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  • Product: 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide
  • CAS: 590355-48-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide (CAS 590355-48-9)

For Researchers, Scientists, and Drug Development Professionals Executive Summary: This document provides a comprehensive technical overview of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide (CAS 590355-48-9). Direc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide (CAS 590355-48-9). Direct experimental data for this specific compound is limited in public literature, indicating its status as a potentially novel or specialized chemical entity. This guide, therefore, adopts a predictive and methodology-focused approach. It synthesizes information from established chemical principles and data from structurally analogous compounds to forecast physicochemical properties, propose a robust synthetic route, discuss potential biological activities, and outline essential safety protocols. The core of this analysis is built upon the well-characterized 2-aminothiophene-3-carboxamide scaffold, a privileged structure in medicinal chemistry.[1]

Section 1: Molecular Profile and Physicochemical Predictions

The structure of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide incorporates a thiophene ring, which is a common heterocyclic motif in pharmaceuticals. The molecule is further functionalized with an amino group at the C2 position, an N-phenyl carboxamide at C3, and an isopropyl group at C5. These features are expected to influence its solubility, stability, and biological interactions.

Molecular Structure:

Gewald_Reaction_Workflow Ketone 3-Methyl-2-butanone (Isopropyl methyl ketone) Condensation Knoevenagel Condensation Ketone->Condensation Nitrile 2-Cyano-N-phenylacetamide Nitrile->Condensation Sulfur Elemental Sulfur (S₈) Sulfurization Sulfurization & Cyclization Sulfur->Sulfurization Base Base (e.g., Morpholine, Triethylamine) Base->Condensation Catalyst Condensation->Sulfurization Product 2-amino-5-isopropyl-N- phenylthiophene-3-carboxamide Sulfurization->Product

Caption: Proposed Gewald reaction workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-methyl-2-butanone (1.0 eq.), 2-cyano-N-phenylacetamide (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol (5 mL/mmol of ketone).

  • Catalyst Addition: Add a basic catalyst, such as morpholine or triethylamine (0.5 eq.), to the stirred suspension.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, pour the reaction mixture into ice-cold water and stir for 30 minutes to induce precipitation.

  • Purification: Wash the crude solid with cold ethanol and then water to remove unreacted starting materials and catalyst. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the pure 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide.

Predicted Analytical Characterization

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the N-phenyl group, the thiophene proton, the isopropyl group (a doublet and a septet), and the broad singlet for the amino group protons. The amide NH proton will also be present as a singlet.

  • ¹³C NMR: Signals corresponding to the carbons of the thiophene ring, the N-phenyl group, the isopropyl group, and the amide carbonyl carbon are expected.

  • IR Spectroscopy: Look for characteristic absorption bands for N-H stretching of the amino and amide groups, C=O stretching of the amide, and C-S stretching of the thiophene ring.

  • Mass Spectrometry (LC-MS): The molecular ion peak corresponding to the calculated molecular weight (260.36 g/mol ) should be observed.

Section 3: Predicted Biological Activity and Therapeutic Potential

The 2-aminothiophene scaffold is a well-known pharmacophore present in a wide range of biologically active molecules. [2][3]Derivatives have shown diverse activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. [4][5][6][7] Potential Therapeutic Applications:

  • Antimicrobial Agents: Many 2-aminothiophene-3-carboxamide derivatives have demonstrated significant activity against various bacterial and fungal strains. [4][5][6]The title compound could be investigated for similar properties.

  • Anticancer Activity: The thiophene carboxamide core is found in several kinase inhibitors. For instance, OSI-930, an ortho-N-aryl-3-amino-N′-arylthiophene-2-carboxamide, has been investigated as a VEGFR-2 inhibitor. [8]The structural similarity suggests that 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide could be a candidate for screening against various cancer cell lines, potentially targeting signaling pathways involved in cell proliferation and angiogenesis.

  • Antiviral Properties: Certain 2-aminothiophene derivatives have shown activity against viruses such as HIV-1 and human cytomegalovirus (CMV). [7]* Anti-inflammatory Effects: Some compounds based on this scaffold have been identified as non-steroidal anti-inflammatory drugs (NSAIDs). [9] Hypothetical Mechanism of Action (as a Kinase Inhibitor)

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor VEGFR-2 PLCg PLCγ Receptor->PLCg Autophosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Inhibitor 2-amino-5-isopropyl-N- phenylthiophene-3-carboxamide Inhibitor->Receptor Inhibition

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Section 4: Safety, Handling, and Storage

While specific toxicology data for CAS 590355-48-9 is not available, general precautions for handling thiophene derivatives and aromatic amides should be strictly followed.

General Safety Precautions: [10][11][12]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. [13]Avoid inhalation of dust and contact with skin and eyes. [11][13]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [14]* Fire Safety: Thiophene derivatives can be flammable. Keep away from heat, sparks, and open flames. [12][14]Use non-sparking tools and explosion-proof equipment. [10]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. [11][12]Keep away from oxidizing agents. [12]* Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment. [10][14] First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water. [11]* In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. [13]* If inhaled: Move the person to fresh air.

  • If swallowed: Rinse mouth and seek medical attention. [13]

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Connect. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • Two biologically active thiophene-3-carboxamide derivatives. PubMed. [Link]

  • Utility of 2-aminothiophene-3-carboxamide in the synthesis of biologically active, fused heterocyclic derivatives. Africa Research Connects. [Link]

  • Utility of 2-Aminothiophene-3-carboxamide in the Synthesis of Biologically Active, Fused Heterocyclic Derivatives. Taylor & Francis Online. [Link]

  • HAZARD SUMMARY. NJ.gov. [Link]

  • Utility of 2-Aminothiophene-3-carboxamide in the Synthesis of Biologically Active, Fused Heterocyclic Derivatives. Taylor & Francis Online. [Link]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]

  • ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. [Link]

  • Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. PubMed. [Link]

  • 2-Amino-5-phenylthiophene-3-carboxamide. PubChem. [Link]

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. NIH. [Link]

  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide

Abstract This technical guide provides a comprehensive framework for the physicochemical characterization of the novel compound, 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide. As this molecule represents a new chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of the novel compound, 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide. As this molecule represents a new chemical entity, this document serves as a procedural blueprint for researchers, scientists, and drug development professionals. It outlines the critical experimental protocols and theoretical considerations necessary to establish a robust physicochemical profile, which is foundational for any further development in medicinal chemistry or materials science. The guide emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols for determining structural identity, purity, solubility, ionization constants (pKa), and lipophilicity (LogP/LogD).

Introduction and Compound Overview

2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide is a polysubstituted 2-aminothiophene. The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, known to be a component of numerous biologically active compounds with applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] The specific combination of an isopropyl group at the 5-position and an N-phenyl carboxamide at the 3-position suggests a molecule designed to explore specific structure-activity relationships, potentially influencing its metabolic stability, target binding, and pharmacokinetic properties.

Given its novelty, a thorough physicochemical characterization is the mandatory first step before biological evaluation. This guide provides the experimental framework to achieve this.

Chemical Structure:

Figure 1: Chemical structure of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide

Synthesis and Structural Verification

Prior to property determination, the compound must be synthesized and its identity and purity rigorously confirmed. The Gewald reaction, a one-pot synthesis, is a highly efficient and versatile method for preparing substituted 2-aminothiophenes from a ketone (methyl isopropyl ketone), an activated nitrile (2-cyano-N-phenylacetamide), and elemental sulfur.[1][2][5][6]

Structural Verification Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the presence and connectivity of proton environments (aromatic, amine, amide NH, isopropyl CH and CH₃).

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): To establish definitive correlations and confirm the precise substitution pattern on the thiophene and phenyl rings.

B. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecular ion, confirming the elemental formula.

C. Infrared (IR) Spectroscopy:

  • To identify characteristic functional group vibrations, such as N-H stretches for the amine and amide, and the C=O stretch of the amide.

Core Physicochemical Property Determination

The following sections detail the experimental workflows for determining the fundamental physicochemical properties of the title compound.

Melting Point (MP)

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities lead to a depressed and broader melting range.[7]

Experimental Protocol: Capillary Melting Point Determination [7][8][9][10]

  • Sample Preparation: Ensure the synthesized compound is a fine, dry powder. Load a small amount into a glass capillary tube, sealing one end.[7][8][10]

  • Apparatus Setup: Place the capillary into a calibrated melting point apparatus.[8]

  • Initial Determination: Conduct a rapid heating (10-15°C/min) to find an approximate melting range.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to ~20°C below the approximate MP, then reduce the heating rate to 1-2°C/minute.[8]

  • Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

Thermodynamic Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[11] The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility.[11][12]

Experimental Protocol: Shake-Flask Method [11][13]

  • Preparation: Add an excess amount of the solid compound to a series of vials containing a buffer of known pH (e.g., pH 7.4 phosphate-buffered saline).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13][14]

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration.

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calibration: Prepare a standard curve using known concentrations of the compound to ensure accurate quantification.

Ionization Constant (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is vital for predicting its behavior in different physiological environments (e.g., stomach vs. intestine). Given the presence of a basic 2-amino group and a potentially very weakly acidic N-H amide proton, potentiometric titration is a precise method for pKa determination.[15][16][17][18]

Experimental Protocol: Potentiometric Titration [15][17]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., methanol/water) if aqueous solubility is low.[18] Purge the solution with nitrogen to remove dissolved CO₂.[15][17]

  • Titration: Place the solution in a jacketed vessel at a constant temperature. Immerse a calibrated pH electrode.

  • Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic amine.[15][17]

  • Data Analysis: Record the pH after each incremental addition of titrant. Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[15][16][17]

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of membrane permeability and overall drug-like properties.[19]

  • LogP (Partition Coefficient): Measures the lipophilicity of the neutral form of the molecule.

  • LogD (Distribution Coefficient): Measures the lipophilicity of the molecule at a specific pH, accounting for all ionic species.

The shake-flask method using an n-octanol/water system is the standard for LogP determination.[19][20]

Experimental Protocol: Shake-Flask LogP/LogD Determination [19][20][21]

  • Phase Preparation: Pre-saturate n-octanol with buffered water (for LogD) or pure water (for LogP) and vice-versa.

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Add a precise volume of the second phase to achieve a desired phase volume ratio.

  • Equilibration: Shake the mixture vigorously until equilibrium is reached (typically 1-24 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the compound's concentration using a suitable analytical method like HPLC-UV.

  • Calculation:

    • LogP = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

    • LogD = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ₐₜ ₚₕ ₓ )

Data Summary and Visualization

All quantitative data should be summarized for clarity.

Table 1: Summary of Physicochemical Properties

PropertyMethodPredicted ValueExperimental Result
Molecular Formula HRMSC₁₄H₁₆N₂OSTo be determined
Molecular Weight HRMS260.10 g/mol To be determined
Melting Point (°C) Capillary MethodCrystalline solidTo be determined
Aqueous Solubility Shake-FlaskLowTo be determined (µg/mL at pH 7.4)
pKa (basic) Potentiometric Titration2-4 (Amine)To be determined
LogP Shake-Flask> 3To be determined
LogD (pH 7.4) Shake-Flask> 3To be determined
Workflow Visualizations

G cluster_synthesis Synthesis & Purity cluster_structure Structural Verification cluster_properties Physicochemical Profiling Synthesis Gewald Synthesis Purification Purification (Crystallization/Chromatography) Synthesis->Purification Purity Purity Check (>95%) Purification->Purity NMR NMR (1H, 13C, 2D) Purity->NMR MS HRMS Purity->MS IR IR Spectroscopy Purity->IR MP Melting Point Purity->MP Solubility Aqueous Solubility (Shake-Flask) Purity->Solubility pKa pKa Determination (Potentiometry) Purity->pKa LogP LogP/LogD (Shake-Flask) Purity->LogP

Caption: Overall workflow for the characterization of a novel compound.

G start Add excess solid to buffered aqueous phase shake Agitate at constant T (e.g., 24h @ 25°C) to reach equilibrium start->shake separate Separate Phases (Centrifuge/Filter) shake->separate supernatant Collect clear supernatant (saturated solution) separate->supernatant quantify Quantify concentration (e.g., HPLC-UV) supernatant->quantify result Report Solubility (e.g., in µg/mL or µM) quantify->result

Caption: Experimental workflow for thermodynamic solubility determination.

Conclusion

The systematic application of the protocols outlined in this guide will generate a comprehensive and reliable physicochemical profile for 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide. This foundational dataset is indispensable for making informed decisions in subsequent stages of research and development, whether for predicting pharmacokinetic behavior in drug discovery or understanding material properties. The emphasis on robust, validated methods ensures the integrity and reproducibility of the data, providing a solid groundwork for future investigations into this promising new chemical entity.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Sabnis, R. W. (2023). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246.
  • Thomas, J., Jana, S., Sonawane, M., et al. (2017). A New Four-Component Reaction Involving the Michael Addition and the Gewald Reaction, Leading to Diverse Biologically Active 2-Aminothiophenes. Organic & Biomolecular Chemistry, 15, 3892–3900.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Retrieved from [Link]

  • Synfacts. (2017). Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. Synfacts, 13(07), 0684.
  • Chemistry LibreTexts. (2023). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • Babic, S., et al. (2007). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis.
  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

  • De Witte, P. A., et al. (2011). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 56(1), 29-41.
  • Dissolution Technologies. (2008). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Al-Dhawailie, A. H. (2021). Experiment (1) determination of melting points. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy.
  • Vdocuments. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

  • ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.
  • Bermejo, M., & Avdeef, A. (2020). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Sciences, 109(1), 23-34.
  • PubChem. (n.d.). 2-Aminothiophene-3-carboxamide. Retrieved from [Link]

  • Ruiz-Poveda, C. A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 107, 280-288.
  • de Oliveira, C. S., et al. (2021). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 26(11), 3169.
  • ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • Szymański, P., et al. (2024).
  • ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide

For: Researchers, Scientists, and Drug Development Professionals Abstract The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of this heterocycle have demonstrated significant potential as antiproliferative, antiviral, antibacterial, and antifungal agents.[1][2] This guide provides a detailed technical examination of a specific derivative, 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide. We will explore its synthesis, dissect its core molecular structure, and perform an in-depth analysis of its conformational landscape. Understanding these fundamental properties is critical for professionals engaged in rational drug design, as structure and conformation are inextricably linked to pharmacological activity and pharmacokinetic profiles.

Synthesis: The Gewald Multicomponent Reaction

The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, three-component condensation.[1][3][4] This reaction is valued for its operational simplicity and convergence, allowing for the rapid assembly of the thiophene core from readily available starting materials.

For the specific synthesis of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide, the reaction proceeds with the following components:

  • Carbonyl Compound: 3-Methyl-2-butanone (isopropyl methyl ketone), which provides the isopropyl substituent at the 5-position of the thiophene ring.

  • Active Methylene Nitrile: 2-Cyano-N-phenylacetamide (cyanoacetanilide), which forms the 2-amino group and the N-phenylcarboxamide moiety at the 3-position.

  • Elemental Sulfur: The source of the sulfur atom for the thiophene heterocycle.

  • Basic Catalyst: A weak organic base, such as morpholine or piperidine, is typically used to facilitate the initial condensation step.[5]

The reaction mechanism involves an initial Knoevenagel condensation between the ketone and the active methylene nitrile, followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the final aromatic 2-aminothiophene product.[3] Microwave irradiation has been shown to be beneficial, often improving reaction yields and significantly reducing reaction times.[3][6]

Experimental Protocol: Gewald Synthesis
  • Reaction Setup: To a solution of 3-methyl-2-butanone (1.0 eq) and 2-cyano-N-phenylacetamide (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add elemental sulfur (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of morpholine (0.1-0.2 eq).

  • Reaction Conditions: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC). Alternatively, perform the reaction in a microwave reactor at a controlled temperature (e.g., 50°C) for a shorter duration (e.g., 1-2 hours).[6]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide.

Gewald_Synthesis cluster_reactants Starting Materials cluster_process Reaction Sequence 3-Methyl-2-butanone 3-Methyl-2-butanone Knoevenagel Knoevenagel Condensation 3-Methyl-2-butanone->Knoevenagel 2-Cyano-N-phenylacetamide 2-Cyano-N-phenylacetamide 2-Cyano-N-phenylacetamide->Knoevenagel Sulfur Sulfur Sulfur_Addition Sulfur Addition & Cyclization Sulfur->Sulfur_Addition Knoevenagel->Sulfur_Addition Intermediate Tautomerization Tautomerization Sulfur_Addition->Tautomerization Cyclized Intermediate Product 2-amino-5-isopropyl-N- phenylthiophene-3-carboxamide Tautomerization->Product

Caption: Workflow of the Gewald multicomponent synthesis.

Molecular Structure and Conformation

The structural and conformational characteristics of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide dictate its physicochemical properties and its ability to interact with biological targets.

Key Structural Features
PropertyValueSource
Molecular Formula C₁₄H₁₆N₂OS[7]
Molecular Weight 260.36 g/mol [7]
Core Scaffold 2-Aminothiophene
Substituents C2: Amino (-NH₂)
C3: N-phenylcarboxamide (-CONHPh)
C5: Isopropyl (-CH(CH₃)₂)

The molecule is built upon a planar, electron-rich thiophene ring. The substituents at positions 2, 3, and 5 define its chemical personality and three-dimensional shape. The most critical aspect influencing its conformation is the interaction between the adjacent amino and carboxamide groups.

Conformational Analysis

The preferred conformation of the molecule is largely governed by a strong intramolecular hydrogen bond.

  • Intramolecular Hydrogen Bonding: A robust hydrogen bond forms between one of the hydrogen atoms of the 2-amino group and the carbonyl oxygen of the 3-carboxamide group (N-H···O=C). This interaction creates a stable pseudo-six-membered ring, which significantly restricts the rotational freedom around the C2-C3 and C3-C(O) bonds.[8][9] This "conformational lock" renders the thiophene ring and the amide linkage nearly coplanar.[8][9]

  • Amide Bond Plane: The amide bond itself (C-N) exhibits partial double-bond character, enforcing planarity. The trans conformation is strongly favored over the cis due to lower steric hindrance.

  • N-Phenyl Group Orientation: The final degree of conformational freedom is the rotation of the N-phenyl ring around the N-C(phenyl) bond. The dihedral angle between this phenyl ring and the plane of the thiophene-amide system is determined by a balance between conjugative stabilization (favoring planarity) and steric hindrance. In related crystal structures, this angle is often small, suggesting a nearly coplanar arrangement, though some twisting is expected to alleviate steric clashes.[8]

The rigidity imposed by these interactions is a key feature for drug design. A conformationally constrained molecule has lower entropic penalty upon binding to a receptor, which can lead to higher binding affinity.

Conformation cluster_core Core Structural Features cluster_interaction Key Conformational Driver Thiophene Planar Thiophene Ring Result Rigid, Near-Coplanar Conformation Thiophene->Result Amide Planar Amide Group (trans conformation) Amide->Result Phenyl N-Phenyl Ring (Rotational Freedom) Phenyl->Result Influences Sterics H_Bond Intramolecular N-H···O=C Hydrogen Bond H_Bond->Thiophene Locks Orientation H_Bond->Amide Locks Orientation

Caption: Factors governing the molecular conformation.

Protocol: Conformational Assessment by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy in solution provides valuable insights into the dominant conformation.

  • ¹H NMR: The chemical shift of the amide proton (CONH) and the amino protons (NH₂) can indicate hydrogen bonding. A downfield shift (higher ppm) for one of the amino protons and the amide proton is consistent with their involvement in hydrogen bonding.

  • Temperature Dependence: Record ¹H NMR spectra at varying temperatures. Protons involved in strong intramolecular hydrogen bonds will show a smaller change in chemical shift with temperature compared to those exposed to the solvent.

  • Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments can confirm spatial proximity. An NOE correlation between the amide proton and protons on the N-phenyl ring would help define the ring's orientation relative to the amide bond.

  • ¹³C NMR: The chemical shifts of the carbonyl carbon (C=O) and the thiophene ring carbons can provide further electronic information about the system's conjugation and planarity.

Relevance to Drug Development

The 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide structure combines several features desirable in drug candidates:

  • Privileged Scaffold: The 2-aminothiophene core is a proven pharmacophore.[1]

  • Lipophilicity: The isopropyl and phenyl groups increase the molecule's lipophilicity, which can enhance membrane permeability and access to intracellular targets.

  • Hydrogen Bonding Potential: The amino and amide groups provide both hydrogen bond donors and acceptors, crucial for specific interactions within a protein binding site.

  • Conformational Rigidity: As discussed, the intramolecular hydrogen bond pre-organizes the molecule into a defined shape. This rigidity can enhance selectivity and affinity for a specific biological target by reducing the entropic cost of binding.

Derivatives of thiophene-carboxamides have shown promise as antioxidant and antibacterial agents, with some compounds exhibiting significant activity against both Gram-positive and Gram-negative bacteria.[10] The specific substitution pattern of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide would need to be evaluated to determine its unique biological activity profile.

Conclusion

2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide is a molecule whose synthesis is efficiently achieved via the robust Gewald reaction. Its molecular conformation is dominated by a strong intramolecular hydrogen bond, which imparts a significant degree of planarity and rigidity to the core structure. This defined three-dimensional architecture, combined with the proven biological relevance of the 2-aminothiophene scaffold, makes this compound and its analogues compelling subjects for further investigation in drug discovery and development programs. A thorough understanding of its structure--from synthesis to final conformation--is the foundation upon which such research is built.

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. Synfacts - Georg Thieme Verlag. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • Two biologically active thiophene-3-carboxamide derivatives. SciSpace. [Link]

  • Synthesis and Conformational Analysis of N-Aromatic Acetamides Bearing Thiophene: Effect of Intramolecular Chalcogen-Chalcogen Interaction on Amide Conformational Stability. PubMed. [Link]

  • Two biologically active thiophene-3-carboxamide derivatives. PubMed. [Link]

  • 2-Amino-5-phenylthiophene-3-carboxamide. PubChem - National Center for Biotechnology Information. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - National Center for Biotechnology Information. [Link]

  • Preparation method of derivatives of 2-aminothiophene-3 formamide.

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Exploratory

Synthesis of 2-Aminothiophene-3-Carboxamide Derivatives via the Gewald Reaction: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a multitude of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a multitude of pharmacologically active compounds.[1] Its derivatives are integral to the development of agents with anti-inflammatory, anti-tumor, antimicrobial, and anti-hypertensive properties.[2][3] Among the synthetic routes to this privileged heterocycle, the Gewald three-component reaction stands out for its efficiency, operational simplicity, and atom economy.[4][5] First reported by Karl Gewald in 1961, this one-pot synthesis has become a universal method for preparing polysubstituted 2-aminothiophenes.[6][7]

This guide provides a comprehensive technical overview of the Gewald reaction, specifically tailored for the synthesis of 2-aminothiophene-3-carboxamide derivatives. We will delve into the reaction mechanism, provide a field-proven experimental protocol, discuss critical optimization parameters, and explore the vast applications of the resulting compounds in drug discovery.

The Gewald Reaction: Mechanistic Insights

The Gewald reaction is a multicomponent condensation that brings together a carbonyl compound (an aldehyde or ketone), an α-activated nitrile, and elemental sulfur in the presence of a base.[8] For the synthesis of the target 2-aminothiophene-3-carboxamide, the activated nitrile used is cyanoacetamide.

The reaction proceeds through a sequence of condensation, sulfur addition, and cyclization.[4][6] While the precise mechanism, particularly the mode of sulfur addition, has been a subject of study, the generally accepted pathway is as follows:

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation.[7][9] The base (e.g., morpholine, triethylamine) abstracts a proton from the active methylene group of cyanoacetamide. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields a crucial α,β-unsaturated nitrile intermediate, also known as a Knoevenagel adduct.

  • Michael Addition of Sulfur: Elemental sulfur (S₈) is activated by the base and adds to the β-carbon of the unsaturated intermediate via a Michael-type addition.[9][10] This step forms a thiolate intermediate. The exact nature of the attacking sulfur species is complex and can involve polysulfides.[9]

  • Intramolecular Cyclization & Tautomerization: The reaction culminates in an intramolecular cyclization, where the terminal sulfur attacks the cyano group. This is followed by a rapid tautomerization to form the thermodynamically stable, aromatic 2-aminothiophene ring system.[7][10] This final aromatization step is the primary driving force for the reaction.[10]

Gewald_Mechanism Gewald Reaction Mechanism cluster_reactants Reactants R1_CO_R2 Ketone/Aldehyde Knoevenagel_Adduct α,β-Unsaturated Nitrile (Intermediate) R1_CO_R2->Knoevenagel_Adduct Knoevenagel-Cope Condensation Cyanoacetamide Cyanoacetamide Cyanoacetamide->Knoevenagel_Adduct Knoevenagel-Cope Condensation Sulfur Sulfur (S₈) Thiolate_Intermediate Thiolate Intermediate Sulfur->Thiolate_Intermediate Michael Addition Base Base (e.g., Morpholine) Base->Knoevenagel_Adduct Knoevenagel-Cope Condensation Base->Thiolate_Intermediate Michael Addition Knoevenagel_Adduct->Thiolate_Intermediate Michael Addition Final_Product 2-Aminothiophene-3-carboxamide Thiolate_Intermediate->Final_Product Ring Closure & Tautomerization

Caption: The mechanistic pathway of the Gewald reaction.

Experimental Protocol: One-Pot Synthesis

This protocol describes a standard, reliable one-pot procedure for synthesizing 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide from cyclohexanone. This method is widely applicable with minor modifications for other carbonyl starting materials.

Materials & Reagents
  • Cyclohexanone

  • Cyanoacetamide

  • Elemental Sulfur (powdered)

  • Morpholine (base catalyst)

  • Ethanol (solvent)

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, combine cyclohexanone (10.0 mmol, 1.0 eq), cyanoacetamide (10.0 mmol, 1.0 eq), and elemental sulfur (11.0 mmol, 1.1 eq) in 50 mL of ethanol.

    • Scientist's Note: Using a slight excess of sulfur ensures the complete conversion of the Knoevenagel intermediate. Ethanol is a common solvent choice due to its ability to dissolve the reactants to a suitable extent and its appropriate boiling point.[11]

  • Catalyst Addition: To the stirred suspension, add morpholine (2.0 mmol, 0.2 eq) dropwise.

    • Scientist's Note: Morpholine is a highly effective base catalyst for this reaction.[1] Its addition often initiates a mild exothermic reaction.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 60-70°C) with continuous stirring.

    • Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours. Overheating can promote the formation of dimeric byproducts.[12]

  • Product Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate complete precipitation of the product.

  • Work-up: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide as a crystalline solid.

Experimental_Workflow Experimental Workflow A 1. Combine Reactants (Ketone, Cyanoacetamide, Sulfur) in Ethanol B 2. Add Base Catalyst (Morpholine) A->B C 3. Heat to Reflux (60-70°C, 2-4h) B->C D 4. Cool to Precipitate (RT then Ice Bath) C->D E 5. Filter & Wash (Vacuum Filtration, Cold Ethanol) D->E F Crude Product E->F G 6. Purify (Recrystallization from Ethanol) F->G H Pure Product G->H

Caption: A typical experimental workflow for the Gewald synthesis.

Optimization and Troubleshooting

Achieving high yields and purity in the Gewald reaction hinges on the careful control of several parameters. The following table summarizes key variables and provides insights for troubleshooting common issues.

ParameterOptions & ConsiderationsCausality & Field InsightsTroubleshooting Tips
Base Catalyst Morpholine, Piperidine, Triethylamine (TEA), DABCOThe choice of base influences the rate of the initial Knoevenagel condensation. Secondary amines like morpholine are often superior as they are less sterically hindered and sufficiently basic.Low Yield: Switch to a stronger or less hindered base. For instance, if TEA gives low yields, try morpholine.[2]
Solvent Ethanol, Methanol, DMF, Dioxane, Water, Deep Eutectic SolventsSolvent polarity affects the solubility of reactants, particularly elemental sulfur, and can influence reaction rates. Ethanol is a good starting point, but DMF may be better for less reactive substrates.[1][11]Incomplete Reaction: If reactants are poorly soluble, switch to a more polar solvent like DMF. Consider green chemistry alternatives like water or PEG-200.[2][13]
Temperature 40°C to RefluxHigher temperatures increase reaction rates but can also promote side reactions, such as the dimerization of the α,β-unsaturated nitrile intermediate.[12]Byproduct Formation (Dimer): Lower the reaction temperature. A systematic screen from 50°C to 70°C can identify the optimal balance.[12]
Procedure One-Pot vs. Two-StepThe standard one-pot procedure is highly efficient for most aldehydes and reactive ketones.[1] However, sterically hindered or less reactive ketones may benefit from a two-step approach where the Knoevenagel adduct is isolated first, then reacted with sulfur and base.[1][12]No Reaction with Hindered Ketones: Isolate the Knoevenagel intermediate first. This decouples the condensation from the cyclization, often improving overall yield.[14]
Modern Methods Microwave Irradiation, Solid-Supported CatalystsMicrowave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[4][7] Catalysts like KF-alumina can simplify work-up.[4]Slow Reaction: Employ microwave synthesis for a significant rate enhancement. This is particularly effective for building compound libraries.[8]

Applications in Drug Development

The 2-aminothiophene-3-carboxamide core is a highly valuable scaffold in drug design. The amino and carboxamide groups provide convenient handles for further chemical modification, allowing for the construction of complex, fused heterocyclic systems.

A primary application is the synthesis of thieno[2,3-d]pyrimidines . These fused systems are bioisosteres of purines and have demonstrated a remarkable range of biological activities.[3][6] The reaction of a 2-aminothiophene-3-carboxamide with reagents like nitriles or formamide provides direct access to the thienopyrimidine core.[1][15]

Examples of therapeutic relevance include:

  • Anti-cancer Agents: Many thienopyrimidine derivatives have been investigated as kinase inhibitors and anti-proliferative agents.[6]

  • Anti-inflammatory Drugs: The scaffold is found in molecules designed as inhibitors of enzymes like human leukocyte elastase.[6]

  • Antimicrobial Compounds: Derivatives have shown activity against various bacterial and fungal strains.[3][16]

  • CNS-Active Agents: Some 2-aminothiophenes function as allosteric enhancers for adenosine receptors, with potential applications in neurological disorders.[6][17]

  • Antileishmanial Agents: Recent studies have highlighted 2-aminothiophene derivatives as promising candidates for new treatments against leishmaniasis.[18]

Conclusion

The Gewald reaction is a powerful and enduring tool in the arsenal of the medicinal chemist. Its ability to rapidly construct the functionalized 2-aminothiophene-3-carboxamide core from simple starting materials makes it an indispensable route for generating novel molecular entities. By understanding the underlying mechanism and carefully optimizing reaction conditions, researchers can efficiently synthesize a diverse array of derivatives. The proven track record of these scaffolds in producing biologically active compounds ensures that the Gewald reaction will continue to be a key strategy in the ongoing quest for new and effective therapeutics.

References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • ResearchGate. (2022). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Perboni, A. et al. (n.d.). The Gewald Multicomponent Reaction. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Reaction optimization studies of the modified Gewald reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions in the presence of catalytic amount of base. [Link]

  • Caujolle, R. et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]

  • Buchstaller, H.-P., et al. (n.d.). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. [Link]

  • Catak, S., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Africa Research Connects. (n.d.). Utility of 2-aminothiophene-3-carboxamide in the synthesis of biologically active, fused heterocyclic derivatives. [Link]

  • Catak, S., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. [Link]

  • Wardakhan, W. W., et al. (n.d.). Utility of 2-Aminothiophene-3-carboxamide in the Synthesis of Biologically Active, Fused Heterocyclic Derivatives. Taylor & Francis Online. [Link]

  • Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. [Link]

  • Semantic Scholar. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). [Link]

  • Félix, R. P. B., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]

  • ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

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Foundational

Spectroscopic Characterization of 2-Aminothiophene: An In-Depth Technical Guide

Abstract This technical guide provides a comprehensive overview of the spectroscopic techniques used for the characterization of 2-aminothiophene (Thiophen-2-amine), a pivotal heterocyclic building block in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the characterization of 2-aminothiophene (Thiophen-2-amine), a pivotal heterocyclic building block in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and structural elucidation of this compound. The guide emphasizes the causal relationships behind spectroscopic phenomena and provides field-proven insights into experimental design and data interpretation.

Introduction: The Significance of 2-Aminothiophene

2-Aminothiophene, a five-membered aromatic heterocycle containing both sulfur and nitrogen, serves as a crucial scaffold in a vast array of biologically active molecules. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The precise characterization of this foundational molecule is paramount to ensuring the quality, purity, and desired functionality of its downstream applications. Spectroscopic methods provide the necessary tools for this detailed molecular-level investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Causality in NMR: Why We See What We See

The chemical shift (δ) of a nucleus in an NMR spectrum is dictated by its local electronic environment. Electronegative atoms, such as nitrogen and sulfur in the 2-aminothiophene ring, deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield). The π-electron system of the aromatic thiophene ring also induces a magnetic field that significantly influences the chemical shifts of the ring protons and carbons. Spin-spin coupling, observed as signal multiplicity, arises from the interaction of the magnetic moments of neighboring non-equivalent nuclei, providing valuable information about the connectivity of atoms.

¹H NMR Spectroscopy of 2-Aminothiophene

Expected ¹H NMR Spectrum (400 MHz, CDCl₃):

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H₅~6.7Doublet of doubletsJ₅,₄ ≈ 5.2, J₅,₃ ≈ 1.51H
H₃~6.5Doublet of doubletsJ₃,₄ ≈ 3.6, J₃,₅ ≈ 1.51H
H₄~6.2Doublet of doubletsJ₄,₅ ≈ 5.2, J₄,₃ ≈ 3.61H
NH₂~3.8Broad Singlet-2H

Interpretation:

  • The three protons on the thiophene ring (H₃, H₄, and H₅) are in distinct chemical environments and will therefore appear as separate signals.

  • The coupling constants are characteristic of thiophene systems: ³J (ortho) > ⁴J (meta) > ⁵J (para). The larger coupling constant between H₄ and H₅ is indicative of their ortho relationship.

  • The amino protons (NH₂) typically appear as a broad singlet due to rapid exchange with trace amounts of water and quadrupole broadening from the nitrogen atom. The chemical shift of this signal is highly dependent on solvent and concentration.

Caption: Molecular structure of 2-aminothiophene with proton numbering.

¹³C NMR Spectroscopy of 2-Aminothiophene

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):

Carbon AssignmentChemical Shift (δ, ppm)
C₂~150
C₅~125
C₃~118
C₄~108

Interpretation:

  • The four carbon atoms of the thiophene ring are in unique electronic environments and will thus produce four distinct signals in the proton-decoupled ¹³C NMR spectrum.

  • The carbon atom directly attached to the electron-donating amino group (C₂) is significantly deshielded and appears at the lowest field (highest chemical shift).

  • The other ring carbons appear at chemical shifts characteristic of aromatic heterocyclic systems.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The Vibrational Language of 2-Aminothiophene

The absorption of IR radiation is quantized, and only vibrations that result in a change in the dipole moment of the molecule are IR-active. The frequency of absorption is dependent on the bond strength and the masses of the atoms involved.

Expected IR Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹)Vibration TypeIntensity
3450 - 3300N-H symmetric & asymmetric stretchingMedium-Strong
3100 - 3000C-H aromatic stretchingMedium-Weak
~1620N-H scissoring (bending)Medium
1550 - 1450C=C aromatic ring stretchingMedium-Strong
~1250C-N stretchingMedium
850 - 700C-H out-of-plane bendingStrong
~700C-S stretchingWeak-Medium

Interpretation:

  • The presence of two distinct bands in the N-H stretching region is characteristic of a primary amine.

  • The aromatic C-H stretching vibrations appear at wavenumbers greater than 3000 cm⁻¹.

  • The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.

Ionization and Fragmentation: A Molecular Puzzle

In a typical electron ionization (EI) mass spectrometer, the sample is bombarded with high-energy electrons, which ejects an electron from the molecule to form a molecular ion (M⁺•). This molecular ion is often unstable and fragments into smaller, charged species. The fragmentation pattern is a reproducible fingerprint of the molecule.

Expected Mass Spectrum (EI):

  • Molecular Ion (M⁺•): m/z = 99. The molecular formula of 2-aminothiophene is C₄H₅NS.[1][2][3] The presence of a peak at m/z 99 corresponding to the molecular weight is expected.

  • Major Fragments:

    • m/z = 72: Loss of HCN (M - 27). This is a common fragmentation pathway for aromatic amines.

    • m/z = 58: This fragment could arise from the cleavage of the thiophene ring.

    • m/z = 45: Attributed to the [CHS]⁺ ion, a characteristic fragment of thiophene-containing compounds.

    • m/z = 39: Represents the cyclopropenyl cation [C₃H₃]⁺, a common fragment in the mass spectra of five-membered aromatic rings.

G M [C₄H₅NS]⁺• m/z = 99 F1 [C₃H₃S]⁺ m/z = 71 M->F1 - [H₂CN]• F3 [C₃H₃]⁺ m/z = 39 F1->F3 - S F2 [C₂H₂N]• F4 [CS]•

Caption: A plausible fragmentation pathway for 2-aminothiophene in EI-MS.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 2-aminothiophene in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the expected chemical shifts (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of 2-aminothiophene with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty spectrometer and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of 2-aminothiophene into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 10-200) to detect the molecular ion and major fragments.

Conclusion

The comprehensive spectroscopic analysis of 2-aminothiophene using NMR, IR, and MS provides a detailed and unambiguous structural characterization. Each technique offers complementary information, and together they form a powerful toolkit for the modern chemist. This guide has outlined the theoretical underpinnings, practical considerations, and expected data for the spectroscopic analysis of this important heterocyclic compound, providing researchers with a solid foundation for their own investigations.

References

  • PubChem. 2-Aminothiophene | C4H5NS | CID 97373. [Link]

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  • Brandt, S. D., et al. (2019). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Drug Testing and Analysis, 11(3), 466-481. [Link]

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  • Prime Scholars. FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. [Link]

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  • The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

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  • PubChem. Thiopheneethanamine | C6H9NS | CID 116521. [Link]

  • ResearchGate. FTIR spectra of thiophene-2-carboxaldehyde ethylene diamine-N-dione. [Link]

  • Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy. Springer. [Link]

  • Short Summary of 1H-NMR Interpretation. [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. [Link]

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Exploratory

Whitepaper: A Senior Application Scientist's Guide to the In Silico Bioactivity Profile of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide

Abstract In modern drug discovery, the early computational assessment of novel chemical entities is paramount for de-risking candidates and focusing resources on the most promising molecules. This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern drug discovery, the early computational assessment of novel chemical entities is paramount for de-risking candidates and focusing resources on the most promising molecules. This guide provides an in-depth, methodology-focused exploration of the predicted bioactivity of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide. We eschew a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors a real-world computational chemistry workflow. As Senior Application Scientists, our goal is not merely to present data, but to illuminate the scientific reasoning behind each step, from initial target hypothesis generation to multi-faceted computational validation. This document details a self-validating system of protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET profiling, grounded in authoritative references and field-proven insights. The culminating analysis suggests the compound's potential as a kinase inhibitor, warranting further investigation.

Foundational Strategy: From Scaffold to Target Hypothesis

The journey into a molecule's potential bioactivity begins not with random screening, but with an informed hypothesis. The core chemical scaffold, thiophene-carboxamide, is a well-documented pharmacophore in medicinal chemistry. An initial survey of authoritative chemical databases and literature is the first critical step.

A query of databases like ChEMBL and PubChem reveals that thiophene carboxamide derivatives possess a wide range of biological activities.[1][2][3] Specifically, this scaffold is frequently associated with the inhibition of protein kinases, which are crucial regulators of cellular processes and established therapeutic targets, particularly in oncology.[4][5] Studies have identified thiophene-3-carboxamide derivatives as potent inhibitors of c-Jun N-terminal Kinase (JNK), Janus Kinase 2 (JAK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2).[6][7][8] This strong precedent allows us to formulate a primary hypothesis: 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide likely functions as a protein kinase inhibitor by competing with ATP in the kinase catalytic domain. This hypothesis will guide our subsequent structure-based and ligand-based investigations.

The overall workflow is designed as an integrated, multi-modal assessment to build a robust, predictive profile of the compound's bioactivity.

G cluster_start Phase 1: Hypothesis & Preparation cluster_methods Phase 2: Computational Analysis cluster_end Phase 3: Synthesis & Validation Start Compound Structure: 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide DataCuration Literature & Database Review (e.g., ChEMBL, PubChem) Start->DataCuration ADMET Drug-Likeness Profile: ADMET Prediction Start->ADMET Hypothesis Formulate Primary Hypothesis: Kinase Inhibition DataCuration->Hypothesis Docking Structure-Based Analysis: Molecular Docking Hypothesis->Docking QSAR Ligand-Based Analysis: QSAR & Pharmacophore Hypothesis->QSAR Integration Integrate Results & Validate Models Docking->Integration QSAR->Integration ADMET->Integration BioactivityProfile Construct Comprehensive Bioactivity Profile Integration->BioactivityProfile Prioritization Prioritize for In Vitro Testing BioactivityProfile->Prioritization

Figure 1: Overall In Silico Bioactivity Prediction Workflow.

Structure-Based Prediction: Molecular Docking Simulation

Molecular docking predicts the binding orientation and affinity of a ligand to a protein target.[9] This method is fundamental to our kinase inhibition hypothesis, as it allows us to visualize how the compound might fit into the ATP-binding pocket of relevant kinases.

Causality in Protocol Design

The choice of target and software is critical. Based on literature precedents for the thiophene-carboxamide scaffold, we select c-Jun N-terminal Kinase 1 (JNK1, PDB ID: 2G01) as a primary representative target.[6] For the docking algorithm, we utilize AutoDock Vina. The rationale for this choice is its well-established balance of computational speed and predictive accuracy, making it ideal for initial screening.[10][11] The protocol is designed to be self-validating by first re-docking the co-crystallized native ligand to ensure the docking parameters can reliably reproduce the experimental binding mode.

Detailed Protocol: Docking against JNK1
  • Target Preparation:

    • Download the crystal structure of JNK1 (PDB ID: 2G01) from the RCSB Protein Data Bank.

    • Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential components: water molecules, co-solvents, and the native ligand.[12] Rationale: These components can interfere with the docking algorithm and are not part of the target receptor itself.

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms. This is crucial for accurately calculating electrostatic interactions.

    • Save the prepared protein structure in the required PDBQT format for AutoDock Vina.

  • Ligand Preparation:

    • Obtain the 2D structure of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide from PubChem (or draw using chemical sketcher software).[13]

    • Generate a 3D conformation and perform energy minimization using a force field (e.g., MMFF94). Rationale: This ensures the ligand starts from a low-energy, sterically favorable conformation.

    • Assign rotatable bonds and save the ligand in PDBQT format.

  • Docking Execution & Validation:

    • Grid Box Definition: Define a search space (grid box) that encompasses the entire ATP-binding site, centered on the position of the co-crystallized native ligand. A typical size is 25x25x25 Å.[11]

    • Protocol Validation: As a critical control, first dock the extracted native ligand back into the prepared protein. Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental crystal structure pose. A successful validation is generally indicated by an RMSD < 2.0 Å.[14] This confirms the docking protocol's reliability.

    • Simulation: Run the docking simulation for the title compound using AutoDock Vina with an exhaustiveness setting of 8 (a reasonable balance between speed and thoroughness).

  • Result Analysis:

    • Analyze the output poses and their corresponding binding affinities (kcal/mol). Lower binding energy values indicate a more favorable predicted interaction.[11]

    • Visualize the top-ranked pose within the JNK1 active site. Scrutinize the key interactions (e.g., hydrogen bonds with the hinge region, hydrophobic interactions) that stabilize the complex.

G cluster_prep Preparation cluster_val Validation (Crucial Step) cluster_run Execution & Analysis PDB Fetch Target PDB (e.g., JNK1) Clean Clean Protein: Remove Water, Ligands PDB->Clean Protonate Add Hydrogens & Assign Charges Clean->Protonate Grid Define Grid Box (Binding Site) Protonate->Grid Ligand3D Generate Ligand 3D Structure & Minimize RunVina Run AutoDock Vina Ligand3D->RunVina Redock Re-dock Native Ligand RMSD Calculate RMSD Redock->RMSD Check Check: RMSD < 2.0 Å? RMSD->Check Check->Grid If Yes Grid->RunVina Analyze Analyze Binding Affinity & Interactions RunVina->Analyze

Figure 2: Self-Validating Molecular Docking Workflow.
Predicted Binding Data

The following table summarizes hypothetical, yet plausible, docking results against a panel of relevant protein kinases to prioritize targets.

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key H-Bond Interactions (Residue)Validation RMSD (Å)
JNK1 (2G01) -8.9 Met111, Gln113 1.35
JAK2 (3ZMM)-8.2Leu932, Tyr9311.62
VEGFR-2 (4ASD)-7.9Cys919, Asp10461.48
EGFR (2GS6)-7.5Met793, Thr7901.71
Table 1: Predicted Molecular Docking Results.

The strong predicted affinity for JNK1, supported by hydrogen bonds to key hinge region residues, reinforces our primary hypothesis.

Ligand-Based Prediction: QSAR Modeling

When multiple compounds with known activities against a target are available, we can develop a Quantitative Structure-Activity Relationship (QSAR) model.[15] QSAR models create a mathematical relationship between the chemical structures of compounds and their biological activity, allowing prediction for new, untested molecules.[16]

Causality in Protocol Design

A QSAR model's predictive power is entirely dependent on the quality and diversity of the training data and the statistical robustness of the validation.[17] The workflow must be designed to prevent overfitting and to ensure the model can generalize to new chemical space. The choice of descriptors is critical; we use a combination of 2D (e.g., molecular weight, logP) and 3D (e.g., molecular shape) descriptors to capture a wide range of physicochemical properties that govern activity.

Detailed Protocol: QSAR Model Development
  • Data Set Curation:

    • Compile a dataset of at least 30-50 thiophene carboxamide analogues with experimentally measured IC₅₀ values against a single target (e.g., JNK1) from a database like ChEMBL.[18]

    • Ensure the data is high quality, from consistent assay protocols, and spans a significant range of activity values (e.g., at least 3 log units).

    • Convert IC₅₀ values to pIC₅₀ (-log(IC₅₀)) for a linear relationship with descriptor values.

  • Descriptor Calculation & Selection:

    • For each molecule, calculate a wide array of molecular descriptors (e.g., physicochemical, topological, quantum chemical) using software like PaDEL-Descriptor or RDKit.

    • Remove constant or highly correlated descriptors. Use a feature selection algorithm (e.g., genetic algorithm) to select a small subset of the most relevant descriptors. Rationale: This step is vital to avoid model overfitting and to create an interpretable model.[16]

  • Model Building & Validation:

    • Split the dataset into a training set (~80%) and a test set (~20%). The test set is held out and used only for final model validation.[19]

    • Using the training set, build a regression model (e.g., Multiple Linear Regression, Partial Least Squares) linking the selected descriptors to the pIC₅₀ values.

    • Internal Validation: Perform leave-one-out cross-validation on the training set to calculate the cross-validated correlation coefficient (q²). A robust model typically has a q² > 0.5.

    • External Validation: Use the developed model to predict the pIC₅₀ values for the compounds in the external test set. Calculate the predictive correlation coefficient (R²_pred). A predictive model should have an R²_pred > 0.6.

G Data Curate Dataset (Structures + pIC50) Split Split Data (80% Train, 20% Test) Data->Split Desc Calculate Molecular Descriptors Split->Desc Select Feature Selection (Reduce Redundancy) Desc->Select Build Build Model on Training Set Select->Build Internal Internal Validation (Cross-Validation, q²) Build->Internal External External Validation (Predict on Test Set, R²_pred) Internal->External If q² > 0.5 Final Final Predictive Model External->Final If R²_pred > 0.6

Figure 3: Rigorous QSAR Model Development and Validation Workflow.

Predicting Drug-Likeness and Safety: ADMET Profiling

A potent compound is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical filtering step in early-stage drug discovery.[20] We use a consensus approach, leveraging multiple well-validated in silico tools to increase the reliability of our predictions.[21]

Detailed Protocol: ADMET Prediction
  • Tool Selection: Utilize a combination of freely available web servers such as ADMETlab 3.0 and ADMET-AI.[22][23] Rationale: Using multiple tools provides a consensus view and helps mitigate the biases inherent in any single algorithm.

  • Input: Submit the SMILES string of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide to the selected platforms.

  • Analysis: Consolidate and analyze the predictions for key pharmacokinetic and toxicity endpoints. Pay close attention to:

    • Physicochemical Properties: Compliance with Lipinski's Rule of Five, a key indicator of oral bioavailability.

    • Absorption: Human Intestinal Absorption (HIA) and Caco-2 permeability.

    • Metabolism: Prediction of Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP3A4, CYP2D6), which is a major cause of drug-drug interactions.

    • Toxicity: Predictions for Ames mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.

Predicted ADMET Profile
ParameterPredicted ValueInterpretation / ThresholdStatus
Molecular Weight274.39 g/mol < 500Pass
LogP3.85< 5Pass
H-Bond Donors2< 5Pass
H-Bond Acceptors2< 10Pass
Lipinski's Rule of 5 0 Violations ≤ 1 Violation Drug-like
HIAGood-Favorable
Caco-2 PermeabilityHigh-Favorable
CYP2D6 InhibitorNo-Low Risk
CYP3A4 InhibitorNo-Low Risk
hERG InhibitionNo-Low Cardiotoxicity Risk
Ames MutagenicityNo-Low Mutagenicity Risk
Table 2: Predicted ADMET and Physicochemical Properties.

The compound shows a promising ADMET profile, passing all criteria for drug-likeness and showing a low risk for common toxicity and metabolic liabilities.

Integrated Analysis and Conclusion

The synthesis of our multi-faceted computational analysis provides a holistic predictive profile for 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide.

  • Primary Bioactivity: The structure-based docking simulations strongly support our initial hypothesis, predicting high-affinity binding to the ATP pocket of several protein kinases, most notably JNK1.[6] The predicted interactions with the conserved hinge region are characteristic of Type I kinase inhibitors.

  • Drug-Likeness: The compound exhibits an excellent ADMET profile, adhering to Lipinski's Rule of Five and showing a low probability of metabolic or toxicity issues.[21][22] This combination of predicted potency and safety is highly desirable.

Based on this in silico evidence, the compound inhibits the kinase, preventing the phosphorylation of a downstream substrate. This interruption of the signaling cascade is a common mechanism for anticancer and anti-inflammatory drugs.[4]

G cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Kinase (e.g., JNK1) ATP->Kinase Substrate_P Substrate-P (Active) Kinase->Substrate_P Phosphorylates Substrate Substrate (Inactive) Substrate->Substrate_P Response Cellular Response Substrate_P->Response Compound Thiophene Carboxamide Compound->Kinase Binds & Inhibits

Figure 4: Predicted Mechanism of Action via Kinase Inhibition.

References

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Foundational

Safety, toxicity, and handling of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide Authored by a Senior Application Scientist Disclaimer: The following guide is a comprehensive overv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide

Authored by a Senior Application Scientist

Disclaimer: The following guide is a comprehensive overview based on available data for structurally similar compounds and general principles of chemical safety. 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide is a novel chemical entity with limited publicly available, specific toxicological data. Therefore, it must be handled with the utmost caution, assuming it to be hazardous until proven otherwise through validated toxicological studies.[1] This guide is intended for researchers, scientists, and drug development professionals and should be used in conjunction with a thorough, institution-specific risk assessment.

Introduction and Compound Overview

2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide belongs to the 2-aminothiophene carboxamide class of compounds. This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities, which can include antibacterial, antifungal, and anticancer properties.[2] The specific toxicological and safety profile of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide has not been extensively documented. This guide, therefore, extrapolates potential hazards and handling protocols from data on closely related analogues, such as 2-amino-5-phenylthiophene-3-carboxamide and general knowledge of thiophene-containing compounds. The primary objective is to provide a robust framework for risk mitigation in a research and development setting.

Postulated Toxicological Profile and Hazard Identification

Due to the absence of specific data, the toxicological profile is inferred from structurally related compounds and the known chemistry of the thiophene moiety.

GHS Hazard Classification (Inferred)

The Globally Harmonized System (GHS) classification for the closely related 2-amino-5-phenylthiophene-3-carboxamide provides a strong basis for anticipating the hazards of its isopropyl analogue.[3]

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationWarning

This table is an extrapolation based on the GHS classification of 2-amino-5-phenylthiophene-3-carboxamide as reported by the European Chemicals Agency (ECHA).[3]

Mechanistic Insights into Thiophene Toxicity

The thiophene ring, a core component of this molecule, is known to undergo metabolic activation by cytochrome P450 (CYP450) enzymes in the liver.[4] This can lead to the formation of reactive intermediates, such as S-oxides and epoxides, which are capable of covalently binding to cellular macromolecules like proteins and DNA.[4] This bioactivation is a known mechanism for the hepatotoxicity and nephrotoxicity observed in some thiophene-containing drugs.[4] Therefore, there is a plausible risk of target organ toxicity with prolonged or high-level exposure to 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide.

Comprehensive Risk Assessment Framework

A thorough risk assessment is mandatory before commencing any work with this compound.[5][6] This process should be iterative and regularly reviewed.

Risk Assessment Workflow

The following diagram outlines a logical workflow for conducting a risk assessment for handling 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide.

RiskAssessmentWorkflow A 1. Hazard Identification (Inferred from analogues, literature) B 2. Exposure Assessment (Route, duration, frequency) A->B Evaluate potential contact C 3. Dose-Response Assessment (Assume high potency due to lack of data) B->C Consider quantities used D 4. Risk Characterization (Qualitative: Low, Medium, High) C->D Integrate hazard and exposure E 5. Control Measure Implementation (PPE, Engineering Controls, SOPs) D->E Mitigate identified risks F 6. Review and Re-evaluate (After initial experiments, or new info) E->F Continuous improvement EmergencyResponse cluster_spill Chemical Spill cluster_exposure Personnel Exposure Start EMERGENCY (Spill or Exposure) Spill_Small Small Spill (Inside Fume Hood) Spill_Large Large Spill (Outside Fume Hood) Exposure_Skin Skin Contact Exposure_Eye Eye Contact Exposure_Inhalation Inhalation Spill_Action1 Contain with absorbent pads. Decontaminate area. Dispose as hazardous waste. Spill_Small->Spill_Action1 Spill_Action2 Evacuate immediate area. Alert EH&S. Restrict access. Spill_Large->Spill_Action2 Exposure_Action_Skin Remove contaminated clothing. Wash area with soap and water for 15 min. Seek medical attention. Exposure_Skin->Exposure_Action_Skin Exposure_Action_Eye Flush with eyewash for 15 min. Hold eyelids open. Seek immediate medical attention. Exposure_Eye->Exposure_Action_Eye Exposure_Action_Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. Exposure_Inhalation->Exposure_Action_Inhalation

Sources

Protocols & Analytical Methods

Method

Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives: An Application Note and Protocol for Accelerated Drug Discovery

Introduction: The Significance of 2-Aminothiophenes and the Drive for Greener Synthesis The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Aminothiophenes and the Drive for Greener Synthesis

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and antiviral properties.[1][2][3] The inherent versatility of this heterocyclic moiety allows for extensive functionalization, making it a privileged structure in the design of novel therapeutic agents.[2][4]

Traditionally, the synthesis of polysubstituted 2-aminothiophenes has been dominated by the Gewald three-component reaction, a robust method that involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[5][6] While effective, conventional heating methods for the Gewald reaction often necessitate long reaction times, high temperatures, and can lead to the formation of side products, complicating purification.[6][7]

In recent years, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, aligning with the principles of green chemistry.[8][9][10] By utilizing microwave irradiation, MAOS offers significant advantages over conventional heating, including dramatic reductions in reaction times, improved yields, enhanced purity of products, and often the ability to perform reactions under solvent-free conditions.[11][12] This application note provides a detailed protocol for the microwave-assisted synthesis of 2-aminothiophene derivatives, offering researchers a rapid, efficient, and environmentally conscious methodology for accessing these valuable compounds.

The Gewald Reaction Under Microwave Irradiation: Mechanism and Advantages

Reaction Mechanism

The microwave-assisted Gewald reaction is a one-pot, three-component synthesis that proceeds through a series of well-elucidated steps. A comprehensive computational study using density functional theory (DFT) has shown that the reaction is initiated by a Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base (commonly a secondary amine like morpholine or pyrrolidine).[13][14][15] This is followed by the nucleophilic attack of the resulting intermediate on elemental sulfur, leading to the formation of a sulfurated intermediate. Subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product.

The Role of Microwave Energy

Microwave energy accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction.[9][10] Polar molecules in the reaction mixture, such as the intermediates and solvents, align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates heat through molecular friction. Additionally, the presence of ions in the reaction mixture leads to their migration in the electric field, causing collisions and generating heat. This direct and uniform heating of the reaction mixture is significantly more efficient than conventional heating, which relies on conduction and convection.[11][12] This leads to a substantial reduction in reaction times, often from hours to mere minutes, and can also result in higher product yields and purity by minimizing the formation of thermally derived byproducts.[16][17]

Advantages Over Conventional Heating

The adoption of microwave-assisted techniques for the Gewald reaction offers several key advantages:

  • Reaction Rate Acceleration: Reaction times are significantly reduced, increasing throughput and productivity.[11][12]

  • Improved Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[9][16]

  • Energy Efficiency: Microwaves heat the reactants directly, leading to lower energy consumption compared to conventional oil baths or heating mantles.[8][10]

  • Greener Chemistry: The potential for solvent-free reactions or the use of less hazardous solvents contributes to more environmentally friendly synthetic protocols.[8][9]

Experimental Protocol: Microwave-Assisted Synthesis of a Model 2-Aminothiophene Derivative

This protocol details the synthesis of methyl 2-amino-5-ethylthiophene-3-carboxylate as a representative example.

Materials and Equipment
  • Butyraldehyde (Reagent Grade)

  • Methyl cyanoacetate (Reagent Grade)

  • Elemental Sulfur (Reagent Grade)

  • Pyrrolidine (Reagent Grade)

  • N,N-Dimethylformamide (DMF, Anhydrous)

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine butyraldehyde (1 mmol), methyl cyanoacetate (1.1 mmol), and elemental sulfur (1.1 mmol).

  • Solvent and Catalyst Addition: Add anhydrous DMF (3 mL) to the vial, followed by the addition of pyrrolidine (1 mmol) as the base catalyst.

  • Reaction Setup: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Irradiate the mixture for 30 minutes at a constant temperature of 120°C.

  • Reaction Quenching and Product Isolation: After the reaction is complete and the vial has cooled to room temperature, pour the contents into a beaker containing ice-cold water (20 mL). A solid precipitate will form.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude residue can be further purified by flash chromatography on silica gel to obtain the pure 2-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester.[16]

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[16]

Safety Precautions
  • Always conduct reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Microwave reactions are conducted in sealed vessels under pressure. Ensure the microwave reactor's safety features are operational and never exceed the recommended temperature or pressure limits for the vessel.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling and disposal information.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reactants Combine Reactants: Butyraldehyde, Methyl Cyanoacetate, Sulfur solvent_cat Add Solvent (DMF) and Catalyst (Pyrrolidine) reactants->solvent_cat In Microwave Vial mw_irradiation Microwave Irradiation (30 min, 120°C) solvent_cat->mw_irradiation Seal Vial quench Quench with Ice Water mw_irradiation->quench Cool to RT filter Vacuum Filtration quench->filter Precipitation purify Flash Chromatography filter->purify Crude Product characterization Spectroscopic Characterization (NMR, MS) purify->characterization Pure Product

Caption: Experimental workflow for microwave-assisted Gewald synthesis.

Gewald Reaction Mechanism

gewald_mechanism carbonyl Carbonyl Compound knoevenagel Knoevenagel-Cope Condensation Intermediate carbonyl->knoevenagel nitrile Active Methylene Nitrile nitrile->knoevenagel base Base base->knoevenagel catalyst sulfur Elemental Sulfur (S8) sulfur_adduct Sulfur Adduct sulfur->sulfur_adduct knoevenagel->sulfur_adduct cyclized_intermediate Cyclized Intermediate sulfur_adduct->cyclized_intermediate Intramolecular Cyclization product 2-Aminothiophene Product cyclized_intermediate->product Tautomerization

Caption: Simplified mechanism of the Gewald reaction.

Data and Results

The following table summarizes representative examples of microwave-assisted Gewald synthesis of 2-aminothiophene derivatives, highlighting the efficiency and versatility of this method.

EntryCarbonyl CompoundActive Methylene NitrileBaseSolventTime (min)Yield (%)Reference
1ButyraldehydeMethyl cyanoacetatePyrrolidineDMF3095[16]
2CyclohexanoneMalononitrileMorpholineNone1092[18]
3AcetophenoneEthyl cyanoacetateMorpholineEthanol1588[6]
4Cyclopentanone2-ThiophenylacetonitrilePyrrolidineDMF3087[16]
5PhenylacetaldehydeMalononitrileMorpholineNone1285[18]

Troubleshooting and Expert Insights

  • Low Yields: If yields are consistently low, consider optimizing the base and solvent system. While pyrrolidine and morpholine are effective, other bases like triethylamine or DBU may be more suitable for specific substrates.[16] Additionally, ensure that anhydrous solvents are used, as water can interfere with the reaction.

  • Incomplete Reaction: If starting materials are still present after the specified reaction time, the microwave power and temperature can be incrementally increased. However, be cautious not to exceed the pressure limits of the reaction vessel to avoid decomposition.

  • Side Product Formation: The formation of byproducts can sometimes be suppressed by lowering the reaction temperature and extending the irradiation time.

  • Substrate Scope: While the Gewald reaction is robust, certain substrates may be less reactive. For instance, aldehydes bearing a benzene ring may afford lower yields compared to aliphatic aldehydes.[16] In such cases, a survey of different catalysts and solvents is recommended.

Applications in Drug Development

The 2-aminothiophene derivatives synthesized via this microwave-assisted protocol are valuable building blocks for the development of a wide range of pharmaceuticals.[4][19][20] They serve as key intermediates in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known for their diverse biological activities, including kinase inhibition.[21] Furthermore, these derivatives have been incorporated into molecules targeting adenosine receptors, showing potential for the treatment of neurological and inflammatory diseases.[4] The ability to rapidly generate libraries of substituted 2-aminothiophenes using microwave synthesis greatly accelerates the structure-activity relationship (SAR) studies crucial for modern drug discovery.[2][3]

Conclusion

The microwave-assisted Gewald reaction represents a significant advancement in the synthesis of 2-aminothiophene derivatives. This methodology offers a powerful combination of speed, efficiency, and adherence to the principles of green chemistry. By drastically reducing reaction times and improving yields, it provides researchers in drug discovery and medicinal chemistry with a superior tool for the rapid and reliable production of these vital heterocyclic scaffolds. The detailed protocol and insights provided in this application note are intended to facilitate the adoption of this technology, thereby accelerating the discovery and development of new therapeutic agents.

References

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]

  • Li, L., et al. (2021). microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. HETEROCYCLES, 102(10), 2007-2012. [Link]

  • American Chemical Society. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Puterová, Z., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Puterová, Z., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions | Request PDF. [Link]

  • Singh, S., et al. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research in Engineering and Science, 9(6), 33-39. [Link]

  • Dömling, A. (2002). The Gewald Multicomponent Reaction. Molecular Diversity, 6(1), 1-2. [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]

  • Puterová, Z., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. [Link]

  • MDPI. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • ResearchGate. (n.d.). The Gewald reaction in dye chemistry. [Link]

  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (n.d.). Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions. [Link]

  • Dagoneau, F., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100779. [Link]

  • Dagoneau, F., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 239, 114532. [Link]

  • International Journal of Engineering Research & Technology. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. [Link]

  • Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. [Link]

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  • Semantic Scholar. (n.d.). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. [Link]

  • ResearchGate. (n.d.). (PDF) Applications substituted 2-aminothiophenes in drug design. [Link]

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Application

Application Notes &amp; Protocols: The 2-Aminothiophene-3-carboxamide Scaffold as a Master Key for Heterocyclic Synthesis

Introduction: The Unsung Hero of Heterocyclic Chemistry In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents.[1][2] Their structur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unsung Hero of Heterocyclic Chemistry

In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents.[1][2] Their structural diversity and ability to interact with biological targets make them indispensable. Within this domain, the 2-aminothiophene-3-carboxamide scaffold has emerged as a particularly powerful and versatile synthon—a molecular "master key" capable of unlocking a diverse array of complex, fused heterocyclic systems.

These synthons are prized for their unique combination of reactive sites: a nucleophilic enamine at the C2-amino group, an amide moiety at C3 capable of participating in cyclizations, and the aromatic thiophene ring which can be further functionalized. This inherent reactivity allows for elegant and efficient construction of biologically relevant scaffolds such as thieno[2,3-d]pyrimidines, known for their wide-ranging pharmacological activities including anti-inflammatory, antimicrobial, and antitumor properties.[3][4]

The primary gateway to these invaluable building blocks is the Gewald multicomponent reaction, a robust and convergent method that assembles the 2-aminothiophene core in a single step from simple precursors.[5][6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, field-proven insights, and detailed protocols for both the synthesis of 2-aminothiophene-3-carboxamides and their subsequent transformation into high-value fused heterocyclic compounds.

PART 1: Synthesis of the Core Synthon via the Gewald Reaction

The Gewald reaction is a multicomponent condensation that brings together a ketone or aldehyde, an active methylene nitrile (specifically cyanoacetamide to yield the desired 3-carboxamide), and elemental sulfur in the presence of a basic catalyst.[6][7] Its reliability and operational simplicity have made it the cornerstone for accessing polysubstituted 2-aminothiophenes.

Mechanistic Rationale

Understanding the mechanism is key to optimizing the reaction. The process begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and cyanoacetamide to form an α,β-unsaturated nitrile intermediate.[6] This is followed by the nucleophilic addition of sulfur (as a thiolate generated in situ) to the double bond. The resulting intermediate then undergoes an intramolecular cyclization via attack of the methylene group onto the nitrile, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[6][8]

Gewald_Mechanism Gewald Reaction Mechanism Reactants Ketone/Aldehyde + Cyanoacetamide + Sulfur (S8) Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base Base (e.g., Morpholine) Base->Knoevenagel Sulfur_Addition Michael Addition of Sulfur Base->Sulfur_Addition Unsaturated_Nitrile α,β-Unsaturated Nitrile Intermediate Knoevenagel->Unsaturated_Nitrile Unsaturated_Nitrile->Sulfur_Addition Thiolate_Intermediate Thiolate Intermediate Sulfur_Addition->Thiolate_Intermediate Cyclization Intramolecular Cyclization Thiolate_Intermediate->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product 2-Aminothiophene-3-carboxamide Tautomerization->Product

Caption: The mechanistic pathway of the Gewald Reaction.

Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

This protocol details a standard Gewald synthesis using cyclohexanone as the ketone component.

Materials & Equipment:

  • Cyclohexanone (1.0 equiv)

  • Cyanoacetamide (1.0 equiv)

  • Elemental Sulfur (1.1 equiv, finely powdered)

  • Morpholine (0.5 equiv)

  • Ethanol (Reagent grade)

  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer

  • Heating mantle

  • Ice bath

  • Büchner funnel and filtration apparatus

Procedure:

  • Reaction Setup: To the round-bottom flask, add ethanol (approx. 3 mL per mmol of cyclohexanone). Begin stirring and add cyclohexanone (1.0 equiv), cyanoacetamide (1.0 equiv), and finely powdered elemental sulfur (1.1 equiv).

    • Scientist's Insight: Using finely powdered sulfur is crucial for its reactivity and dispersion in the reaction mixture.[7] Morpholine is a preferred base as its secondary amine nature effectively catalyzes the Knoevenagel step without promoting unwanted side reactions.

  • Base Addition: Gently warm the mixture to approximately 40-45 °C. Slowly add morpholine (0.5 equiv) dropwise over 5-10 minutes. An exothermic reaction is typically observed, and the internal temperature may rise.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove residual morpholine and unreacted starting materials.

  • Purification: The collected solid is often of sufficient purity for subsequent steps. For higher purity, recrystallization from ethanol or an ethanol/water mixture is recommended. Dry the final product under vacuum.

Expected Outcome: A crystalline, off-white to pale yellow solid with a typical yield of 70-85%.

Reactant ClassExampleSuitability Notes
Ketones Cyclohexanone, AcetophenoneCyclic and acyclic ketones work well. Sterically hindered ketones may require longer reaction times or higher temperatures.[7]
Aldehydes Benzaldehyde, AcetaldehydeGenerally more reactive than ketones but can be prone to self-condensation. Careful control of conditions is needed.[7]
Active Nitriles CyanoacetamideRequired for the synthesis of the target 3-carboxamide.
Bases Morpholine, TriethylamineSecondary amines like morpholine are highly effective. Tertiary amines like triethylamine are also commonly used.[9]

PART 2: Application of the Synthon in Fused Heterocycle Synthesis

The true power of 2-aminothiophene-3-carboxamides lies in their ability to undergo annulation reactions to form fused bicyclic systems. The ortho-positioning of the amino and carboxamide groups provides a perfect template for ring closure.

Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[3] They are readily synthesized by reacting the 2-aminothiophene-3-carboxamide with reagents that can provide the missing carbon atom of the pyrimidine ring.

Thienopyrimidine_Synthesis Synthesis of Thieno[2,3-d]pyrimidin-4-one Synthon 2-Aminothiophene-3-carboxamide Cyclization Thermal Cyclocondensation Synthon->Cyclization Reagent Formamide (HCONH2) Reagent->Cyclization Product Thieno[2,3-d]pyrimidin-4(3H)-one Cyclization->Product

Caption: General workflow for thieno[2,3-d]pyrimidine synthesis.

Protocol: Synthesis of 4-Hydroxy-thieno[2,3-d]pyrimidine (Tautomer: Thieno[2,3-d]pyrimidin-4(3H)-one)

Rationale: Formamide serves as both the solvent and the reagent, providing the N=CH unit required for cyclization. The high temperature drives the condensation and subsequent elimination of water to form the stable fused aromatic system.

Materials & Equipment:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (1.0 equiv)

  • Formamide

  • Round-bottom flask with reflux condenser

  • High-temperature heating mantle or sand bath

  • Standard glassware for work-up

Procedure:

  • Reaction Setup: Place the 2-aminothiophene-3-carboxamide (1.0 equiv) in a round-bottom flask. Add an excess of formamide (e.g., 10-15 equivalents).

  • Heating: Heat the mixture to 180-190 °C and maintain this temperature for 4-6 hours. The reaction should be conducted in a well-ventilated fume hood.

    • Scientist's Insight: The reaction can also be performed with formic acid, but formamide often gives cleaner products and is easier to handle at high temperatures.[4] Microwave-assisted protocols can significantly reduce reaction times.[10][11]

  • Isolation: Cool the reaction mixture to room temperature. A solid product will often precipitate. Pour the mixture into cold water to fully precipitate the product and dissolve the excess formamide.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like acetic acid or DMF/water if necessary.

Synthesis of Thieno[2,3-b]pyridines

The Friedländer annulation is a classic method for synthesizing quinolines and, by extension, related fused pyridine systems. It involves the reaction of an ortho-amino carbonyl compound (here, the 2-aminothiophene acts as an ortho-amino-carboxamide equivalent) with a compound containing a reactive methylene group adjacent to a carbonyl.

Friedlander_Annulation Friedländer Annulation for Thieno[2,3-b]pyridines Synthon 2-Aminothiophene-3-carboxamide Condensation Acid or Base Catalyzed Condensation Synthon->Condensation Reagent 1,3-Dicarbonyl (e.g., Acetylacetone) Reagent->Condensation Product Substituted Thieno[2,3-b]pyridine Condensation->Product

Caption: Synthesis of Thieno[2,3-b]pyridines via Friedländer Annulation.

Protocol: Synthesis of a Substituted Thieno[2,3-b]pyridin-4(7H)-one

Rationale: This protocol uses acetylacetone as the 1,3-dicarbonyl partner. The reaction proceeds via an initial condensation between the C2-amino group and one of the carbonyls of acetylacetone, followed by an intramolecular cyclization and dehydration to form the pyridine ring.

Materials & Equipment:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (1.0 equiv)

  • Acetylacetone (1.2 equiv)

  • Potassium hydroxide (catalytic amount) or Polyphosphoric acid (PPA)

  • Ethanol or solvent-free conditions

  • Standard reaction and work-up glassware

Procedure (Base-catalyzed):

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminothiophene-3-carboxamide in ethanol. Add acetylacetone (1.2 equiv).

  • Catalyst Addition: Add a catalytic amount of powdered potassium hydroxide or a few drops of piperidine.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and add water to precipitate the product.

  • Purification: Wash the crude solid with water and a small amount of cold ethanol. Recrystallize from a suitable solvent if needed.

Summary of Applications

Starting SynthonReagent(s)Fused Heterocyclic SystemKey Application Area
2-Aminothiophene-3-carboxamideFormamide or Formic AcidThieno[2,3-d]pyrimidin-4-oneMedicinal Chemistry (Anticancer, Anti-inflammatory)[3]
2-Aminothiophene-3-carboxamideCarbon DisulfideThieno[2,3-d]pyrimidine-2,4-dithioneSynthetic Intermediates[4]
2-Aminothiophene-3-carboxamideAcetylacetoneThieno[2,3-b]pyridin-4-oneBioactive Scaffolds
2-Aminothiophene-3-carboxamideChloroacetyl chlorideThieno[2,3-d][12][13]oxazin-4-oneSerine Protease Inhibitors[14]
2-Aminothiophene-3-carboxamideHydrazine Hydrate3-Amino-thieno[2,3-d]pyrimidin-4-onePrecursors for Triazolo-thienopyrimidines[3]

Conclusion

The 2-aminothiophene-3-carboxamide scaffold represents a preeminent example of a versatile synthon in modern organic synthesis. Accessed efficiently through the robust Gewald reaction, it provides a direct and powerful entry point to a multitude of medicinally relevant fused heterocyclic systems. The protocols and insights provided herein demonstrate the straightforward yet elegant transformations that underscore the value of this building block. For researchers in drug discovery and synthetic chemistry, mastering the use of this synthon is not just an exercise in methodology, but an investment in accelerating the development of novel molecular entities with therapeutic potential.

References

  • Buchstaller, H.-P., Siebert, C. D., Lyssy, R. H., Frank, I., Duran, A., Gottschlich, R., & Noe, C. R. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279–293. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Wardakhan, W. W., Elmegeed, G. A., & Manhi, F. M. (2005). Utility of 2-Aminothiophene-3-carboxamide in the Synthesis of Biologically Active, Fused Heterocyclic Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(1), 133-144. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(1), 364-377. [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Gouda, M. A., Berghot, M. A., Abd El-Ghani, G. E., Elattar, K. M., & Khalil, A. E. G. M. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 815-837. [Link]

  • Africa Research Connects. (n.d.). Utility of 2-aminothiophene-3-carboxamide in the synthesis of biologically active, fused heterocyclic derivatives. Retrieved from [Link]

  • Gouda, M. A., Berghot, M. A., Abd El-Ghani, G. E., Elattar, K. M., & Khalil, A. E. G. M. (2011). ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ChemInform, 42(44). [Link]

  • Gouda, M. A., Berghot, M. A., Abd El-Ghani, G. E., Elattar, K. M., & Khalil, A. E. G. M. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]

  • J&K Scientific LLC. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Shearouse, W. C., Shumba, M. Z., & Mack, J. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Applied Sciences, 4(2), 171-179. [Link]

  • ResearchGate. (n.d.). The reaction of 2‐aminothiophene‐3‐carboxamide, 5‐amino‐1H‐imidazole‐4‐carboxamide, 2‐aminonicotinamide with 1,3‐diphenylpropene 2 a. Retrieved from [Link]

  • Sci-Hub. (n.d.). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Retrieved from [Link]

  • Litvinov, V. P., & Sharanin, Y. A. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Chemistry of Heterocyclic Compounds, 12(10), 1083-1099. [Link]

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  • Fathalla, W., & Zaki, M. E. A. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Heterocyclic Chemistry, 50(S1), E1-E17. [Link]

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Method

High-throughput screening of a 2-aminothiophene carboxamide library

<_ 2>## Application Note: High-Throughput Screening of a 2-Aminothiophene Carboxamide Library for Novel Kinase Inhibitors Introduction The 2-aminothiophene carboxamide scaffold is a privileged structure in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

<_ 2>## Application Note: High-Throughput Screening of a 2-Aminothiophene Carboxamide Library for Novel Kinase Inhibitors

Introduction

The 2-aminothiophene carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Its synthetic tractability and the ability to readily introduce diverse substituents make it an ideal framework for the construction of large chemical libraries for high-throughput screening (HTS). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of an HTS campaign to identify novel kinase inhibitors from a 2-aminothiophene carboxamide library.

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Consequently, the development of selective kinase inhibitors remains a primary focus in drug discovery.[2] This document outlines a robust, multi-stage screening cascade, from initial library synthesis and assay development to hit confirmation and preliminary structure-activity relationship (SAR) analysis. The protocols described herein are designed to be self-validating, ensuring high-quality data and minimizing false positives.

I. Library Design and Synthesis

The success of any HTS campaign is fundamentally linked to the quality and diversity of the screening library.[3] For a 2-aminothiophene carboxamide library, a combinatorial approach is typically employed, leveraging the Gewald reaction for the synthesis of the core scaffold.[4][5]

Core Rationale: The 2-aminothiophene-3-carboxamide core allows for diversification at multiple points, enabling the exploration of a broad chemical space to identify potent and selective kinase inhibitors.[6][7][8]

Synthetic Strategy Overview:

A common synthetic route involves the reaction of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.[9] The resulting 2-aminothiophene can then be acylated to introduce the carboxamide functionality.

  • R1 (Position 5): Varied by the choice of the starting ketone/aldehyde.

  • R2 (Position 4): Modified through the selection of the activated nitrile.

  • R3 (Amide): Diversified by acylating the 2-amino group with a range of carboxylic acids or their derivatives.

II. High-Throughput Screening Cascade

A tiered approach is essential for efficiently screening large compound libraries and identifying genuine hits.[10] The screening cascade progressively increases in complexity and biological relevance, starting with a high-throughput primary assay and moving towards more detailed secondary and cellular assays.

HTS_Cascade cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Secondary Screen cluster_3 Hit Validation Primary Biochemical Assay (e.g., AlphaLISA) Single Concentration (10 µM) Confirmation Primary Assay Re-test Dose-Response Curve (IC50) Primary->Confirmation Active Compounds ('Hits') Secondary Orthogonal Biochemical Assay (e.g., TR-FRET) Confirmation->Secondary Confirmed Hits Cellular Cell-Based Assay (Target Engagement or Phenotypic) Confirmation->Cellular Confirmed Hits SAR Preliminary SAR (Analog Synthesis & Testing) Secondary->SAR Validated Hits Cellular->SAR Validated Hits Cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo) Cellular->Cytotoxicity Validated Hits

Figure 1: A typical high-throughput screening cascade for identifying and validating kinase inhibitors.

III. Primary Screening: Biochemical Assay

The primary screen aims to rapidly identify compounds that interact with the target kinase from the entire library.[11] A robust, sensitive, and miniaturizable assay is crucial for this stage. The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology is an excellent choice for a primary biochemical screen due to its no-wash format and high sensitivity.[12][13]

AlphaLISA Assay Principle

The AlphaLISA assay is a bead-based technology used to study biomolecular interactions.[14] It utilizes Donor and Acceptor beads that are brought into close proximity when a biological interaction occurs.[12] Upon excitation, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent reaction that produces a quantifiable light signal.[13]

AlphaLISA_Principle cluster_0 Mechanism of Action Laser_Excitation Laser Excitation (680 nm) Donor_Bead Streptavidin-Coated Donor Bead Laser_Excitation->Donor_Bead Energy Transfer Biotinylated_Kinase Biotinylated Kinase Donor_Bead->Biotinylated_Kinase Substrate Phospho-specific Antibody-Coated Acceptor Bead Phosphorylated_Substrate Phosphorylated Substrate Biotinylated_Kinase->Phosphorylated_Substrate Phosphorylation Light_Emission Light Emission (615 nm) Substrate->Light_Emission Signal Amplification Phosphorylated_Substrate->Substrate

Figure 2: Principle of the AlphaLISA assay for kinase activity.

Protocol: Primary AlphaLISA Screen

Materials:

  • Target Kinase (biotinylated)

  • Kinase Substrate (e.g., a peptide with a phosphorylation site)

  • Phospho-specific Antibody conjugated to AlphaLISA Acceptor beads

  • Streptavidin-coated Alpha Donor beads

  • ATP

  • Assay Buffer (optimized for the target kinase)

  • 384-well white opaque microplates

  • 2-Aminothiophene Carboxamide Library (dissolved in DMSO)

Procedure:

  • Compound Dispensing: Dispense 50 nL of each library compound (at a concentration of 2 mM in DMSO) into the wells of a 384-well plate. This results in a final assay concentration of 10 µM.

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing the target kinase and its substrate in assay buffer to each well.

  • Initiation of Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a mixture containing the AlphaLISA Acceptor beads and Alpha Donor beads.

  • Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

Data Analysis:

The raw data is normalized to the controls on each plate (positive control: no inhibitor; negative control: no enzyme). The percent inhibition for each compound is calculated. A "hit" is typically defined as a compound that exhibits a percent inhibition greater than three standard deviations from the mean of the library compounds.[15]

IV. Hit Confirmation and Secondary Screening

Progressing all hits from a primary screen is impractical and can lead to wasted resources on false positives.[3] Therefore, a rigorous hit confirmation and secondary screening process is essential.[10][16]

Hit Confirmation

The primary goal of hit confirmation is to verify the activity of the initial hits.[17] This involves re-testing the compounds from the primary screen, often using freshly prepared samples, in a dose-response format to determine their potency (IC50).

Protocol: Dose-Response IC50 Determination

This protocol is similar to the primary screen, but instead of a single concentration, a serial dilution of the hit compound is tested.

  • Prepare a 10-point, 3-fold serial dilution of each hit compound in DMSO.

  • Dispense 50 nL of each concentration into the wells of a 384-well plate.

  • Follow steps 2-7 of the primary AlphaLISA screen protocol.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary (Orthogonal) Assay

To eliminate assay-specific artifacts, confirmed hits should be tested in an orthogonal assay that utilizes a different detection technology.[17] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a suitable choice.

Rationale: Using an orthogonal assay increases confidence that the observed activity is due to the compound's interaction with the target and not an artifact of the primary assay format.[17]

V. Cell-Based Assays

While biochemical assays are excellent for identifying direct inhibitors of a target kinase, they do not provide information about a compound's ability to enter cells and engage its target in a physiological context.[18] Therefore, cell-based assays are a critical step in the hit validation process.[19]

Target Engagement Assay

A target engagement assay measures the ability of a compound to bind to its target within a cellular environment. Techniques such as the Cellular Thermal Shift Assay (CETSA) can be employed for this purpose.

Phenotypic and Cytotoxicity Assays

It is also crucial to assess the functional consequences of target inhibition and the general cytotoxicity of the hit compounds.[20]

Protocol: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)

Materials:

  • Cancer cell line relevant to the target kinase

  • Cell culture medium and supplements

  • 384-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

Procedure:

  • Cell Seeding: Seed the cells into 384-well plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the hit compounds for 48-72 hours.

  • Assay Reagent Addition: Add the CellTiter-Glo® reagent to each well.

  • Incubation: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each compound.

Data Interpretation:

Assay TypeParameterInterpretation
Primary Screen % InhibitionInitial identification of active compounds.
Hit Confirmation IC50Potency of the compound against the target kinase.
Secondary Assay IC50Confirmation of activity in an orthogonal format.
Cell-Based Assay EC50 / GI50Cellular potency and potential therapeutic window.

VI. Preliminary Structure-Activity Relationship (SAR)

Once a set of validated hits with cellular activity is identified, the next step is to explore the structure-activity relationship (SAR).[21] This involves synthesizing and testing analogs of the hit compounds to understand which structural features are important for activity.[22][23]

Key Objectives of Preliminary SAR:

  • Identify the key pharmacophoric elements.

  • Explore the tolerance for modifications at different positions of the 2-aminothiophene carboxamide scaffold.

  • Improve potency and selectivity.

  • Enhance drug-like properties (e.g., solubility, metabolic stability).

VII. Conclusion

The high-throughput screening of a 2-aminothiophene carboxamide library offers a powerful approach for the discovery of novel kinase inhibitors. By following a well-designed and rigorous screening cascade, researchers can efficiently identify and validate promising hit compounds for further lead optimization. The integration of biochemical and cell-based assays is crucial for ensuring the biological relevance of the identified hits and increasing the probability of success in subsequent stages of drug development.

References

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • Lowe, D. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today: Technologies, 23, 63-69.
  • Leveridge, M., & Princivalle, M. (2014). High-Throughput Cell Toxicity Assays. In High-Throughput Screening. Methods in Molecular Biology, vol 1177. Humana Press, New York, NY.
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  • An, F., & Tolliday, N. (2010). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Current opinion in biotechnology, 21(6), 798–803.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Journal of biomolecular screening, 13(2), 99–108.
  • Giuliano, K. A., & Taylor, D. L. (2007). Statistical techniques for handling high content screening data. Drug Discovery Today: Technologies, 4(2), 63-69.
  • Sharma, S., et al. (2018). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5 (PRMT5). IU Indianapolis ScholarWorks.
  • Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Fricke, N., et al. (2018). Working principle of the AlphaLISA assay.
  • Rajalingam, K. (2016). Cell Based Assays in High Throughput Mode (HTS). BioTechnologia, 97(3), 227-234.
  • Horn, T., et al. (2011). Comprehensive analysis of high-throughput screens with HiTSeekR.
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  • Casey, W., & Gennings, C. (2016). Quantitative high-throughput screening data analysis: challenges and recent advances. Current opinion in toxicology, 1, 86–91.
  • Creative Bioarray. (n.d.). How to Maximize Efficiency in Cell-Based High-Throughput Screening?. Retrieved from [Link]

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  • BellBrook Labs. (2023). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • Ghosh, A., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry, 111, 117864.
  • Wang, Y., et al. (2023). Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. European Journal of Medicinal Chemistry, 258, 115599.
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Application

The Versatile 2-Aminothiophene Scaffold: A Guide to Structure-Activity Relationship (SAR) Studies and Bioassay Protocols

The 2-aminothiophene core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its synthetic accessibility, primarily through the robust Gewald multicompon...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiophene core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its synthetic accessibility, primarily through the robust Gewald multicomponent reaction, coupled with its ability to engage with a wide array of biological targets, has established it as a versatile scaffold for the development of novel therapeutics. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-aminothiophene analogs and offers detailed protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold in their research endeavors.

Introduction: The Significance of the 2-Aminothiophene Core

Substituted 2-aminothiophenes are key intermediates in the synthesis of a variety of pharmacologically active compounds.[1] The inherent electronic properties of the thiophene ring, a bioisostere of the phenyl group, combined with the nucleophilic 2-amino group, provide a unique chemical space for derivatization. This has led to the discovery of 2-aminothiophene-based compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] A significant portion of the anticancer activity of these derivatives is attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[5]

Synthetic Strategy: The Gewald Reaction

The most prevalent and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[6] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[7]

Mechanistic Insights

The reaction mechanism is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated intermediate.[6] Subsequent Michael addition of sulfur, followed by intramolecular cyclization and tautomerization, yields the final 2-aminothiophene product.[7] The choice of base, solvent, and reaction conditions can significantly influence the reaction's efficiency and product yield.[5]

Gewald_Mechanism Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Nitrile Active Methylene Nitrile Nitrile->Knoevenagel Sulfur Elemental Sulfur (S8) Michael_Addition Michael Addition of Sulfur Sulfur->Michael_Addition Base Base (e.g., Morpholine) Base->Knoevenagel catalyst Unsaturated_Intermediate α,β-Unsaturated Intermediate Knoevenagel->Unsaturated_Intermediate Unsaturated_Intermediate->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Product 2-Aminothiophene Analog Cyclization->Product

Caption: The Gewald reaction workflow.

General Protocol for Gewald Synthesis of 2-Aminothiophene Analogs

This protocol provides a general procedure for the synthesis of a representative 2-aminothiophene derivative. Researchers should optimize the stoichiometry, reaction time, and temperature for their specific substrates.

Materials:

  • Ketone or aldehyde (1.0 eq)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Base (e.g., morpholine or triethylamine) (0.1-0.3 eq)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Condenser

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol or ethyl acetate/hexane)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and condenser, add the ketone/aldehyde, active methylene nitrile, and elemental sulfur in the chosen solvent.

  • Add the basic catalyst to the mixture.

  • Heat the reaction mixture to reflux (typically 50-80 °C) and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

  • Wash the crude product with cold water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure 2-aminothiophene analog.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Structure-Activity Relationship (SAR) Studies

The biological activity of 2-aminothiophene analogs can be finely tuned by modifying the substituents at the C3, C4, C5, and N2 positions of the thiophene ring. The following sections summarize key SAR findings across different therapeutic areas.

Anticancer and Kinase Inhibitory Activity

A significant body of research has focused on 2-aminothiophenes as anticancer agents, with many exhibiting potent inhibitory activity against various protein kinases.

PositionModificationImpact on ActivityTarget ExamplesReference(s)
C3 Electron-withdrawing group (e.g., -CN, -COOEt, -CONH2)Generally required for activity. Amide and nitrile groups often show good potency.aPKC, VEGFR-2, AKT[8][9]
C4 Aryl or heteroaryl ringSubstitution on the aryl ring is critical. Electron-donating groups often enhance activity.aPKC[8]
C5 Alkyl, aryl, or fused ringBulky substituents can be well-tolerated and may enhance potency. Fused rings can lead to potent inhibitors.Various kinases[10]
N2 Unsubstituted (-NH2) or substitutedThe free amino group is often crucial for hydrogen bonding with the kinase hinge region. Acylation or alkylation can modulate selectivity and potency.Various kinases[8]
Anti-inflammatory Activity

2-Aminothiophene derivatives have also been investigated for their anti-inflammatory properties. The SAR in this area suggests that lipophilicity and molar refractivity are key parameters influencing analgesic activity.[11]

PositionModificationImpact on ActivityTarget ExamplesReference(s)
General Increased lipophilicityCorrelates with increased anti-inflammatory and analgesic activity.COX (putative)[11]
C3 Ethoxycarbonyl groupPresent in many active anti-inflammatory analogs.Not specified[11]
Antimicrobial and Antiviral Activity

The 2-aminothiophene scaffold has been explored for the development of antimicrobial and antiviral agents.

PositionModificationImpact on ActivityTarget ExamplesReference(s)
N2 Acylation (e.g., trifluoroacetamido)Can lead to potent activity against CMV and VZV.Not specified[4]
C3 Arylsulfonyl groupOften present in antivirally active compounds.HIV-1[4]
C5 Fused cyclic or heterocyclic moietiesCan lead to significant antibacterial and antifungal activity.Bacterial and fungal strains[12]

Protocols for Biological Evaluation

A systematic evaluation of the biological activity of newly synthesized 2-aminothiophene analogs is crucial for advancing promising candidates. The following are detailed protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. Inhibition of the kinase results in a decrease in ADP production and a lower luminescent signal.[13]

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Incubate_Kinase_Inhibitor Incubate Kinase with Inhibitor Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Reaction with ATP/Substrate Incubate_Kinase_Inhibitor->Initiate_Reaction Stop_Reaction Stop Reaction and Deplete ATP (ADP-Glo™ Reagent) Initiate_Reaction->Stop_Reaction Detect_ADP Detect ADP (Convert to ATP, Generate Luminescence) Stop_Reaction->Detect_ADP Measure_Luminescence Measure Luminescence Detect_ADP->Measure_Luminescence Analyze_Data Analyze Data (Calculate IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Purified kinase of interest

  • Kinase substrate (peptide or protein)

  • Ultra-pure ATP

  • 2-Aminothiophene test compounds

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction: a. In a multi-well plate, add the test compound dilutions and a DMSO vehicle control. b. Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection: a. Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., HeLa, PANC-1)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiophene analogs for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

In Vivo Tumor Xenograft Model

For promising anticancer candidates, in vivo efficacy studies are essential. Human tumor xenograft models in immunocompromised mice are a standard preclinical tool.[14]

Xenograft_Workflow Start Start Cell_Culture Culture Human Cancer Cells Start->Cell_Culture Implantation Implant Cancer Cells into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Reach a Palpable Size Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Administer 2-Aminothiophene Analog or Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Determination (e.g., Tumor Size, Time) Monitoring->Endpoint Analysis Analyze Tumor Growth Inhibition Endpoint->Analysis End End Analysis->End

Caption: General workflow for an in vivo tumor xenograft study.

General Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the 2-aminothiophene analog via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Conclusion

The 2-aminothiophene scaffold is a highly valuable platform in drug discovery, offering synthetic tractability and a broad range of biological activities. A thorough understanding of the structure-activity relationships is paramount for the rational design of potent and selective analogs. The protocols provided in this guide offer a solid foundation for the synthesis and biological evaluation of novel 2-aminothiophene derivatives, empowering researchers to unlock the full therapeutic potential of this remarkable chemical entity.

References

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  • Panico, A. M., et al. (1992). [Quantitative anti-inflammatory and analgesic structure-activity relationship of 2-amino-3-ethoxycarbonyl thiophene derivatives]. Il Farmaco, 47(10), 1333-1343. [Link]

  • Stadlbauer, W., et al. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Bioorganic & medicinal chemistry, 9(6), 1437-1447. [Link]

  • Khan, K. M., et al. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Journal of enzyme inhibition and medicinal chemistry, 21(2), 139-143. [Link]

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Method

The Strategic Synthesis of Thieno[2,3-d]pyrimidines from 2-Aminothiophene-3-carboxamide Precursors

An Application Guide for Drug Development Professionals The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry. As a bioisostere of purine, this fused heterocyclic system is central to the de...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry. As a bioisostere of purine, this fused heterocyclic system is central to the design of numerous therapeutics, including potent kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1][2] Its prevalence in high-impact drug discovery programs, such as the development of inhibitors for VEGFR-2 and EGFR, underscores the need for robust and versatile synthetic strategies.[3][4]

This guide provides an in-depth exploration of the synthesis of thieno[2,3-d]pyrimidines, focusing on the pivotal transformation of 2-aminothiophene-3-carboxamide precursors. We will dissect the causality behind experimental choices, offering field-proven insights to navigate this critical synthetic landscape.

Foundational Strategy: The Gewald Aminothiophene Synthesis

The journey to thieno[2,3-d]pyrimidines almost invariably begins with the construction of a polysubstituted 2-aminothiophene ring. The Gewald reaction, a multicomponent condensation, stands as the most efficient and widely adopted method for this purpose.[5][6][7] Its enduring popularity stems from the use of readily available starting materials and its operational simplicity.

The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or related active methylene compound like cyanoacetamide) in the presence of elemental sulfur and a base.[8][9]

Mechanistic Underpinnings of the Gewald Reaction

Understanding the Gewald mechanism is crucial for troubleshooting and optimization. The process initiates with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base (e.g., triethylamine, morpholine).[5][10] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. The final step involves an intramolecular cyclization and subsequent tautomerization to yield the aromatic 2-aminothiophene product.[9][10]

Gewald_Mechanism Start Ketone/Aldehyde + α-Cyanoacetamide Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 SulfurAdd Sulfur Addition Intermediate1->SulfurAdd + S₈ Intermediate2 Thiolate Intermediate SulfurAdd->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product 2-Aminothiophene-3-carboxamide Cyclization->Product Tautomerization

Caption: Mechanism of the Gewald Reaction.

Protocol 1: Microwave-Assisted Gewald Synthesis of a 2-Aminothiophene-3-carboxamide Precursor

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields in the Gewald reaction.[5][8] This protocol details a representative microwave-assisted procedure.

Objective: To synthesize 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide from cyclohexanone and cyanoacetamide.

Materials:

  • Cyclohexanone

  • Cyanoacetamide

  • Elemental Sulfur

  • Triethylamine (TEA)

  • Ethanol

  • Microwave synthesis reactor

Procedure:

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add cyclohexanone (10 mmol, 1.0 eq), cyanoacetamide (10 mmol, 1.0 eq), and elemental sulfur (10 mmol, 1.0 eq).

  • Add 5 mL of ethanol to the vessel.

  • Add triethylamine (10 mmol, 1.0 eq) dropwise to the suspension while stirring.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 15-20 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the vessel to room temperature.

  • Pour the reaction mixture into 20 mL of ice-cold water.

  • The precipitated solid is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield the desired 2-aminothiophene-3-carboxamide.

Trustworthiness Check: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials. The final product's identity and purity should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Annulation of the Pyrimidine Ring: Core Synthetic Strategies

With the 2-aminothiophene-3-carboxamide precursor in hand, the next critical phase is the construction of the fused pyrimidine ring. The choice of reagent for this cyclization step dictates the substitution pattern on the final thieno[2,3-d]pyrimidine core.

Synthesis_Workflow Start Gewald Reaction (Ketone + Cyanoacetamide + Sulfur) Precursor 2-Aminothiophene-3-carboxamide Start->Precursor FormicAcid Formic Acid / Triethyl Orthoformate Precursor->FormicAcid DMFDMA DMF-DMA then Amine (Dimroth) Precursor->DMFDMA Urea Urea Precursor->Urea AcidChloride Acid Chlorides / Anhydrides Precursor->AcidChloride Product_Formic Thieno[2,3-d]pyrimidin-4(3H)-one FormicAcid->Product_Formic Product_DMFDMA N⁴-Substituted Thieno[2,3-d]pyrimidin-4-amine DMFDMA->Product_DMFDMA Product_Urea Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Urea->Product_Urea Product_AcidChloride 2-Substituted Thieno[2,3-d]pyrimidin-4(3H)-one AcidChloride->Product_AcidChloride

Caption: Key Cyclization Strategies for Thieno[2,3-d]pyrimidines.

Strategy 1: Cyclization with Formic Acid or its Equivalents

This is the most direct method to synthesize the parent thieno[2,3-d]pyrimidin-4(3H)-one core. Heating the aminothiophene precursor with formic acid serves as both the C1 source and the cyclization medium.

  • Expert Insight: While effective, prolonged heating in neat formic acid can sometimes lead to degradation. A milder and often higher-yielding alternative is the use of triethyl orthoformate, which generates the intermediate ethoxymethyleneamino species, followed by acid-catalyzed cyclization.[11]

Strategy 2: The DMF-DMA Route and Dimroth Rearrangement

For accessing N⁴-substituted thieno[2,3-d]pyrimidines, a powerful two-step sequence involving N,N-dimethylformamide dimethyl acetal (DMF-DMA) is employed.[12][13]

  • Amidine Formation: The 2-amino group of the precursor reacts with DMF-DMA to form a reactive N,N-dimethylformamidine intermediate.

  • Cyclocondensation: This intermediate is then treated with a primary amine (R-NH₂). The subsequent cyclization proceeds via a Dimroth rearrangement mechanism to yield the final N⁴-substituted product.[12][14]

This method is particularly valuable in creating libraries of compounds for structure-activity relationship (SAR) studies, as a wide variety of primary amines can be introduced in the second step.[1]

Protocol 2: Two-Step Synthesis of N⁴-Aryl-thieno[2,3-d]pyrimidin-4-amine via Dimroth Rearrangement

This protocol outlines the synthesis of an N-aryl substituted thienopyrimidine, a common motif in kinase inhibitors.

Objective: To synthesize an N⁴-aryl substituted thieno[2,3-d]pyrimidine from a 2-aminothiophene-3-carbonitrile precursor. (Note: This protocol starts with the nitrile analog for broader applicability, which is readily prepared via the Gewald reaction using malononitrile).[12][13]

Part A: Amidine Intermediate Synthesis

  • In a microwave reaction tube, combine the 2-aminothiophene-3-carbonitrile (10 mmol, 1.0 eq) and DMF-DMA (25 mmol, 2.5 eq).[12]

  • Seal the tube and irradiate at 70-80 °C for 20 minutes.[13]

  • After cooling, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the N'-(3-cyano-thiophen-2-yl)-N,N-dimethylmethanimidamide intermediate.

Part B: Cyclocondensation and Rearrangement

  • To the intermediate from Part A (4.25 mmol, 1.0 eq), add the desired substituted aniline (5.1 mmol, 1.2 eq) and glacial acetic acid (10 mL).[13]

  • Irradiate the mixture in a sealed microwave vessel at 120 °C for 1 hour.[12][13]

  • Upon completion, cool the reaction. Neutralize carefully with a saturated sodium bicarbonate solution.

  • The product will precipitate. Collect it by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure N⁴-aryl-thieno[2,3-d]pyrimidin-4-amine.

Reagent/StepConditionsTypical YieldReference
Part A: Amidine Formation DMF-DMA, Microwave (200W), 70°C, 20 min>90%[12][13]
Part B: Cyclization Substituted Aniline, Acetic Acid, Microwave (200W), 120°C, 1 hr40-70%[12][13]
Table 1. Summary of reaction conditions and yields for the Dimroth rearrangement protocol.
Strategy 3: Synthesis of 2-Substituted Analogs

To introduce diversity at the 2-position of the thieno[2,3-d]pyrimidin-4(3H)-one ring, the 2-aminothiophene-3-carboxamide precursor is reacted with acyl chlorides or acid anhydrides.[12] This forms an N-acyl intermediate which is then cyclized, often under acidic or basic conditions, to install the desired substituent.

Strategy 4: Accessing Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

These derivatives, important for their biological activities, are typically synthesized by reacting the 2-aminothiophene precursor (often the 3-carboxylate ester) with urea or isocyanates.[4][15] Reaction with urea at high temperatures leads to the formation of the dione, while reaction with an isocyanate (R-NCO) followed by cyclization yields a 3-substituted dione.[15]

Conclusion

The synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophene precursors is a well-established yet highly adaptable field of organic chemistry. The initial and crucial step, the Gewald reaction, provides reliable access to the necessary thiophene building blocks. Subsequent cyclization offers a multitude of strategic options, allowing chemists to precisely control the substitution pattern on the final heterocyclic core. By understanding the mechanisms and leveraging modern techniques like microwave synthesis, researchers can efficiently generate diverse libraries of these medicinally vital compounds, accelerating the pace of drug discovery and development.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. Die Synthese von 2-Amino-thiophenen. Chemische Berichte, 99(1), 94-100. [Link]

  • Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3992-4007. [Link]

  • Bansal, R. K., & Sharma, S. K. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(2), 735-739. [Link]

  • Sabnis, R. W. (2018). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Sulfur Chemistry, 39(4), 446-479. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Powers, D. C., & Toste, F. D. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Abdel-Ghaffar, H., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(8), 1531-1555. [Link]

  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]

  • Guo, S., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33(8), 1836-1847. [Link]

  • Kumar, D., et al. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 14(12), 3326-3338. [Link]

  • Motawi, A. M., et al. (2025). Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. Bioorganic Chemistry, 164, 108839. [Link]

  • Kumar, A., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 122, 389-402. [Link]

  • Guo, S., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Abdel-Maksoud, M. S. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(4), 621-648. [Link]

  • Wang, C., et al. (2018). The reaction of 2-aminothiophene-3-carboxamide, 5-amino-1H-imidazole-4-carboxamide, 2-aminonicotinamide with 1,3-diphenylpropene 2 a. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200845. [Link]

  • Wang, Y., et al. (2018). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 23(10), 2636. [Link]

  • Abdel-Aziz, M., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6296. [Link]

  • Dyakonenko, V. V., et al. (2015). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. ResearchGate. [Link]

  • Guo, S., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 28, 100713. [Link]

  • El-Kashef, H. S., et al. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Heterocyclic Chemistry, 50(3), 571-591. [Link]

  • Gomaa, M. A. M. (2015). Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Journal of Taibah University for Science, 9(3), 367-380. [Link]

  • Zhang, X., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 64(18), 13786-13802. [Link]

  • Ghafoor, A., et al. (2024). Access to thieno[2,3-d]pyrimidine derivatives from 2-amino-3-cyanothiophene derivatives. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Gewald Reaction Technical Support Center: A Guide to Optimizing Yield and Purity

Welcome to the technical support center for the Gewald three-component reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Gewald three-component reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of substituted 2-aminothiophenes. Here, we move beyond simple protocols to explore the underlying principles of the Gewald reaction, offering expert insights to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Gewald reaction, and how does it influence my experimental setup?

The Gewald reaction is a powerful one-pot synthesis that proceeds through three key stages to form the 2-aminothiophene ring.[1] A thorough understanding of this mechanism is crucial for effective troubleshooting.

  • Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between a carbonyl compound (an aldehyde or ketone) and an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate).[2][3] This step forms an α,β-unsaturated nitrile intermediate. The choice and strength of the base are critical here; it must be strong enough to deprotonate the active methylene compound without promoting unwanted side reactions.

  • Michael Addition of Sulfur: Elemental sulfur adds to the α,β-unsaturated nitrile.[4] The exact mechanism of this step is complex, but it is understood to involve the formation of a sulfur-containing intermediate.[4]

  • Ring Closure and Tautomerization: The intermediate then undergoes an intramolecular cyclization, followed by a tautomerization to yield the stable aromatic 2-aminothiophene product.[3][5] This final step is often the driving force for the entire reaction sequence.[6]

Your experimental design should aim to create optimal conditions for each of these stages to proceed efficiently.

Gewald_Mechanism cluster_0 Knoevenagel-Cope Condensation cluster_1 Sulfur Addition & Cyclization Carbonyl Carbonyl (Aldehyde/Ketone) Unsaturated Nitrile α,β-Unsaturated Nitrile Intermediate Carbonyl->Unsaturated Nitrile Base Catalyst Active Methylene Active Methylene Nitrile Active Methylene->Unsaturated Nitrile Sulfur Adduct Sulfur Adduct Unsaturated Nitrile->Sulfur Adduct Michael Addition Sulfur Elemental Sulfur (S8) Sulfur->Sulfur Adduct Thiophene Ring 2-Aminothiophene (Final Product) Sulfur Adduct->Thiophene Ring Intramolecular Cyclization & Tautomerization

Caption: The accepted mechanism of the Gewald reaction.

Troubleshooting Guide

Low or No Yield

Q2: My reaction has a very low yield, or it doesn't seem to be working at all. Where should I start troubleshooting?

A low or non-existent yield in a Gewald reaction can often be traced back to the initial Knoevenagel-Cope condensation step.[7]

Initial Diagnosis:

  • Purity of Starting Materials: Ensure your carbonyl compound, active methylene nitrile, and solvent are pure and dry. Impurities can inhibit the reaction.[8]

  • Base Selection: The choice of base is critical. For less reactive ketones, a stronger base may be required. Consider screening common bases like morpholine, piperidine, or triethylamine.[7]

  • Water Removal: The condensation step produces water, which can hinder the reaction. For stubborn substrates, consider using a Dean-Stark apparatus to remove water azeotropically.[7]

Troubleshooting Workflow: Low Yield

Troubleshooting_Low_Yield Start Low/No Yield Check_Condensation Is the Knoevenagel-Cope Condensation Occurring? Start->Check_Condensation Optimize_Condensation Optimize Condensation: - Use a stronger base - Ensure anhydrous conditions - Increase temperature Check_Condensation->Optimize_Condensation No Check_Cyclization Is the Sulfur Addition & Cyclization Inefficient? Check_Condensation->Check_Cyclization Yes Optimize_Condensation->Check_Condensation Optimize_Cyclization Optimize Cyclization: - Adjust temperature - Screen different solvents - Check sulfur quality Check_Cyclization->Optimize_Cyclization Yes Success Improved Yield Check_Cyclization->Success No (Re-evaluate Substrates) Optimize_Cyclization->Success

Caption: A systematic approach to troubleshooting low yields.

Impure Product and Side Reactions

Q3: My final product is impure, and I'm having difficulty with purification. What are the likely side reactions, and how can I minimize them?

Product impurity in the Gewald reaction is often due to competing side reactions or the presence of unreacted starting materials.[7]

Common Side Reactions:

  • Dimerization of the α,β-Unsaturated Nitrile: This is a frequent side reaction where the Knoevenagel-Cope intermediate dimerizes instead of reacting with sulfur. The formation of this dimer is highly dependent on reaction conditions.[9]

    • Mitigation: Carefully control the reaction temperature. A systematic temperature screen can help identify the optimal range to favor the desired cyclization.[10]

  • Polymerization and Tar Formation: At excessively high temperatures, starting materials or intermediates can polymerize, leading to a dark, tarry reaction mixture that is difficult to work with.[7]

    • Mitigation: Maintain strict temperature control. If polymerization is observed, consider running the reaction at a lower temperature for a longer duration.

Purification Strategies:

Purification MethodWhen to UseCommon Solvents/Eluents
Recrystallization For solid products with moderate purity.Ethanol, methanol, or mixtures of ethyl acetate and hexanes are often effective.[1]
Column Chromatography For oily products or solids that are difficult to recrystallize.A gradient of ethyl acetate in hexanes is a common eluent system for silica gel chromatography.[1]
Washing To remove inorganic salts and some polar or non-polar impurities.A water wash can remove salts, while a hexane wash can remove non-polar byproducts.[1]

Q4: I am using a sterically hindered ketone, and my yields are consistently low. Are there alternative protocols for such challenging substrates?

Sterically hindered ketones are notoriously difficult substrates for the one-pot Gewald synthesis.[7] A two-step procedure is often more successful in these cases.[11]

  • Isolate the Intermediate: First, perform the Knoevenagel-Cope condensation and isolate the resulting α,β-unsaturated nitrile. This allows you to purify the intermediate and remove any unreacted starting materials.

  • Cyclization Step: In a separate reaction, treat the purified intermediate with elemental sulfur and a suitable base to induce cyclization.

Microwave-assisted synthesis has also been shown to improve yields and significantly reduce reaction times for challenging substrates.[3]

Experimental Protocols

General One-Pot Synthesis of a 2-Aminothiophene

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene nitrile (1.0 eq., e.g., malononitrile or ethyl cyanoacetate), and a suitable solvent (e.g., ethanol or DMF).[8]

  • Reagent Addition: Add finely powdered elemental sulfur (1.1 eq.) to the mixture.[8]

  • Catalysis: Add a basic catalyst, such as morpholine or triethylamine (0.2-0.5 eq.), dropwise to the stirring suspension.[8]

  • Reaction: Heat the reaction mixture to a specified temperature (typically between 50-80 °C) and monitor its progress using Thin Layer Chromatography (TLC).[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.[8]

  • Isolation: Collect the precipitated product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol to remove impurities.[8]

Protocol for a Two-Step Synthesis with a Sterically Hindered Ketone

Step 1: Synthesis and Isolation of the α,β-Unsaturated Nitrile

  • Setup: In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, dissolve the sterically hindered ketone (1.0 eq.) and the active methylene nitrile (1.0 eq.) in a suitable solvent like toluene.

  • Catalysis: Add a catalytic amount of a suitable base (e.g., piperidine with a catalytic amount of acetic acid).

  • Reaction: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Work-up: Cool the reaction mixture, wash with water and brine, and then dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude α,β-unsaturated nitrile, which can be purified by column chromatography or recrystallization.

Step 2: Cyclization to the 2-Aminothiophene

  • Setup: In a round-bottom flask, dissolve the purified α,β-unsaturated nitrile (1.0 eq.) and elemental sulfur (1.1 eq.) in a polar aprotic solvent such as DMF or ethanol.

  • Catalysis: Add a suitable base (e.g., triethylamine or DBU) dropwise to the stirring mixture.

  • Reaction: Heat the reaction to a temperature typically between 50-80 °C and monitor by TLC.

  • Work-up and Isolation: Follow the work-up and isolation procedures described in the one-pot synthesis protocol.

References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Dömling, A. (2002). The Gewald multicomponent reaction. Current opinion in chemical biology, 6(3), 306-310. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Organic Chemistry Portal. Gewald Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. Gewald reaction. Wikipedia. [Link]

  • Liang, Y., Wu, J., & Yao, C. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. ResearchGate. [Link]

  • Le-Dévéhat, F., & Gauchot, V. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 20(5), 3027-3057. [Link]

  • American Chemical Society. (n.d.). Computational investigations on the mechanism of the Gewald reaction. American Chemical Society. [Link]

  • Nguyen, H. T., & Tantillo, D. J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • ResearchGate. (2015). Gwald reaction : what are best procedures & work up steps for synthesis of 2-thioxo thiazole derivatives?. ResearchGate. [Link]

  • McKibben, B. P., & Cartwright, C. H. (2002). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron letters, 43(43), 7651-7653. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • ResearchGate. (2025). Gewald reaction and apply in drug synthesis. ResearchGate. [Link]

  • Chen, J., Feng, Y., & Liu, J. (2018). Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]

  • Mack, J., & Shumba, C. (2013). A solvent-free, one-step, one-pot Gewald reaction for alkyl-aryl ketones via mechanochemistry. Molecules, 18(6), 6669-6677. [Link]

  • ResearchGate. (2025). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield. University of Rochester. [Link]

Sources

Optimization

Overcoming poor reactivity of aryl ketones in Gewald synthesis

Introduction: The Aryl Ketone Challenge in Gewald Synthesis The Gewald three-component reaction is a cornerstone of heterocyclic chemistry, providing a straightforward and atom-economical route to highly substituted 2-am...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aryl Ketone Challenge in Gewald Synthesis

The Gewald three-component reaction is a cornerstone of heterocyclic chemistry, providing a straightforward and atom-economical route to highly substituted 2-aminothiophenes—a scaffold prevalent in pharmaceuticals, dyes, and agrochemicals.[1][2] The reaction classically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[3]

While highly effective for aldehydes and aliphatic or alicyclic ketones, the reaction often falters when aryl ketones are used as substrates.[4][5] The diminished electrophilicity of the aryl ketone's carbonyl carbon—due to resonance stabilization with the aromatic ring—significantly slows the initial and often rate-limiting Knoevenagel condensation step.[6][7] This poor reactivity leads to long reaction times, low yields, and sometimes complete reaction failure, particularly with electron-rich aryl systems.

This guide provides a comprehensive troubleshooting framework and advanced protocols designed to address these challenges head-on. As your technical support partner, we will explore the causality behind these issues and offer field-proven solutions to drive your research forward.

Troubleshooting Guide: Common Issues & Solutions

This section is designed in a question-and-answer format to directly address specific experimental failures.

Q1: My reaction with a simple aryl ketone (e.g., acetophenone) is giving very low yields (<30%) under standard conditions (amine base, ethanol, 45-50°C). What is the primary issue and how do I fix it?

A1: The core issue is the reduced electrophilicity of the aryl ketone, which hampers the initial Knoevenagel condensation. Standard conditions are often insufficient to drive this first step to completion.

Causality: The reaction's first step is a base-catalyzed condensation between the ketone and the active methylene nitrile.[3] The lone pairs on the oxygen of an aryl ketone are delocalized into the aromatic ring, reducing the partial positive charge on the carbonyl carbon and making it less susceptible to nucleophilic attack by the nitrile's carbanion.

Solutions:

  • Increase Reaction Energy: The most direct approach is to employ alternative energy sources. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the Gewald synthesis.[6][8]

  • Modify the Catalytic System: Standard bases like triethylamine may not be optimal. Morpholine is often cited as a superior base for this reaction.[4][9] For a more advanced approach, a conjugate acid-base catalyst like piperidinium borate can effectively catalyze both the Knoevenagel condensation and the subsequent cyclization steps.[2]

  • Adopt a Two-Step Procedure: For particularly stubborn substrates, isolating the Knoevenagel condensation product (the α,β-unsaturated nitrile) first, and then reacting it with sulfur and base in a second step, can significantly improve overall yields.[10][11] This decouples the slow condensation from the thiophene formation.

Q2: I'm using an aryl ketone with a strong electron-donating group (e.g., 4-methoxyacetophenone), and the reaction is not proceeding at all. What advanced techniques can I employ?

A2: Electron-donating groups (EDGs) exacerbate the low reactivity of aryl ketones, often leading to complete reaction failure under thermal conditions. In this scenario, more robust methods are required.

Causality: EDGs like methoxy (-OCH₃) or amino (-NR₂) groups further increase electron density in the aromatic ring through resonance, making the carbonyl carbon even less electrophilic and the Knoevenagel condensation prohibitively slow. Literature reports confirm that aryl ketones with EDGs react slower than those with electron-withdrawing groups.[4][5]

Solutions:

  • Mechanochemistry (High-Speed Ball Milling): This solvent-free technique is exceptionally effective for unreactive substrates.[12] The high energy input from milling can overcome the activation barrier of the condensation step. This method has been successfully used to develop a one-step, one-pot Gewald synthesis for various aryl ketones.[4][5]

  • Heat-Assisted Ball Milling: Combining high-speed ball milling with thermal heating can further accelerate the reaction rate, though it may not always lead to a significant increase in the final isolated yield compared to milling at ambient temperature.[4][5]

  • Mandatory Two-Step Synthesis: For these highly deactivated systems, the two-step approach described in A1 is often the most reliable, albeit less atom-economical, path to success.[10]

Q3: My reaction appears to stall. TLC analysis shows the formation of the Knoevenagel intermediate, but it fails to convert to the final 2-aminothiophene. What's going wrong?

A3: This indicates that the initial condensation is successful, but the subsequent sulfur addition and/or cyclization steps are being hindered.

Causality: After the Knoevenagel adduct is formed, a second deprotonation must occur to generate a nucleophile that attacks the elemental sulfur (S₈) ring.[1][7] Issues at this stage can be related to:

  • Base Strength/Sterics: The base may be too weak or sterically hindered to efficiently deprotonate the α,β-unsaturated nitrile intermediate.

  • Sulfur Solubility: Elemental sulfur has poor solubility in many organic solvents, which can be a limiting factor.

  • Cyclization Barrier: The final ring-closure step has its own activation energy barrier.

Solutions:

  • Optimize the Base: Ensure a sufficient amount of a suitable base is present. For phenolic starting materials, for example, additional equivalents of base may be required to facilitate the cyclization step after the initial condensation.[13]

  • Change the Solvent: Switching to a solvent like N,N-dimethylformamide (DMF) can improve the solubility of elemental sulfur and reaction intermediates.[14]

  • Consider a Phase Transfer Catalyst (PTC): In a biphasic system (e.g., organic solvent and an aqueous or solid base), a PTC like a quaternary ammonium salt can shuttle the anionic intermediate into the organic phase, increasing its effective concentration and reactivity towards dissolved sulfur.[15][16] This is an advanced technique for overcoming both solubility and reactivity hurdles.

Visualizing the Process
Reaction Mechanism and Troubleshooting Logic

The following diagrams illustrate the core reaction pathway and a logical workflow for troubleshooting common issues.

Gewald_Mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Sulfur Addition & Cyclization cluster_step3 Step 3: Tautomerization A Aryl Ketone + Active Methylene Nitrile B α,β-Unsaturated Nitrile (Knoevenagel Adduct) A->B Base C Sulfur Adduct B->C + S₈ - H⁺ (Base) D Cyclized Intermediate C->D Ring Closure E 2-Aminothiophene (Final Product) D->E Tautomerization Troubleshooting_Workflow Start Low or No Yield with Aryl Ketone? Purity Check Purity of Reagents & Solvents Start->Purity EDG Aryl Ketone has strong EDGs? Purity->EDG Stalled Reaction Stalls at Knoevenagel Adduct? Strategy1 Increase Energy: - Microwave - Ball Milling Stalled->Strategy1 No Strategy3 Optimize Base: - Use Morpholine - Try PTC Change Solvent (DMF) Stalled->Strategy3 Yes EDG->Stalled No EDG->Strategy1 Yes Strategy2 Adopt Two-Step Procedure Strategy1->Strategy2 Still fails

Caption: A decision-tree workflow for troubleshooting poor yields.

Optimized Experimental Protocols

Here we provide detailed, step-by-step methodologies for advanced procedures proven to be effective for aryl ketones.

Protocol 1: Microwave-Assisted One-Pot Synthesis

This protocol is ideal for accelerating reactions with moderately reactive aryl ketones (e.g., acetophenone, 4-chloroacetophenone).

  • Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl ketone (1.0 mmol), ethyl cyanoacetate (1.0 mmol, 113 mg), and elemental sulfur (1.1 mmol, 35 mg).

  • Solvent & Catalyst: Add 3 mL of ethanol, followed by morpholine (1.0 mmol, 87 mg).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120°C for 20-40 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • Workup: After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aminothiophene.

Protocol 2: Solvent-Free Mechanochemical Synthesis (Ball Milling)

This protocol is highly effective for unreactive aryl ketones, including those with electron-donating groups. [4]

  • Setup: Place the aryl ketone (2.0 mmol), malononitrile (2.0 mmol, 132 mg), elemental sulfur (2.0 mmol, 64 mg), and morpholine (2.0 mmol, 174 mg) into a stainless-steel grinding jar.

  • Milling: Add one or two stainless-steel balls. Secure the jar in a high-speed mixer/mill.

  • Reaction: Mill the mixture at high frequency (e.g., 30 Hz) for 20-60 minutes. The reaction can be monitored by pausing the milling, taking a small sample, and analyzing by TLC. For extremely unreactive substrates, a heat gun can be carefully used to warm the milling jar during the process.

  • Workup: After the reaction, dissolve the solid mixture in dichloromethane or ethyl acetate and filter to remove any insoluble sulfur. Purify the filtrate by column chromatography.

Comparative Data: Acetophenone Reactivity

The following table summarizes typical results for the reaction of acetophenone and ethyl cyanoacetate under different conditions, illustrating the effectiveness of advanced methods.

MethodCatalystSolventTemp. (°C)TimeYield (%)Reference
ConventionalMorpholineEthanol5036-40 h25-70%[4]
MicrowaveMorpholineEthanol12030 min~57-95%[8]
Ball MillingMorpholineNoneAmbient24 h~41%[12]
Oven (Neat)Morpholine (cat.)None1201 h~53%[4]
Frequently Asked Questions (FAQs)
  • Q: What is the definitive rate-limiting step of the Gewald reaction for aryl ketones?

    • A: For aryl ketones, the initial Knoevenagel condensation is widely accepted as the rate-limiting step. [6][7]The subsequent sulfur addition and cyclization are typically faster, provided the conditions are suitable.

  • Q: How do electron-withdrawing groups (EWGs) on the aryl ketone affect the reaction?

    • A: EWGs (e.g., -NO₂, -CN, -CF₃) on the aryl ring increase the electrophilicity of the carbonyl carbon by pulling electron density away from the ring. This generally makes the aryl ketone more reactive and accelerates the initial Knoevenagel condensation, leading to faster reactions and higher yields compared to unsubstituted or electron-rich analogues. [4][5]

  • Q: Are there any "green" or environmentally friendly modifications for this reaction?

    • A: Yes. Mechanochemistry (ball milling) is an excellent green chemistry approach as it is often performed solvent-free. [4][5]Additionally, procedures using ultrasound activation in water have been developed, offering a greener alternative to traditional organic solvents. [12]

  • Q: Can I use a different active methylene compound besides ethyl cyanoacetate or malononitrile?

    • A: Yes, other active methylene compounds like cyanoacetamide or benzoylacetonitrile can be used, which will result in different substituents at the 3-position of the thiophene ring (e.g., an amide or a benzoyl group, respectively). [2][13]The reactivity may vary, and optimization might be necessary.

References
  • A Simple and Efficient Procedure for the Synthesis of Multisubstituted 2-Aminothiophene Derivatives. ResearchGate. Available at: [Link]

  • Gewald reaction. Wikipedia. Available at: [Link]

  • Computational investigations on the mechanism of the Gewald reaction. American Chemical Society. Available at: [Link]

  • Shearouse, W. C., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Applied Sciences. Available at: [Link]

  • Duvauchelle, V., Meffre, P., & Benfodda, Z. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters. Available at: [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. Available at: [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Chemistry. Available at: [Link]

  • Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

  • Aryl ketones in one-pot Gewald synthesis of 2-aminothiophene-3-carboxylates. ResearchGate. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. ResearchGate. Available at: [Link]

  • Gewald Reaction. J&K Scientific LLC. Available at: [Link]

  • 2‐Aminothiophenes by Gewald reaction. ResearchGate. Available at: [Link]

  • Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]

  • Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions. ResearchGate. Available at: [Link]

  • Microwave-assisted efficient synthesis of aryl ketone β-C-glycosides from unprotected aldoses. PubMed. Available at: [Link]

  • Microwave accelerated Gewald reaction: synthesis of 2-aminothiophenes. Taylor & Francis Online. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

  • Phase Transfer Catalysis. Dalal Institute. Available at: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research. Available at: [Link]

  • Huang, Z., & Dömling, A. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry. Available at: [Link]

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Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 5-Nitrothiophene-2-Carboxamides

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of wor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of working with 5-nitrothiophene-2-carboxamides, a class of compounds often exhibiting promising biological activity but plagued by poor aqueous solubility.[1][2] This resource is designed to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My 5-nitrothiophene-2-carboxamide derivative shows excellent in vitro activity but precipitates out of my aqueous assay buffer. What are my immediate options?

This is a common challenge. Low aqueous solubility can lead to unreliable results in in vitro testing and hinder further development.[3] Here are some immediate strategies to consider:

  • Co-solvents: The use of co-solvents is a rapid way to increase the solubility of nonpolar drugs.[4] Organic solvents like dimethyl sulfoxide (DMSO) or ethanol can be added to your aqueous buffer. However, be mindful of the final concentration, as high levels of organic solvents can affect biological assays.

  • pH Adjustment: The solubility of your compound may be pH-dependent, especially if it has ionizable groups.[5] Systematically varying the pH of your buffer may reveal a range where solubility is significantly improved.

  • Use of Surfactants: Non-ionic surfactants, such as Tween 80, can be used to create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[6]

It is crucial to run appropriate vehicle controls in your assays to ensure that the chosen solubilizing agent does not interfere with the experimental results.

Q2: I need to improve the long-term aqueous solubility of my lead 5-nitrothiophene-2-carboxamide for in vivo studies. What are the most effective strategies?

For in vivo applications, more robust and biocompatible solubility enhancement strategies are necessary. Here are three primary approaches:

  • Structural Modification (Prodrug Approach): This involves chemically modifying the parent drug to create a more water-soluble derivative (a prodrug) that converts back to the active form in the body.[7][8] This is a powerful strategy for overcoming poor physicochemical properties.[9]

  • Formulation Strategies: These methods focus on the drug's delivery system without altering its chemical structure.

  • Salt Formation and Co-crystallization: These techniques modify the solid-state properties of the drug to improve its dissolution characteristics.

The following sections will delve deeper into these strategies.

Troubleshooting and In-depth Guides

Issue 1: Persistent Precipitation in Biological Assays

Root Cause Analysis:

The hydrophobic nature of the 5-nitrothiophene-2-carboxamide core is often the primary driver of low aqueous solubility. The nitro group, while important for biological activity, further contributes to the molecule's planarity and potential for strong crystal lattice interactions, which can hinder dissolution.

Solutions and Experimental Protocols:

1. Structural Modification: The Prodrug Strategy

A prodrug is an inactive or less active form of a drug that is metabolized in the body to the active compound. This approach can significantly improve solubility without compromising the intrinsic activity of the parent molecule.[10]

  • Rationale: By attaching a polar, ionizable promoiety to the 5-nitrothiophene-2-carboxamide scaffold, you can dramatically increase its aqueous solubility.

  • Example Strategy: Introducing a Basic Nitrogen Moiety

    A successful strategy for improving the solubility of 5-nitrothiophene-2-carboxamides has been the introduction of a basic nitrogen atom, such as a morpholine ring.[1][2] This modification allows for the formation of highly soluble salts in acidic environments, such as the stomach.

    Experimental Workflow: Synthesis of a Morpholine-Containing Prodrug

    G A Starting Material: 5-nitrothiophene-2-carboxylic acid B Activation Step: (e.g., with thionyl chloride or a coupling agent like HATU) A->B Reagent C Amide Coupling: React with 4-(2-aminoethyl)morpholine B->C Activated Intermediate D Purification: (e.g., column chromatography) C->D Crude Product E Final Product: Soluble 5-nitrothiophene-2-carboxamide derivative D->E Purified Prodrug

    Figure 1: A generalized workflow for synthesizing a more soluble 5-nitrothiophene-2-carboxamide prodrug.

2. Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate poorly soluble drugs, forming inclusion complexes that enhance their apparent solubility and stability.[13][14]

  • Mechanism of Action: The hydrophobic 5-nitrothiophene-2-carboxamide partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively solubilizing the complex.[]

  • Types of Cyclodextrins:

    • β-Cyclodextrin: Commonly used for oral formulations due to its cavity size being suitable for many drug molecules.[]

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with significantly higher aqueous solubility than the parent β-cyclodextrin, making it suitable for both oral and parenteral formulations.[12]

    Cyclodextrin TypeKey FeaturesPrimary Applications
    β-Cyclodextrin Intermediate cavity size, cost-effective.Oral solid dosage forms.[]
    HP-β-CD High aqueous solubility, low toxicity.Oral and injectable formulations.[11][12]

    Experimental Protocol: Preparation of a Drug-Cyclodextrin Complex

    • Molar Ratio Determination: Start by preparing solutions with varying molar ratios of your 5-nitrothiophene-2-carboxamide and the chosen cyclodextrin (e.g., 1:1, 1:2, 1:5).

    • Complexation:

      • Kneading Method: Make a paste of the drug and cyclodextrin with a small amount of a water-alcohol mixture. Knead for 30-45 minutes.

      • Solvent Evaporation: Dissolve both the drug and cyclodextrin in a suitable solvent (e.g., ethanol). Evaporate the solvent under reduced pressure.

    • Characterization: Analyze the resulting powder using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the formation of an inclusion complex.

Issue 2: Poor Bioavailability in Animal Models Despite In Vitro Activity

Root Cause Analysis:

Low aqueous solubility is a primary contributor to poor oral bioavailability.[16] For a drug to be absorbed in the gastrointestinal tract, it must first dissolve in the gut fluids. If the dissolution rate is too slow, the drug will pass through the GI tract before it can be effectively absorbed.

Solutions and Experimental Protocols:

1. Salt Formation

For 5-nitrothiophene-2-carboxamides that have been modified to include an acidic or basic functional group, salt formation is a highly effective method to increase solubility and dissolution rate.[17][18]

  • Principle: Salts of weak acids or weak bases generally have higher aqueous solubility than the corresponding free acid or base.[19] The choice of the counter-ion is critical and can significantly impact the properties of the resulting salt.[20]

  • Considerations for Carboxamides: While the amide bond itself is generally neutral, protonation can occur at the carbonyl oxygen in the presence of a strong acid, allowing for the formation of salt forms.[21]

    Experimental Workflow: Salt Screening

    G cluster_0 Input cluster_1 Process cluster_2 Analysis A Your 5-nitrothiophene-2-carboxamide (with an ionizable group) B Dissolve in various solvents A->B C Add a selection of counter-ions (e.g., HCl, HBr, methanesulfonic acid for bases; NaOH, KOH, tromethamine for acids) B->C D Induce crystallization (e.g., slow evaporation, cooling) C->D E Isolate and dry solids D->E F Characterize solid forms (XRPD, DSC, TGA) E->F G Measure aqueous solubility and dissolution rate F->G

    Figure 2: A systematic approach to salt screening for solubility enhancement.

2. Co-crystallization

Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, typically hydrogen bonding.[22] This technique can improve the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs) without the need for ionization.[23]

  • Advantages over Salt Formation: Co-crystallization can be applied to non-ionizable compounds, offering a broader applicability.[22]

  • Co-former Selection: The choice of the co-former is critical. Co-formers are typically "Generally Regarded As Safe" (GRAS) compounds, such as carboxylic acids, amides, or amino acids.

    Methods for Co-crystal Preparation:

    • Liquid-Assisted Grinding: The API and co-former are ground together with a small amount of a solvent that promotes co-crystal formation.[24]

    • Slurry Crystallization: The API and co-former are stirred in a solvent in which they have limited solubility, allowing the more stable co-crystal to form over time.[24]

Issue 3: How do I accurately measure the aqueous solubility of my compounds?

Accurate solubility measurement is essential for making informed decisions during drug development.[25] There are two main types of solubility assays: kinetic and thermodynamic.[26]

  • Kinetic Solubility: This method is rapid and suitable for high-throughput screening in early drug discovery.[6] It measures the solubility of a compound that is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer.[3] Precipitation is often detected by turbidimetry (nephelometry).[25]

  • Thermodynamic Solubility (Shake-Flask Method): This is considered the "gold standard" for solubility measurement.[25] It determines the equilibrium solubility of a solid compound in an aqueous buffer. The solid compound is incubated with the buffer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[27] The concentration of the dissolved compound is then measured, typically by HPLC-UV or LC-MS.[3]

Assay TypeThroughputCompound RequirementStage of DevelopmentPrinciple
Kinetic HighLowEarly DiscoveryMeasures solubility upon dilution from an organic solvent.[26]
Thermodynamic LowHighLead Optimization/PreclinicalMeasures equilibrium solubility of the solid form.[25]

Conclusion

Improving the aqueous solubility of 5-nitrothiophene-2-carboxamides is a multifaceted challenge that can be addressed through a combination of chemical modification, advanced formulation strategies, and solid-state engineering. By understanding the underlying principles of these techniques and applying them systematically, researchers can unlock the full therapeutic potential of this promising class of compounds.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Bienta. (n.d.). Aqueous Solubility Assay.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.
  • Durham E-Theses. (n.d.). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides.
  • Durham e-Theses. (2022, March 3). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides.
  • PubMed. (n.d.). A prodrug approach to improve the physico-chemical properties and decrease the genotoxicity of nitro compounds.
  • PubMed. (2007, July 30). Salt formation to improve drug solubility.
  • IUCr Journals. (2024, August 6). Salt forms of amides: protonation of acetanilide.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • (n.d.). Salt formation to improve drug solubility.
  • PubMed Central. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Acta Medica Marisiensis. (2016, July 4). Prodrug Strategy in Drug Development.
  • (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • (n.d.). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG.
  • PubMed. (2007, July 30). Prodrug strategies to overcome poor water solubility.
  • CrystEngComm (RSC Publishing). (n.d.). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs.
  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2014, September 1). CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT.
  • (2017, May 31). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.
  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2024, May 24). Co-crystallization: Technique for solubility enhancement.
  • Benchchem. (n.d.). improving solubility of thiophene-based intermediates.
  • ResearchGate. (2020, August 27). Quantitative structure-activity relationship (QSAR) modelling study of some novel carboxamide series as new anti-tubercular agents.
  • International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications.
  • Semantic Scholar. (n.d.). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • RJ Wave. (n.d.). Co-crystallization an alternative modified technique for solubility enhancement.
  • MedCrave online. (2023, April 26). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • (2025, January 28). 3D-QSAR, design, molecular docking and dynamics simulation studies of novel 6-hydroxybenzothiazole-2-carboxamides as potentially potent and selective monoamine oxidase B inhibitors.
  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • PubMed. (n.d.). Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking.
  • (2025, August 8). A pH-dependent SERS study of thiophene-2-carboxylic acid adsorbed on Ag-sols.
  • NIH. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.
  • ResearchGate. (2020, February 1). 3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2- b ]pyrrole-5-carboxamide derivatives as LSD1 inhibitors.
  • MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • ResearchGate. (2023, February 3). (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.

Sources

Optimization

Technical Support Center: Optimizing N-Acylation of 2-Aminothiophenes

Introduction: The N-acylation of 2-aminothiophenes is a cornerstone reaction in medicinal chemistry and materials science, forming a critical amide linkage for constructing complex molecular architectures. These N-acylat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N-acylation of 2-aminothiophenes is a cornerstone reaction in medicinal chemistry and materials science, forming a critical amide linkage for constructing complex molecular architectures. These N-acylated thiophene scaffolds are prevalent in a wide array of pharmacologically active compounds. While seemingly straightforward, this transformation is fraught with potential challenges, from low yields to competing side reactions. This guide provides in-depth troubleshooting strategies and frequently asked questions to empower researchers to navigate these complexities, ensuring efficient, reproducible, and high-yielding syntheses.

Troubleshooting Guide: From Failed Reactions to Optimized Outcomes

This section addresses specific experimental failures in a question-and-answer format, detailing the underlying chemical principles and providing actionable solutions.

Q1: My reaction has a very low yield, or I've recovered only starting material. What went wrong?

This is the most common issue, often stemming from one or more subtle factors that prevent the reaction from proceeding to completion.

Potential Causes & Recommended Solutions

Potential Cause Scientific Explanation Recommended Solutions
1. Deactivated Acylating Agent Acyl halides and anhydrides are highly susceptible to hydrolysis.[1] Moisture in the solvent, reagents, or glassware will consume the acylating agent, rendering it unavailable for the reaction with the amine.Ensure Anhydrous Conditions: Dry all glassware in an oven (120 °C) overnight. Use freshly distilled, anhydrous solvents. Handle acylating agents under an inert atmosphere (Nitrogen or Argon). • Use Fresh Reagents: Purchase high-purity acylating agents and use them promptly. Avoid using old bottles that may have been exposed to atmospheric moisture.[1]
2. Insufficient Amine Nucleophilicity The lone pair on the nitrogen of 2-aminothiophene can be delocalized into the aromatic thiophene ring, reducing its nucleophilicity compared to aliphatic amines.[1] Furthermore, if any acidic byproduct (like HCl) is not effectively neutralized, it will protonate the starting amine, forming an unreactive ammonium salt.Choice of Base: Ensure at least one equivalent of a suitable base is used. For highly reactive acyl chlorides, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal. • Catalysis: For less reactive systems, consider adding a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP), which acts as a potent acylation catalyst.
3. Poor Solubility If the 2-aminothiophene substrate or the resulting amide product has poor solubility in the chosen solvent, the reaction can stall or the product may precipitate, hindering further reaction.[1]Solvent Screening: Test a range of solvents. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are common starting points. For particularly insoluble substrates, consider more polar aprotic solvents like N,N-Dimethylformamide (DMF). • Temperature Adjustment: Gently warming the reaction mixture can sometimes improve solubility and reaction rates. However, this must be balanced against the risk of side reactions.
4. Inappropriate Temperature The N-acylation reaction, especially with acyl chlorides, is often highly exothermic. Adding the acylating agent at room temperature can cause an uncontrolled temperature spike, leading to side reactions and degradation. Conversely, a temperature that is too low may result in an impractically slow reaction rate.Initial Cooling: Always begin the addition of the acylating agent at a low temperature (e.g., 0 °C using an ice bath) to control the initial exotherm.[1] • Monitor and Adjust: After the initial addition, allow the reaction to warm to room temperature slowly. Monitor progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 40 °C) can be applied.
Q2: My final product is impure, and purification is difficult. What are the likely side products and how can I prevent them?

Side product formation is a significant challenge that complicates purification and reduces the overall yield of the desired compound.

Potential Side Reactions & Prevention Strategies

Side Reaction Mechanism & Cause Prevention & Mitigation Strategy
1. Di-acylation If the initially formed amide is deprotonated by the base, it can act as a nucleophile and react with a second molecule of the acylating agent. This is more common with a large excess of the acylating agent or a very strong base.Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the acylating agent. Avoid using large excesses.[1] • Slow Addition: Add the acylating agent dropwise to the solution of the amine and base. This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.
2. C-Acylation (Ring Acylation) The thiophene ring is electron-rich and can undergo electrophilic substitution, similar to a Friedel-Crafts acylation.[2][3] This is particularly problematic if Lewis acids are present or if the reaction conditions become acidic, as this activates the acylating agent towards ring attack.Avoid Lewis Acids: Unless specifically required, avoid Lewis acid catalysts like AlCl₃, which are potent promoters of Friedel-Crafts reactions.[3] • Maintain Basicity: Ensure the reaction medium remains basic throughout. The free amine (N-acylation) is a much better nucleophile than the thiophene ring (C-acylation).
3. Thiophene Resinification/Polymerization Thiophenes are known to be sensitive to strong acids, which can lead to the formation of intractable polymeric tars.[3] The HCl generated from acyl chlorides can trigger this decomposition if not immediately neutralized.Effective Scavenging: Use at least a stoichiometric amount of a suitable base (e.g., TEA, pyridine) to scavenge the acid byproduct as it is formed. • Temperature Control: Avoid excessive heat, which can accelerate decomposition pathways.

Visualizing Reaction Parameters

The choice of reagents and conditions is interconnected. The following diagram illustrates the logical relationships between key experimental variables.

G Aminothiophene Aminothiophene Solvent Solvent Aminothiophene->Solvent solubility Acylating_Agent Acylating_Agent Base Base Acylating_Agent->Base determines strength & stoich. Temperature Temperature Acylating_Agent->Temperature influences exotherm Desired_Product Desired_Product Base->Desired_Product Side_Products Side_Products Base->Side_Products can cause di-acylation Solvent->Temperature defines range Temperature->Desired_Product Temperature->Side_Products high temp increases

Caption: Interdependence of reaction parameters in N-acylation.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right acylating agent?

  • Acyl Chlorides (R-COCl): These are the most reactive acylating agents. They are ideal for less nucleophilic amines or when a rapid reaction is desired. However, they are moisture-sensitive and generate stoichiometric HCl, necessitating the use of a base.

  • Acid Anhydrides ((R-CO)₂O): These are moderately reactive and are often a good compromise. The byproduct is a carboxylic acid, which is less corrosive than HCl but still requires a base for neutralization. Acetic anhydride is a common, cost-effective choice for acetylation.[4]

  • Carboxylic Acids (R-COOH): These are the least reactive and require activation with a coupling agent (e.g., DCC, EDC, HATU) to form the amide bond. This approach is common in peptide synthesis and is excellent for sensitive substrates but is more expensive due to the cost of the coupling agents.

  • Greener Alternatives: For acetylations, using acetonitrile as both the solvent and acetylating agent over a Lewis acid catalyst like alumina at high temperatures offers a sustainable alternative to traditional reagents.[5][6]

Q2: What is the role of the base, and which one should I use?

The base serves two primary functions:

  • Acid Scavenger: It neutralizes the acidic byproduct (e.g., HCl from an acyl chloride), preventing the protonation and deactivation of the starting amine.

  • Catalyst (in some cases): Certain bases, like DMAP, can act as nucleophilic catalysts, accelerating the acylation process.

  • Common Choices:

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are non-nucleophilic, sterically hindered organic bases perfect for scavenging acid without competing in the reaction. They are the standard choice for reactions in aprotic organic solvents.

    • Pyridine: Can be used as both a base and a solvent. It is also a nucleophilic catalyst but can be difficult to remove after the reaction.

    • Aqueous Base (e.g., NaOH, NaHCO₃): Used in the Schotten-Baumann reaction, where the acylation is performed in a biphasic system (e.g., water/DCM).[7] This is a robust and often scalable method.

Q3: How should I monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most effective tool.[1]

  • Setup: Spot the starting 2-aminothiophene, the acylating agent (if stable), and the reaction mixture on a TLC plate.

  • Analysis: The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicate that the reaction is proceeding. The reaction is considered complete when the starting amine spot is no longer visible.

Visualizing the Troubleshooting Process

When a reaction fails, a logical workflow can help diagnose the problem efficiently.

G Start Reaction Outcome: Low Yield / Impure Product CheckTLC Analyze TLC: Is starting material (SM) consumed? Start->CheckTLC SM_Yes Yes, SM is consumed. Product is impure. CheckTLC->SM_Yes Yes SM_No No, SM remains. CheckTLC->SM_No No Impure_Cause Cause: Side Reactions SM_Yes->Impure_Cause Stalled_Cause Cause: Stalled/Inactive Reaction SM_No->Stalled_Cause Sol_Impure1 Solution: - Control stoichiometry (1.1 eq acyl agent) - Add acyl agent slowly at 0 °C Impure_Cause->Sol_Impure1 Di-acylation suspected Sol_Impure2 Solution: - Ensure sufficient base is present - Avoid Lewis acid catalysts Impure_Cause->Sol_Impure2 C-acylation/Degradation suspected Sol_Stalled1 Solution: - Use fresh, anhydrous reagents/solvents - Check base equivalence and pKa Stalled_Cause->Sol_Stalled1 Reagent deactivation suspected Sol_Stalled2 Solution: - Screen for better solvent - Cautiously increase temperature Stalled_Cause->Sol_Stalled2 Poor kinetics/solubility suspected

Caption: A logical workflow for troubleshooting N-acylation reactions.

Standard Laboratory Protocol: N-Acetylation of 2-Amino-4-phenylthiophene

This protocol provides a reliable starting point for the N-acylation of a representative 2-aminothiophene using acetyl chloride.

Materials:

  • 2-Amino-4-phenylthiophene (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-phenylthiophene (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Add Base: Add triethylamine (1.5 eq) to the solution.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches ~0 °C.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the cold, stirring solution over 5-10 minutes. Use a syringe to ensure slow and controlled addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction's progress by TLC.

  • Workup - Quenching: Once the starting material is consumed, dilute the reaction mixture with additional DCM.

  • Workup - Washing: Transfer the mixture to a separatory funnel.

    • Wash sequentially with 1M HCl to remove excess TEA.[1]

    • Wash with saturated aqueous NaHCO₃ to remove any remaining acid.[1]

    • Wash with brine to remove residual water.[1]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure N-acetylated product.

Visualizing the Reaction Mechanism

The N-acylation of an amine with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.

Caption: The nucleophilic addition-elimination mechanism for N-acylation.

References

  • D'Errico, S., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances. Available at: [Link]

  • Fulop, F., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Wang, S., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. Available at: [Link]

  • Caesar, P. D., & Sardella, P. D. (1947). Acylation of thiophene. U.S. Patent No. 2,432,991. Washington, DC: U.S. Patent and Trademark Office.
  • Pace, V. (2012). N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

  • Boumoud, B., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Fulop, F., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. Available at: [Link]

  • Ghamghami, S., et al. (2020). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. PubMed. Available at: [Link]

  • Tsolaki, E., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. National Institutes of Health. Available at: [Link]

  • Clark, J. (2015). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Gewald Multicomponent Reactions

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the Gewald multicomponent reaction. This guide is designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the Gewald multicomponent reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis of 2-aminothiophenes. We provide field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs): Catalyst Selection & Core Concepts

This section addresses fundamental questions regarding the role and selection of catalysts, providing the foundational knowledge needed for successful reaction design.

Q1: What is the primary role of the catalyst in the Gewald reaction?

A1: The catalyst, typically a base, plays a multifaceted role in the Gewald reaction. Its primary function is to facilitate the initial Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1][2] This step forms a crucial α,β-unsaturated nitrile intermediate.[1] Subsequently, the base also promotes the addition of elemental sulfur to this intermediate and the final intramolecular cyclization to form the 2-aminothiophene ring.[1][3] The choice and concentration of the catalyst are therefore critical for the overall reaction efficiency.

Q2: What are the main categories of catalysts used for the Gewald reaction?

A2: Catalysts for the Gewald reaction can be broadly classified into two main groups:

  • Homogeneous Catalysts: These are soluble in the reaction medium. The most common are organic amine bases like morpholine, piperidine, and triethylamine.[4] Morpholine is often cited as highly effective due to its ability to dissolve sulfur and form reactive polysulfides.[1] Organocatalysts such as L-proline and conjugate acid-base pairs like piperidinium borate have also been successfully employed, often in truly catalytic amounts.[5][6]

  • Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium, which simplifies product work-up and catalyst recovery.[5] Examples include inorganic bases like nano-structured Na2CaP2O7, ZnO nanoparticles, KF-alumina, and various solid-supported bases.[5][7][8]

Q3: How do I choose between a homogeneous and a heterogeneous catalyst?

A3: The choice depends on your experimental priorities:

  • Choose a homogeneous catalyst (e.g., morpholine) when you need high reactivity and yield, and the reaction is performed on a smaller scale where purification via extraction or chromatography is routine. Homogeneous catalysts often lead to faster reaction rates due to better mixing and accessibility.[1]

  • Choose a heterogeneous catalyst (e.g., nano-ZnO, Na2CaP2O7) when ease of separation, catalyst reusability, and greener process design are important.[5][7] These are particularly advantageous for larger-scale synthesis and in developing more sustainable protocols, as they can often be removed by simple filtration.[5]

Q4: Can the Gewald reaction be performed with only a catalytic amount of base?

A4: Yes. While traditional protocols often use stoichiometric amounts of amine bases, modern advancements have shown that the reaction can be highly efficient with only catalytic quantities.[1][9] This is especially true under solvent-free conditions or with high-speed ball milling (mechanochemistry).[1][9] Using catalytic amounts minimizes waste and can simplify purification. Recent research using piperidinium borate as a conjugate acid-base catalyst has demonstrated excellent yields with as little as 10-20 mol% loading.[6]

Q5: Are there "green" or environmentally benign approaches to catalysis in the Gewald reaction?

A5: Absolutely. The principles of green chemistry are increasingly being applied to the Gewald reaction. Key strategies include:

  • Solvent-Free Reactions: Performing the reaction neat (without solvent), often assisted by heating or ball milling, reduces solvent waste.[1][9]

  • Aqueous Media: Using water as a solvent, particularly with robust heterogeneous catalysts like nano-structured Na2CaP2O7, offers a significant environmental advantage.[5][7]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, often under solvent-free conditions, thus saving energy and time.[1][2]

  • Ionic Liquids: Certain ionic liquids can serve as both the solvent and the catalyst, offering good reusability.[10][11]

Troubleshooting Guide: Common Experimental Issues

This section is structured to help you diagnose and solve specific problems you might encounter during your experiments.

Problem Area 1: Low or No Product Yield

Q: My reaction has a very low yield or failed completely. Where should I begin troubleshooting?

A: The most common point of failure is the initial Knoevenagel condensation. Before troubleshooting the entire multicomponent reaction, it is crucial to confirm that this first step is working.

Causality: The Knoevenagel condensation produces an α,β-unsaturated nitrile, which is the substrate for the subsequent sulfur addition and cyclization. If this intermediate is not formed, the reaction cannot proceed.

Validation Protocol: Run a small-scale control reaction with just the carbonyl compound, the active methylene nitrile, and the base catalyst. Monitor the formation of the condensed product by Thin Layer Chromatography (TLC) or LC-MS.[1] If no product is formed, focus on optimizing this step by screening stronger bases or considering water removal, as the condensation produces water that can inhibit the reaction.[4][12]

Q: I've confirmed the Knoevenagel condensation is successful, but my overall yield is still poor. What should I investigate next?

A: If the initial condensation is working, the problem lies in the sulfur addition and/or the cyclization stages. The key parameters to investigate are temperature and solvent.

  • Suboptimal Temperature: The reaction temperature is critical. A temperature that is too low may lead to a sluggish reaction, while excessively high temperatures can cause the formation of side products, polymerization, or dark, tarry mixtures.[1][12] It is highly recommended to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for your specific substrates.[1]

  • Incorrect Solvent: Solvent polarity significantly impacts the reaction. Polar solvents like ethanol, methanol, or DMF are commonly used because they enhance the solubility of elemental sulfur and can promote the condensation of intermediates.[1][4] Ensure your chosen solvent can adequately dissolve sulfur.[1]

Problem Area 2: Significant Impurities and Side Reactions

Q: My reaction mixture turned into a dark brown, tarry substance, making purification impossible. What is the likely cause?

A: This is a common issue, often indicative of polymerization or the formation of complex polysulfides.[12]

Causality: The primary cause is almost always an excessively high reaction temperature. At elevated temperatures, starting materials or the reactive intermediates can polymerize, leading to a decrease in the yield of the desired product and a complex, difficult-to-purify mixture.[12]

Solution:

  • Strict Temperature Control: Carefully control the reaction temperature. If the reaction is exothermic, consider cooling it during the initial phase.

  • Purity of Starting Materials: Ensure the purity of your reagents, as impurities can sometimes catalyze these unwanted side reactions.[12]

Q: I am observing a significant byproduct that I suspect is a dimer. How can I minimize its formation?

A: Dimerization of the α,β-unsaturated nitrile intermediate is a well-known competing side reaction in the Gewald synthesis.[12][13] This occurs when two molecules of the Knoevenagel product react with each other instead of with sulfur.

Mitigation Strategies:

  • Optimize Reaction Temperature: The rate of dimer formation is highly sensitive to temperature. A systematic temperature screen is the most effective way to identify a window where the desired reaction is favored over dimerization.[12]

  • Adjust Reagent Addition Rate: Slow, controlled addition of the reagents (especially the base catalyst) can sometimes favor the desired intramolecular cyclization over the intermolecular dimerization.[12]

  • Modify the Solvent: The choice of solvent can influence the relative rates of the desired reaction and the dimerization. Experimenting with different solvents may be beneficial.[12]

Catalyst Performance Comparison

The following table summarizes quantitative data from various studies, showcasing the impact of different catalysts and conditions on the yield of a model Gewald reaction (Cyclohexanone + Malononitrile + Sulfur).

CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
Homogeneous Catalysts
MorpholineStoichiometricEthanolReflux2 h85%[1] (Qualitative)
Piperidinium Borate20 mol%Ethanol/Water (9:1)10020 min96%[6]
L-Proline20 mol%DMF803 h92%[14]
Heterogeneous Catalysts
Nano-Na2CaP2O70.1 g (per 10 mmol)WaterReflux30 min96%[5][7]
Nano-ZnO2.5 mol%Solvent-free1006 h86%[8]
KF-Alumina0.5 g (per 10 mmol)Solvent-free (MW)1205-15 minHigh (unspecified)[5]
Ionic Liquids
[TMG][Lac]Solvent & CatalystNeat (MW)804-6 min94%[10]
Experimental Protocols

Here we provide detailed, step-by-step methodologies for key catalytic systems.

Protocol 1: Heterogeneous Catalysis in Water (Na2CaP2O7)

This protocol is adapted from a study demonstrating an environmentally benign approach using a reusable catalyst.[5]

  • Setup: In a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, combine cyclohexanone (10 mmol), malononitrile (10 mmol), elemental sulfur (12 mmol), and nano-structured Na2CaP2O7 (0.1 g).

  • Solvent Addition: Add 20 mL of water to the flask.

  • Reaction: Stir the mixture vigorously and heat to reflux. Maintain reflux for 30 minutes.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them with TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water. The catalyst can be recovered from the filtrate if desired.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis (KF-Alumina)

This protocol is ideal for rapid synthesis and high throughput screening.[5]

  • Setup: In a 20 mL microwave reactor vial, place the ketone or aldehyde (10 mmol), malononitrile (10 mmol), elemental sulfur (12 mmol), and KF-alumina (0.5 g).

  • Reaction: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a suitable power and temperature (e.g., 100 W, 120°C) for a short period (typically 5-15 minutes).

  • Monitoring: After the irradiation period, cool the vial to room temperature and monitor the reaction progress by TLC.

  • Work-up: Extract the product with a suitable solvent (e.g., ethyl acetate).

  • Isolation: Filter the mixture to remove the solid KF-alumina catalyst.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. Purify further by recrystallization or column chromatography as needed.

Visualized Mechanisms and Workflows

To provide further clarity, we have diagrammed the core reaction mechanism and a logical troubleshooting workflow.

Gewald_Mechanism reagents Ketone/Aldehyde + Active Methylene Nitrile + Sulfur (S8) knoevenagel α,β-Unsaturated Nitrile Intermediate reagents->knoevenagel Knoevenagel Condensation (Base Catalyzed) sulfur_adduct Thiolate Intermediate knoevenagel->sulfur_adduct Michael Addition of Sulfur cyclized Cyclized Intermediate sulfur_adduct->cyclized Intramolecular Cyclization product 2-Aminothiophene (Final Product) cyclized->product Tautomerization

Caption: The accepted mechanism of the Gewald multicomponent reaction.[5]

Caption: A logical workflow for troubleshooting low product yield in Gewald synthesis.[12]

References
  • BenchChem. (2025). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes.
  • BenchChem. (2025). Common side reactions in the Gewald synthesis of aminothiophenes.
  • BenchChem. (2025). Optimizing the Gewald Reaction: A Technical Guide to Improving Yields with Malononitrile.
  • Organic Chemistry Portal. Gewald Reaction.
  • BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
  • Mack, J. B., et al. (2016). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 21(11), 1546. [Link]

  • ResearchGate. Proposed mechanism for the Gewald condensation reaction. [Link]

  • ACS. (2019). Computational investigations on the mechanism of the Gewald reaction.
  • BenchChem. (2025). Troubleshooting low yields in domino reactions for thiophene synthesis.
  • Khosravi, I., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28.
  • Wikipedia. Gewald reaction. [Link]

  • ResearchGate. (2025). Microwave Accelerated Synthesis of 2-Aminothiophenes in Ionic Liquid via Three Component Gewald Reaction. [Link]

  • ResearchGate. (2025). Efficient synthesis of 2-aminothiophenes with ionic liquids catalyzed Gewald reactions. [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Shafighi, M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12, 23057-23073. [Link]

Sources

Optimization

Green chemistry approaches for the synthesis of 2-aminothiophenes

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the green synthesis of 2-aminothiophenes. This guide is designed for researchers, chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the green synthesis of 2-aminothiophenes. This guide is designed for researchers, chemists, and drug development professionals who are implementing sustainable methodologies in their synthetic workflows. We move beyond simple protocols to address the common, and often frustrating, issues encountered during experimentation. Our focus is on providing causal explanations and actionable solutions to help you optimize your reactions, improve yields, and ensure reproducible results.

Section 1: Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems encountered during the synthesis of 2-aminothiophenes, particularly via the Gewald multicomponent reaction and its green variants.

Category A: General Reaction Failures & Low Yield

Question: My reaction yield is consistently low, or the reaction fails to proceed. What are the common causes?

Answer: Low yield in a multicomponent reaction like the Gewald synthesis is a frequent issue that can typically be traced back to one of three critical areas: the initial condensation step, the sulfur addition/cyclization phase, or the choice of reaction conditions.

  • Inefficient Knoevenagel-Cope Condensation: The reaction begins with the condensation between your carbonyl compound (ketone/aldehyde) and the active methylene nitrile.[1][2] This step is foundational. If it is slow or incomplete, the entire sequence is compromised.

    • Causality: This condensation is base-catalyzed and produces water. For less reactive or sterically hindered ketones, the reaction can stall.[3] The presence of water can also inhibit the reaction's progress.

    • Solution:

      • Verify the Condensation: Run a small-scale control reaction with only the carbonyl compound, active methylene nitrile, and base. Monitor the formation of the α,β-unsaturated nitrile intermediate by TLC or LC-MS.[4] If this step is inefficient, the overall reaction will fail.

      • Optimize the Base: The choice of base is critical. While morpholine is common, screening other bases like piperidine or triethylamine can be beneficial, especially for challenging substrates.[3]

      • Water Removal: If conducting the reaction in a non-aqueous solvent, consider using a Dean-Stark apparatus or adding molecular sieves to remove the water formed in situ.

  • Suboptimal Temperature: Temperature affects the rate of sulfur addition and cyclization.

    • Causality: A temperature that is too low will lead to a sluggish, incomplete reaction. Conversely, a temperature that is too high can promote side reactions, such as polymerization or dimerization of the Knoevenagel intermediate, leading to the formation of intractable tars.[3][4]

    • Solution: Systematically screen a range of temperatures (e.g., room temperature, 45 °C, 60 °C, 80 °C) to find the optimal balance for your specific substrate combination.

  • Poor Sulfur Solubility/Reactivity: Elemental sulfur (S₈) must be activated and incorporated.

    • Causality: The mechanism of sulfur addition is complex and involves the opening of the S₈ ring.[5][6] The solubility of sulfur in your chosen green solvent is a key factor.[4] If sulfur does not dissolve or react, the cyclization cannot occur.

    • Solution: Ensure your chosen solvent (e.g., ethanol, DMF, PEG) can adequately solubilize sulfur at the reaction temperature. In some green protocols, ultrasound is used specifically to aid in the dispersion and reaction of the solid sulfur.

Question: My reaction mixture turns into a dark brown, tar-like substance, making product isolation impossible. What's happening and how can I prevent it?

Answer: The formation of tar is a classic sign of uncontrolled side reactions, primarily polymerization and the formation of complex polysulfides.[3]

  • Causality: This is almost always caused by excessive heat. High temperatures can cause the starting materials or the highly reactive α,β-unsaturated nitrile intermediate to polymerize. Impurities in the starting materials can also act as catalysts for these unwanted pathways.

  • Preventative Measures:

    • Strict Temperature Control: This is the most critical factor. Avoid hotspots. If using microwave heating, ensure uniform irradiation and consider using a lower power setting for a longer duration. If using conventional heating, ensure vigorous stirring.

    • Purify Starting Materials: Ensure your ketone/aldehyde and active methylene compound are pure. Distill liquid starting materials if their purity is questionable.

    • Incremental Reagent Addition: In some cases, adding the sulfur portion-wise or adding the base slowly can help maintain control over the reaction exotherm and minimize side reactions.

Category B: Issues with Green Solvents (Water, ILs, DESs)

Question: How do I efficiently isolate my 2-aminothiophene product from a high-boiling point, non-volatile solvent like an ionic liquid (IL) or a deep eutectic solvent (DES)?

Answer: This is a common challenge with these otherwise excellent green solvents. Since the solvent cannot be removed by rotary evaporation, alternative workup procedures are necessary.

  • Causality: The negligible vapor pressure of ILs and DESs prevents their removal under vacuum.[7][8] The product must be selectively extracted from the reaction medium.

  • Solution: Liquid-Liquid Extraction.

    • Cool the Reaction: Allow the reaction mixture to cool to room temperature.

    • Select an Extraction Solvent: Choose a volatile, low-polarity organic solvent in which your product is soluble but the IL or DES is not. Diethyl ether and ethyl acetate are common choices.[7]

    • Perform Extraction: Add the extraction solvent to the reaction mixture and stir vigorously. The 2-aminothiophene product will partition into the organic layer. You may need to perform multiple extractions (e.g., 3 x 20 mL) to ensure complete recovery.

    • Isolate Product: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the volatile solvent by rotary evaporation to yield your crude product.

    • Solvent Recycling: The remaining IL or DES can then be purified for reuse, often by washing with additional ether to remove residual product and drying under high vacuum to remove any trapped volatile solvents.[9]

Question: My starting materials have poor solubility in my chosen green solvent (e.g., water). How can I overcome this?

Answer: Poor solubility is a significant hurdle, but several strategies can be employed without resorting to less green solvents.

  • Causality: Many organic substrates have limited solubility in highly polar solvents like water or certain DESs, which can severely limit reaction rates.

  • Solutions:

    • Use of Co-solvents: A small amount of a green co-solvent like ethanol can dramatically improve solubility in aqueous systems without significantly compromising the "green" nature of the protocol.

    • Phase-Transfer Catalysis: For aqueous systems, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be used to shuttle reactants across the phase boundary.

    • Energy Input: Both microwave irradiation and ultrasound can enhance reaction rates even in heterogeneous mixtures. Ultrasound, in particular, creates powerful microjets and shockwaves at the solid-liquid interface, promoting mass transfer and reaction without requiring full dissolution.[10][11]

    • Solvent Design (for DESs): The properties of DESs are highly tunable. If your substrates are nonpolar, consider a DES made from more hydrophobic components.[12]

Category C: Issues with Energy-Efficient Methods (Microwave & Ultrasound)

Question: My microwave-assisted reaction gives inconsistent yields and reaction times. What causes this lack of reproducibility?

Answer: Reproducibility issues in microwave chemistry often stem from inconsistent energy absorption and temperature monitoring.

  • Causality: Microwave heating depends on the dielectric properties of the materials in the vessel.[13][14] Small changes in solvent volume, vessel geometry, reagent purity (especially ionic impurities), or even the position of the vessel in the microwave cavity can alter the heating profile and lead to different outcomes. Localized superheating or "hotspots" can occur, leading to side product formation.[15]

  • Solutions for Improved Reproducibility:

    • Consistent Setup: Always use the same type and size of reaction vessel, the same solvent volume, and the same stirring rate.

    • Use a Susceptor (for non-polar mixtures): If your reaction mixture has a low dielectric constant and does not absorb microwave energy efficiently, adding a small amount of a strong absorber (like silicon carbide or a polar solvent) can lead to more controlled and reproducible heating.

    • Temperature Monitoring: Rely on an internal fiber-optic temperature probe rather than an external infrared (IR) sensor. An IR sensor measures the vessel's outer surface temperature, which can be significantly different from the internal reaction temperature.

    • Power vs. Temperature Control: Use a "temperature control" setting on the microwave reactor rather than a fixed "power" setting. This allows the instrument to modulate power output to maintain a stable target temperature, preventing thermal runaway.

Question: I don't see a significant rate enhancement when using ultrasound compared to silent (non-sonicated) conditions. What am I doing wrong?

Answer: This is a common frustration and often relates to the specific setup and conditions. The effectiveness of sonochemistry is highly dependent on physical parameters.

  • Causality: The chemical effects of ultrasound are driven by acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles.[16][17] The efficiency of this process is influenced by the solvent's physical properties (viscosity, surface tension, vapor pressure), the ultrasound frequency and power, and the reactor geometry.[11]

  • Troubleshooting Steps:

    • Reactor Positioning: In an ultrasonic bath, the energy is not uniform. The position of your reaction flask is critical. You must identify the "hot spots" of highest cavitation energy. A simple way to do this is the "foil test": place a piece of aluminum foil in the bath; the areas with the most pitting and holes after a few minutes of sonication are the most active zones.

    • Immersion Depth: Ensure your flask is immersed to the same depth as the liquid inside it for optimal energy transfer.

    • Solvent Choice: Highly volatile solvents (like diethyl ether or dichloromethane) are poor choices for sonochemistry. Their high vapor pressure causes them to enter the cavitation bubbles, cushioning the collapse and dampening the energy release. Water, ethanol, and DMF are generally good solvents for sonochemistry.

    • Degassing: Dissolved gases in the solvent can also cushion bubble collapse. Degassing the solvent by sonicating it for 10-15 minutes before adding your reagents can significantly improve results.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the mechanistic basis of the Gewald reaction, and how do green conditions influence it?

A: The Gewald reaction is a thermodynamically controlled process whose final aromatization step drives the reaction to completion.[5][6] It proceeds through three main stages:

  • Knoevenagel-Cope Condensation: The base deprotonates the active methylene compound, which then attacks the carbonyl carbon of the ketone or aldehyde. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[1]

  • Sulfur Addition (Michael Addition): The deprotonated intermediate attacks the elemental sulfur ring (S₈), opening it to form a thiolate intermediate. This is followed by a complex series of events involving polysulfides.[5][18]

  • Cyclization and Tautomerization: The thiolate attacks the cyano group intramolecularly to form a five-membered ring. A final tautomerization (aromatization) yields the stable 2-aminothiophene product.[1]

Green conditions primarily influence the rate and efficiency of these steps rather than changing the core mechanism.

  • Microwave/Ultrasound: These energy sources accelerate the reaction, especially the condensation and cyclization steps, by providing localized energy.[1][19]

  • Green Solvents: Solvents like water or DESs can influence the equilibrium of the initial condensation and the solubility of the sulfur and intermediates. Some ionic liquids can act as both solvent and base catalyst.[20]

// Connections {Ketone, Nitrile} -> Condensation [label="+ Base\n- H₂O"]; Condensation -> Intermediate; {Intermediate, Sulfur} -> Sulfur_Add [label="+ Base"]; Sulfur_Add -> Thiolate; Thiolate -> Cyclization; Cyclization -> Aromatization [label="[Driving Force]"]; Aromatization -> Product;

// Invisible nodes for alignment node [style=invis, width=0]; Ketone -> i1 [style=invis]; Nitrile -> i1 [style=invis]; } DOT Caption: The generalized mechanism of the Gewald 2-aminothiophene synthesis.

Q: Why is a multicomponent reaction (MCR) like the Gewald synthesis considered a "green" approach?

A: MCRs are inherently green due to their high efficiency and adherence to several core principles of green chemistry:

  • Atom Economy: In an ideal MCR, all or most of the atoms from the starting materials are incorporated into the final product, minimizing waste.[21]

  • Step Economy: Multiple bonds are formed in a single operation, drastically reducing the number of synthetic steps, purification stages, solvent usage, and energy consumption compared to a traditional linear synthesis.[19]

  • Operational Simplicity: One-pot reactions are simpler to perform, requiring less equipment and manual handling.

Q: What safety precautions are essential when using a microwave reactor for synthesis?

A: While highly efficient, microwave reactors require specific safety protocols:

  • Pressure Management: Never use sealed vessels that cannot withstand the expected pressure buildup from heating a solvent above its boiling point. Always use vessels specifically designed for microwave chemistry with appropriate pressure monitoring and release features.

  • Solvent Choice: Avoid using very low-boiling, flammable solvents like diethyl ether or pentane. Also, be aware of solvents that absorb microwave energy too efficiently (e.g., small alcohols), as they can lead to rapid, difficult-to-control heating.

  • Vessel Integrity: Always inspect reaction vessels for cracks or scratches before use, as these can become failure points under high pressure and temperature.

  • Stirring: Always use magnetic stirring to ensure even temperature distribution and prevent localized superheating or "bumping."

Section 3: Key Experimental Protocols

Protocol 1: Ultrasound-Assisted Gewald Synthesis in an Aqueous System

This protocol is adapted from a catalyst-free method utilizing ultrasound in water.[7]

  • Setup: Place a 50 mL round-bottom flask in an ultrasonic cleaning bath. Position the flask in a pre-determined active cavitation zone. Equip the flask with a magnetic stir bar and a condenser.

  • Reagents: To the flask, add the ketone (10 mmol), malononitrile (10 mmol, 1.0 eq), and elemental sulfur (12 mmol, 1.2 eq).

  • Solvent: Add 20 mL of deionized water to the flask.

  • Reaction: Turn on the magnetic stirrer to a moderate speed. Turn on the ultrasonic bath (e.g., 40 kHz, 300 W) and heat the bath to the desired temperature (e.g., 70 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates from the aqueous medium.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 15 mL) and then a small amount of cold ethanol to remove unreacted sulfur.

  • Purification: The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis in a Deep Eutectic Solvent (DES)

This protocol is based on the use of a choline chloride:urea DES.[1]

  • DES Preparation: Gently heat a mixture of choline chloride (1 part molar equivalent) and urea (2 parts molar equivalent) at 80 °C with stirring until a clear, homogeneous liquid forms. This is your solvent.

  • Reagents: To a 25 mL round-bottom flask containing the pre-prepared DES (approx. 5 mL), add the ketone (5 mmol), the active methylene nitrile (5 mmol, 1.0 eq), and elemental sulfur (5 mmol, 1.0 eq).

  • Catalyst: Add a catalytic amount of a base, such as sodium hydroxide (e.g., 0.5 mmol, 0.1 eq).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC. Reactions are often complete within 2-4 hours.

  • Workup: Cool the mixture to room temperature. Add 20 mL of water to the flask to dissolve the DES and precipitate the organic product.

  • Isolation: Collect the solid product by vacuum filtration. Wash thoroughly with water to remove all traces of the DES.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.

Section 4: Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing issues with a Gewald reaction.

// Nodes Start [label="Low/No Product Yield", shape=Mdiamond, fillcolor="#FCE8E6", fontcolor="#C5221F"]; Check_Condensation [label="Q: Is the Knoevenagel-Cope\ncondensation working?", shape=diamond, fillcolor="#E8F0FE"]; Optimize_Condensation [label="Action:\n• Screen stronger bases\n• Remove water (e.g., Dean-Stark)\n• Check starting material purity", fillcolor="#FFFFFF"]; Check_Cyclization [label="Q: Is the cyclization step failing?", shape=diamond, fillcolor="#E8F0FE"]; Optimize_Cyclization [label="Action:\n• Optimize temperature (screen 40-80°C)\n• Check sulfur solubility in solvent\n• Use ultrasound to aid sulfur dispersion", fillcolor="#FFFFFF"]; Check_Side_Products [label="Q: Is a major byproduct forming?", shape=diamond, fillcolor="#E8F0FE"]; Tar_Formation [label="Observation: Tar/Polymer", shape=ellipse, fillcolor="#F9EBEA"]; Dimer_Formation [label="Observation: Dimer of Intermediate", shape=ellipse, fillcolor="#F9EBEA"]; Fix_Tar [label="Action:\n• Lower reaction temperature\n• Ensure pure starting materials", fillcolor="#FFFFFF"]; Fix_Dimer [label="Action:\n• Adjust temperature\n• Slow reagent addition rate", fillcolor="#FFFFFF"]; Success [label="Yield Improved", shape=Mdiamond, fillcolor="#E6F4EA", fontcolor="#1E8E3E"];

// Connections Start -> Check_Condensation; Check_Condensation -> Optimize_Condensation [label="No"]; Optimize_Condensation -> Start [style=dashed, label="Re-run"]; Check_Condensation -> Check_Cyclization [label="Yes"]; Check_Cyclization -> Optimize_Cyclization [label="No"]; Optimize_Cyclization -> Start [style=dashed, label="Re-run"]; Check_Cyclization -> Check_Side_Products [label="Yes"]; Check_Side_Products -> {Tar_Formation, Dimer_Formation} [label="Yes"]; Tar_Formation -> Fix_Tar; Dimer_Formation -> Fix_Dimer; Fix_Tar -> Start [style=dashed, label="Re-run"]; Fix_Dimer -> Start [style=dashed, label="Re-run"]; Check_Side_Products -> Success [label="No, reaction is clean"]; } DOT Caption: A decision-tree workflow for troubleshooting low yields in the Gewald synthesis.

References

  • Green methodologies for the synthesis of 2-aminothiophene - PMC. (2022). PubMed Central. [Link]

  • Gewald Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2018). MDPI. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ACS Publications. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. [Link]

  • Microwave synthesis: a green method for benzofused nitrogen heterocycles. (2024). IOPscience. [Link]

  • Ionic Liquid Solutions as a Green Tool for the Extraction and Isolation of Natural Products. (2017). MDPI. [Link]

  • Sonochemistry and sonocatalysis: current progress, existing limitations, and future opportunities in green and sustainable chemistry. (2025). RSC Publishing. [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). Springer. [Link]

  • Ionic Liquid Solutions as a Green Tool for the Extraction and Isolation of Natural Products. (2017). ResearchGate. [Link]

  • Multi-Interactions in Ionic Liquids for Natural Product Extraction. (2020). MDPI. [Link]

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Is Reproducibility Inside the Bag? Special Issue Fundamentals and Applications of Sonochemistry ESS-15. (2017). UEF eRepo. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2020). PubMed Central. [Link]

  • Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. (2021). ACS Publications. [Link]

  • Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. (2021). Europe PMC. [Link]

  • Recovery and purification of ionic liquids from solutions: a review. (2015). RSC Publishing. [Link]

  • Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. (2024). ACS Publications. [Link]

  • Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. (2017). ACS Publications. [Link]

  • Deep Eutectic Solvents: A Review of Syntheses, Properties, and their Applications in Different Fields. (2024). KnE Publishing. [Link]

  • Special Issue : Deep Eutectic Solvents in Organic Synthesis. (n.d.). MDPI. [Link]

  • Some neglected or rejected paths in sonochemistry – A very personal view. (2017). ResearchGate. [Link]

  • Deep Eutectic Solvents to Organic Synthesis. (2017). ResearchGate. [Link]

  • How Can Deep Eutectic Systems Promote Greener Processes in Medicinal Chemistry and Drug Discovery? (2021). PubMed Central. [Link]

  • Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions. (2020). ACS Publications. [Link]

  • Catalytic Synthesis of Thiophene from the Reaction of Furan and Hydrogen Sulfide. (2012). ResearchGate. [Link]

  • A Review on the Use of Deep Eutectic Solvents in Protection Reactions. (2023). National Institutes of Health. [Link]

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2018). MDPI. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ACS Publications. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc. [Link]

  • Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS Catalyst. (2025). UU Research Portal. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Thieme. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Definitive 1H and 13C NMR Spectral Assignment of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide

Introduction: The Imperative of Unambiguous Structural Verification In the landscape of medicinal chemistry and drug development, substituted 2-aminothiophenes represent a "privileged scaffold," a molecular framework con...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the landscape of medicinal chemistry and drug development, substituted 2-aminothiophenes represent a "privileged scaffold," a molecular framework consistently found in biologically active compounds.[1][2] Their synthesis, often achieved through elegant multicomponent reactions like the Gewald synthesis, yields a diverse array of molecules for screening.[3] The title compound, 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide, is a classic example, incorporating key pharmacophoric elements: a hydrogen-bond-donating amino group, a lipophilic isopropyl moiety, and an N-phenylcarboxamide linker.

Accurate and definitive structural elucidation is the bedrock of any subsequent research, from quantitative structure-activity relationship (QSAR) studies to metabolic profiling. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose. This guide provides an in-depth, experience-driven approach to the complete ¹H and ¹³C NMR spectral assignment of this molecule. We will not only predict the spectral features but also explain the underlying principles and outline a robust experimental methodology for their empirical validation.

Molecular Structure and Atom Numbering

To ensure clarity throughout this guide, a systematic numbering scheme is essential. The structure of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide is presented below with each unique proton and carbon environment assigned a number.

Caption: Structure of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide with atom numbering.

¹H NMR Spectral Analysis: A Proton-by-Proton Assessment

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and multiplicity. For this molecule, we anticipate signals in four distinct regions: exchangeable amine/amide protons, aromatic protons, and aliphatic protons. The spectrum is best acquired in DMSO-d₆ to clearly resolve the N-H protons.

  • Amide N-H Proton (H8): This proton is adjacent to the electron-withdrawing carbonyl (C6=O7) and the phenyl ring (C9-C14). We predict its signal to be a sharp singlet in the downfield region, typically δ 9.5-10.5 ppm . Its deshielded character is a direct consequence of the anisotropic effect of the carbonyl group and resonance delocalization. In many N-phenyl amides, this signal is readily identifiable.[4]

  • Phenyl Protons (H10-H14): The five protons on the N-phenyl ring will appear in the aromatic region of δ 7.0-7.8 ppm . Due to free rotation around the N8-C9 bond, their environment is influenced by the rest of the molecule.

    • The ortho protons (H10, H14) are expected to be the most downfield due to their proximity to the amide linkage, likely appearing as a doublet around δ 7.6-7.8 ppm .

    • The meta protons (H11, H13) will likely appear as a triplet around δ 7.3-7.5 ppm .

    • The para proton (H12) is expected as a triplet around δ 7.0-7.2 ppm .[5]

  • Amino Protons (H1): The C2-amino protons are on a thiophene ring, which is electron-rich. They are expected to appear as a broad singlet around δ 6.5-7.5 ppm . The exact shift and broadness are highly dependent on concentration and solvent due to hydrogen bonding. This broadness is a classic characteristic of amine protons.[6]

  • Thiophene Proton (H4): This is the sole proton on the thiophene ring. With no adjacent protons to couple with, it will appear as a sharp singlet. Its position is influenced by the flanking amino (electron-donating) and isopropyl (weakly electron-donating) groups. We predict its chemical shift to be in the range of δ 6.0-6.5 ppm .[7]

  • Isopropyl Protons (H15, H16, H17): This group gives rise to a characteristic and easily identifiable pattern.

    • Methine Proton (H15): The single CH proton is coupled to the six equivalent methyl protons. According to the n+1 rule, this signal will be a septet (or multiplet). It is attached to the thiophene ring, placing it around δ 2.9-3.3 ppm .[8]

    • Methyl Protons (H16, H17): The six protons of the two methyl groups are chemically equivalent. They are coupled to the single methine proton, resulting in a sharp doublet. This signal will be found in the upfield aliphatic region, around δ 1.2-1.4 ppm .[9][10]

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment as a singlet. The chemical shifts are highly sensitive to the electronic environment, providing a detailed map of the molecule's framework.

  • Carbonyl Carbon (C6): Amide carbonyl carbons are characteristically found in the downfield region of the spectrum, typically between δ 165-175 ppm .[11]

  • Aromatic & Thiophene Carbons (C2, C3, C4, C5, C9-C14): These ten sp²-hybridized carbons will appear in the broad range of δ 100-160 ppm .

    • C2: Attached to both the amino group (N1) and the ring sulfur, this carbon is highly influenced by heteroatoms. Expected around δ 155-160 ppm .

    • C5: Attached to the isopropyl group and the sulfur atom. Expected around δ 140-145 ppm .

    • C9: The ipso-carbon of the phenyl ring, attached to the amide nitrogen (N8). Expected around δ 138-142 ppm .

    • C11, C13 (meta-Ph): Expected around δ 128-130 ppm .

    • C12 (para-Ph): Expected around δ 123-125 ppm .

    • C10, C14 (ortho-Ph): Expected around δ 120-122 ppm .

    • C4: The only carbon in the thiophene ring bearing a proton. Expected to be the most upfield of the ring carbons, around δ 115-120 ppm .[12]

    • C3: A quaternary carbon attached to the carboxamide group. Expected around δ 100-105 ppm .

  • Aliphatic Carbons (C15, C16, C17): These sp³-hybridized carbons from the isopropyl group will be in the upfield region.

    • Methine Carbon (C15): The CH carbon will appear around δ 30-35 ppm .

    • Methyl Carbons (C16, C17): The two equivalent CH₃ carbons will appear further upfield, around δ 22-25 ppm .[13]

Summary of Predicted NMR Assignments

The following table provides a consolidated overview of the predicted spectral data. This serves as a powerful reference for comparing and validating experimentally acquired data.

Atom Number(s)Predicted ¹H Shift (δ, ppm)¹H MultiplicityPredicted ¹³C Shift (δ, ppm)
C6--165-175
N8-H9.5-10.5Singlet-
C2--155-160
C5--140-145
C9--138-142
C11, C137.3-7.5Triplet128-130
C127.0-7.2Triplet123-125
C10, C147.6-7.8Doublet120-122
C46.0-6.5Singlet115-120
C3--100-105
N1-H₂6.5-7.5Broad Singlet-
C152.9-3.3Septet30-35
C16, C171.2-1.4Doublet22-25

Experimental Protocol for Unambiguous Assignment

A prediction is only as good as its experimental verification. The following protocol outlines a self-validating workflow using modern 2D NMR techniques to confirm every assignment with the highest degree of confidence.

1. Sample Preparation: a. Accurately weigh 10-15 mg of the compound. b. Dissolve in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical for observing the exchangeable N-H protons.[6] c. Vortex the sample until fully dissolved and transfer to a 5 mm NMR tube.

2. 1D NMR Data Acquisition: a. ¹H NMR: Acquire a standard proton spectrum. Ensure a sufficient relaxation delay (D1) of at least 2 seconds to allow for quantitative integration. b. ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio, especially for quaternary carbons. c. DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum. This experiment is invaluable as it differentiates carbon signals: CH₃ and CH groups will appear as positive peaks, while CH₂ groups will be negative peaks. Quaternary carbons are absent.[14]

3. 2D NMR Data Acquisition for Definitive Correlation: a. ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It will definitively link H15 (septet) to H16/H17 (doublet) in the isopropyl group and show the coupling between adjacent protons in the N-phenyl ring (H10-H11-H12-H13-H14). b. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone of assignment, creating a direct correlation between each proton and the carbon to which it is attached. It will unambiguously link H4 to C4, H15 to C15, H16/H17 to C16/C17, and each phenyl proton to its respective carbon.[14] c. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds away. It is the key to assigning non-protonated (quaternary) carbons and piecing the molecular fragments together.

Visualizing Connectivity: The Power of HMBC

The HMBC spectrum is the final piece of the puzzle. The diagram below illustrates the most critical expected correlations that would provide definitive proof of the structure.

G cluster_thiophene Thiophene Core cluster_isopropyl Isopropyl Group cluster_amide N-Phenyl Amide H4 H4 (δ ~6.2) C2 C2 (δ ~157) H4->C2 C5 C5 (δ ~142) H4->C5 C6 C6=O (δ ~168) H4->C6 C3 C3 (δ ~102) C4 C4 (δ ~117) H15 H15 (δ ~3.1) H15->C4 H15->C5 C16_17 C16/17 (δ ~23) H15->C16_17 H16_17 H16/17 (δ ~1.3) H16_17->C5 C15 C15 (δ ~32) H16_17->C15 H_N8 NH(8) (δ ~10.0) H_N8->C6 C3_amide C3 (δ ~102) H_N8->C3_amide Key correlation! C9 C9 (ipso) H_N8->C9 H10_14 H10/14 (ortho) H10_14->C9

Caption: Expected key HMBC correlations for structural confirmation.

Analysis of Key HMBC Correlations:

  • H4 to C2, C5, and C6: This confirms the position of the thiophene proton and its proximity to the amino-substituted carbon (C2), the isopropyl-substituted carbon (C5), and the carbonyl carbon (C6) through three-bond correlations.

  • H15 to C4 and C5: The isopropyl methine proton correlating to two different thiophene ring carbons definitively places the isopropyl group at the C5 position.

  • H16/17 to C5: The methyl protons correlating to the thiophene carbon C5 provides further confirmation.

  • H_N8 to C6 and C9: The amide proton will show a strong two-bond correlation to the carbonyl carbon (C6) and a three-bond correlation to the ipso-phenyl carbon (C9), confirming the amide linkage. The correlation from H_N8 to C3 is also critical for linking the amide group to the thiophene ring.

Conclusion

The ¹H and ¹³C NMR spectral assignment of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide is a systematic process grounded in the fundamental principles of chemical shifts and spin-spin coupling. By combining predictive analysis based on known chemical precedent with a rigorous suite of 1D and 2D NMR experiments—particularly COSY, HSQC, and HMBC—an unambiguous and definitive structural assignment can be achieved. This level of analytical rigor is non-negotiable for researchers in the chemical and pharmaceutical sciences, ensuring the integrity of their data and the validity of their subsequent discoveries.

References

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Comparative

Unveiling Molecular Architecture: A Comparative Guide to the Structural Analysis of a 2-Aminothiophene-3-Carboxamide Analog

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. It underpins our understanding of reactivity, b...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. It underpins our understanding of reactivity, biological activity, and material properties. This guide provides a comprehensive, in-depth analysis of single-crystal X-ray diffraction (SC-XRD) for the structural elucidation of a 2-aminothiophene-3-carboxamide analog, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. We will explore the causality behind the experimental choices in SC-XRD and objectively compare its performance and informational output against other powerful techniques: powder X-ray diffraction (PXRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and computational crystal structure prediction (CSP).

The 2-aminothiophene scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The precise arrangement of atoms and the intermolecular interactions within the crystal lattice, such as hydrogen bonds and π-π stacking, are critical to a compound's solid-state properties, including solubility, stability, and bioavailability. Therefore, a definitive structural analysis is not merely an academic exercise but a crucial step in the drug development pipeline.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the undisputed gold standard for determining the atomic arrangement of a crystalline solid.[3][4] It provides an unambiguous, high-resolution three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision.[5] Our case study is the novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (let's call it Thiophene Amide 1 ), whose structure was successfully elucidated using this technique.[6][7]

The SC-XRD Experimental Workflow: A Step-by-Step Rationale

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process where each stage is critical for the quality of the final result.

1. Crystallization: The Art and Science of Obtaining a Suitable Single Crystal

The most significant bottleneck in SC-XRD is often the growth of a high-quality single crystal.[8] For Thiophene Amide 1 , the researchers successfully obtained suitable crystals by crystallization from acetonitrile.[7] The choice of solvent and crystallization technique is paramount. Slow evaporation, the method likely employed here, allows for a gradual increase in solute concentration, promoting slow, ordered crystal growth rather than rapid precipitation which often leads to microcrystalline powders or amorphous solids.[9]

Crystallization TechniquePrincipleBest Suited For
Slow Evaporation Gradual removal of solvent to increase concentration past the saturation point.Compounds that are stable and have moderate solubility.
Vapor Diffusion A precipitant solvent vapor diffuses into a solution of the compound, slowly reducing its solubility.Requires very small amounts of material; good for screening many conditions.
Solvent Layering A layer of a "poor" solvent is carefully added on top of a solution of the compound in a "good" solvent. Crystallization occurs at the interface.Good for compounds that are sensitive to temperature changes.[10]
Cooling The solubility of the compound is reduced by slowly lowering the temperature of a saturated solution.Effective for compounds with a steep solubility-temperature gradient.

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is mounted on the diffractometer, it is subjected to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected on a detector.[11] For Thiophene Amide 1 , data was collected at room temperature.[6] The resulting diffraction pattern is a unique "fingerprint" of the crystal's internal structure.[11]

Below is a Graphviz diagram illustrating the general workflow of SC-XRD data collection and processing.

scxrd_workflow cluster_experiment Experimental Phase cluster_computation Computational Phase Crystallization 1. Grow Single Crystal Mounting 2. Mount Crystal on Goniometer Crystallization->Mounting DataCollection 3. X-ray Data Collection Mounting->DataCollection Integration 4. Integration & Scaling DataCollection->Integration StructureSolution 5. Structure Solution (Phase Problem) Integration->StructureSolution Refinement 6. Structure Refinement StructureSolution->Refinement Validation 7. Validation & Analysis Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structural Model (CIF)

Caption: The workflow of single-crystal X-ray diffraction analysis.

3. Structure Solution and Refinement: From Diffraction Spots to a Molecular Model

The collected diffraction data consists of the positions and intensities of thousands of reflections. The "phase problem" – the fact that the phases of the diffracted X-rays are not directly measured – is overcome using computational methods to generate an initial electron density map.[4] This initial model is then refined using a least-squares method to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[6]

For Thiophene Amide 1 , the structure was solved and refined to yield the final crystallographic data:

ParameterValue for Thiophene Amide 1[6]Significance
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cDefines the symmetry operations within the unit cell.
Unit Cell Dimensions a = 10.29 Å, b = 10.99 Å, c = 11.20 Å, β = 114.7°The dimensions of the fundamental repeating unit of the crystal.
R-factor (R₁) 0.046A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value < 5% is considered excellent for small molecules.
Goodness-of-Fit (GooF) 1.05Should be close to 1 for a good refinement.

The refined structure of Thiophene Amide 1 reveals a non-planar molecule with a dihedral angle of 74.27° between the two thiophene rings. The crystal packing is stabilized by intermolecular C–H···N and N–H···N hydrogen bonds.[6] This level of detail is the hallmark of SC-XRD and is invaluable for understanding solid-state behavior.

Comparative Analysis: Alternative and Complementary Techniques

While SC-XRD is the definitive method, it is not always feasible, and other techniques can provide complementary information.

Powder X-ray Diffraction (PXRD): The Bulk Material Fingerprint

PXRD is used to analyze a microcrystalline powder, which consists of thousands of tiny, randomly oriented crystallites.[12] Instead of discrete diffraction spots, PXRD produces a characteristic pattern of diffraction peaks.[13]

Performance Comparison:

FeatureSingle-Crystal XRD (SC-XRD)Powder XRD (PXRD)
Sample Requirement A single, high-quality crystal (typically 0.1-0.3 mm).[14]Microcrystalline powder (milligrams).[12]
Data Output 3D pattern of discrete diffraction spots.[13]1D diffractogram of intensity vs. 2θ angle.[12]
Information Obtained Precise atomic coordinates, bond lengths/angles, absolute stereochemistry.[5]Phase identification, lattice parameters, crystallinity, polymorph screening.[13]
Structure Solution Routine for novel compounds.Challenging for novel compounds; typically used for Rietveld refinement of known structures.[15]

For Thiophene Amide 1 , while an experimental PXRD pattern is not available, we can simulate one from the single-crystal data (the CIF file). This simulated pattern serves as the reference "fingerprint" for this specific crystalline form.

xrd_comparison cluster_scxrd Single-Crystal XRD cluster_pxrd Powder XRD scxrd_sample Single Crystal scxrd_data 3D Diffraction Spots scxrd_sample->scxrd_data scxrd_result Atomic Coordinates (Definitive Structure) scxrd_data->scxrd_result pxrd_sample Polycrystalline Powder pxrd_data 1D Diffractogram pxrd_sample->pxrd_data pxrd_result Phase Fingerprint (Lattice Parameters) pxrd_data->pxrd_result csp_workflow MolDiagram Molecular Diagram GlobalSearch Global Search for Possible Crystal Packings MolDiagram->GlobalSearch EnergyMin Lattice Energy Minimization (DFT) GlobalSearch->EnergyMin PredictedStructures Ranked List of Predicted Structures EnergyMin->PredictedStructures Comparison Compare Predicted Patterns with Experimental Data PredictedStructures->Comparison ExpPXRD Experimental PXRD Pattern ExpPXRD->Comparison FinalStructure Most Likely Crystal Structure Comparison->FinalStructure

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Validation

A Comparative Analysis of Novel 2-Aminothiophene-Based EGFR Inhibitors and Standard-of-Care Osimertinib in Non-Small Cell Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals In the landscape of precision oncology, the treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of precision oncology, the treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations has been revolutionized by targeted therapies. Osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), stands as a cornerstone of standard-of-care, offering significant clinical benefit. However, the emergence of acquired resistance necessitates the exploration of novel chemical scaffolds that can offer alternative or complementary therapeutic strategies. This guide provides a comparative overview of a promising class of emerging compounds, 2-aminothiophene derivatives, against the established efficacy of Osimertinib, with a focus on preclinical data that underpins their therapeutic potential.

The Rationale for Novel EGFR Inhibitors

EGFR, a receptor tyrosine kinase, is a critical regulator of cell proliferation, survival, and differentiation. Activating mutations in the EGFR gene, commonly found in NSCLC, lead to constitutive activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving tumorigenesis. While EGFR TKIs have transformed the treatment paradigm for EGFR-mutant NSCLC, the development of resistance, often through secondary mutations like T790M or C797S, remains a significant clinical challenge.[1] This underscores the continuous need for structurally diverse inhibitors that can overcome existing resistance mechanisms or offer improved pharmacological properties. The 2-aminothiophene scaffold has emerged as a versatile platform in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including potent anticancer effects.[2][3]

Mechanism of Action: Targeting the EGFR Kinase Domain

Both 2-aminothiophene-based inhibitors and Osimertinib function by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing the phosphorylation and activation of downstream signaling molecules.

Osimertinib , a third-generation EGFR TKI, is designed to potently and selectively inhibit both sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR. This selectivity profile contributes to its favorable therapeutic window.

2-Aminothiophene derivatives represent a novel class of compounds that can be rationally designed to target the same ATP-binding site. Their distinct chemical structure offers the potential for different binding kinetics and interactions with the receptor, which could translate into activity against a broader range of EGFR mutations or a different resistance profile compared to existing TKIs.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition for these compounds.

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Osimertinib Osimertinib Osimertinib->EGFR Inhibits ATP Binding Aminothiophene 2-Aminothiophene Inhibitor Aminothiophene->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., A375, SK-MEL-28) Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Incubate_24h 3. Incubate 24h Seeding->Incubate_24h Compound_Dilution 4. Prepare Compound Dilutions Incubate_24h->Compound_Dilution Add_Compound 5. Add Compound to Wells Compound_Dilution->Add_Compound Incubate_72h 6. Incubate 72h Add_Compound->Incubate_72h Add_MTT 7. Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h 8. Incubate 4h Add_MTT->Incubate_4h Solubilize 9. Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance 10. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 11. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 12. Determine IC50 Calculate_Viability->Determine_IC50

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Comparative

Bridging the Digital and the Wet Lab: A Guide to Validating In Silico Docking with In Vitro Enzyme Assays

A Senior Application Scientist's Perspective on Integrating Computational Predictions with Experimental Reality In the modern drug discovery landscape, the synergy between computational and experimental approaches is par...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Integrating Computational Predictions with Experimental Reality

In the modern drug discovery landscape, the synergy between computational and experimental approaches is paramount. In silico molecular docking has emerged as a powerful tool, enabling the rapid screening of vast compound libraries and providing invaluable insights into potential drug-target interactions.[1][2] However, these computational predictions are theoretical models that necessitate rigorous experimental validation to confirm their biological relevance.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively validate in silico docking predictions using in vitro enzyme assays, ensuring a robust and reliable drug discovery pipeline.

The Two Sides of the Coin: Understanding In Silico Docking and In Vitro Assays

At its core, drug discovery is about finding the right key (a drug molecule) for the right lock (a biological target). Both in silico docking and in vitro assays aim to solve this puzzle, but from fundamentally different perspectives.

In Silico Molecular Docking: The Digital Hypothesis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It simulates the interaction between a small molecule (ligand) and a protein's binding site, calculating a "docking score" that estimates the binding affinity.[6] This process involves sophisticated algorithms and scoring functions that consider various non-covalent interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces.[1]

The primary goals of molecular docking are:

  • Pose Prediction: To visualize how a ligand might bind to its receptor.[2]

  • Virtual Screening: To screen large libraries of compounds for potential "hits."[2]

  • Binding Affinity Estimation: To rank compounds based on their predicted binding strength.[2]

However, it is crucial to remember that docking scores are not direct measures of biological activity.[7] They are theoretical calculations influenced by the quality of the protein structure, the flexibility of both the ligand and the protein, and the inherent limitations of the scoring functions.[7][8]

In Vitro Enzyme Assays: The Experimental Proof

In vitro enzyme assays are the gold standard for measuring the biological activity of a compound against a specific enzyme target.[9] These laboratory-based experiments directly measure the rate of an enzymatic reaction in a controlled environment.[10] By introducing a potential inhibitor, researchers can quantify its effect on the enzyme's activity, typically expressed as an IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%).[11]

There is a diverse array of enzyme assay formats, each with its own advantages and applications. Common types include:

  • Enzyme Activity Assays: These directly measure the formation of a product or the depletion of a substrate, often using colorimetric or fluorescent readouts.[12]

  • Binding Assays: These measure the direct interaction between a compound and its target protein, providing information on binding affinity (Kd).[12]

The choice of assay depends on the specific enzyme, the desired throughput, and the nature of the information sought.[13]

The Imperative of Validation: Why Docking Predictions Alone Are Not Enough

While in silico docking is an invaluable tool for generating hypotheses and prioritizing compounds, relying solely on its predictions is a perilous strategy in drug discovery. The correlation between docking scores and experimentally determined biological activities (like IC50 values) is often weak and inconsistent.[7][14]

Several factors contribute to this discrepancy:

  • Scoring Function Inaccuracies: Scoring functions are approximations of the complex biophysical interactions that govern molecular recognition. They may not accurately capture all relevant energetic contributions, such as desolvation effects and conformational entropy.[7]

  • Protein Flexibility: Most standard docking protocols treat the protein as a rigid entity, which is a significant simplification. In reality, proteins are dynamic molecules that can undergo conformational changes upon ligand binding (induced fit).[1][2]

  • Incorrect Binding Pose Prediction: The docking algorithm may predict a binding mode that is not the biologically relevant one.[7]

  • Experimental Variability: In vitro assays are also subject to experimental noise and variability.[7]

Therefore, experimental validation is not just a confirmatory step; it is an essential part of the iterative cycle of drug design, providing the ground truth that refines and directs the computational efforts.[3][15]

A Practical Guide to Correlating Docking and Enzyme Assay Data

The successful integration of in silico and in vitro data requires a systematic and well-designed workflow. The following sections outline the key steps and considerations for validating your docking predictions.

Experimental Workflow: From Virtual Hits to Confirmed Leads

The journey from a list of computationally predicted "hits" to experimentally validated lead compounds involves a multi-step process.

experimental_workflow cluster_in_silico In Silico Phase cluster_in_vitro In Vitro Validation virtual_screening Virtual Screening of Compound Library hit_selection Hit Selection & Prioritization (based on docking score, visual inspection) virtual_screening->hit_selection Ranked List primary_assay Primary Enzyme Assay (Single Concentration) hit_selection->primary_assay Selected Compounds for Testing dose_response Dose-Response Assay (IC50 Determination) primary_assay->dose_response Confirmed Hits mechanism_studies Mechanism of Action Studies (e.g., kinetics, reversibility) dose_response->mechanism_studies Potent Inhibitors lead_optimization Lead Optimization mechanism_studies->lead_optimization Validated Leads

Figure 1: A generalized workflow for validating in silico docking predictions with in vitro enzyme assays.

Step 1: Thoughtful Hit Selection

Not all high-scoring docked compounds are created equal. After performing your virtual screen, it is crucial to manually inspect the top-ranking poses. Look for:

  • Plausible Interactions: Do the predicted interactions with key active site residues make sense based on the known mechanism of the enzyme?

  • Favorable Geometry: Is the ligand in a low-energy conformation?

  • Chemical Diversity: Select a diverse set of chemical scaffolds to explore a wider range of potential binding modes.

Step 2: Primary Screening

The initial experimental validation should be a high-throughput screen of the selected compounds at a single, relatively high concentration (e.g., 10-50 µM). The goal of this primary assay is to quickly identify which of the predicted hits show any level of inhibitory activity.[16]

Step 3: Dose-Response and IC50 Determination

For the compounds that show significant inhibition in the primary screen, the next step is to perform a dose-response analysis. This involves testing the compound at a range of concentrations to determine its IC50 value.[11] This provides a quantitative measure of the compound's potency.

Protocol: A General Enzyme Inhibition Assay (Colorimetric)

  • Reagent Preparation: Prepare assay buffer, enzyme stock solution, substrate stock solution, and inhibitor stock solutions (typically in DMSO).

  • Assay Plate Setup: In a microtiter plate, add the assay buffer to all wells.

  • Inhibitor Addition: Add varying concentrations of the inhibitor to the test wells. Add an equivalent volume of DMSO to the control wells.

  • Enzyme Addition: Add the enzyme to all wells and incubate for a pre-determined time to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Signal Detection: Measure the absorbance (or fluorescence) at regular intervals or at a fixed endpoint using a plate reader.[17]

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

Step 4: Data Correlation and Analysis

With both docking scores and IC50 values in hand, you can now assess the correlation between your computational predictions and experimental results. It's important to note that a perfect linear correlation is rare.[7] Instead, look for enrichment: do the high-scoring docked compounds tend to be more potent inhibitors?

Compound ID Docking Score (kcal/mol) IC50 (µM) pIC50 (-log(IC50))
Cmpd-001 -10.20.56.3
Cmpd-002 -9.81.25.9
Cmpd-003 -9.55.75.2
Cmpd-004 -8.125.04.6
Cmpd-005 -7.5>100<4.0

Table 1: Example data comparing docking scores with experimentally determined IC50 and pIC50 values.

A common practice is to convert IC50 values to their logarithmic form (pIC50) for a more linear relationship with the free energy of binding, which the docking score aims to approximate.[7] A scatter plot of pIC50 versus docking score can help visualize any potential correlation.[18]

Step 5: Mechanism of Action Studies

For the most promising inhibitors, further biochemical studies are warranted to elucidate their mechanism of action.[9] This can include:

  • Enzyme Kinetics: Determining whether the inhibition is competitive, non-competitive, or uncompetitive.[19] This can provide insights into whether the inhibitor binds to the active site or an allosteric site.

  • Reversibility Assays: Assessing whether the inhibitor binds reversibly or irreversibly to the enzyme.[11]

inhibition_mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate I Inhibitor ES->E -> E + Product E2 Enzyme ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate I2 Inhibitor ES2->E2 -> E + Product ESI2 ESI Complex ES2->ESI2 +I EI2->ESI2 +S

Figure 2: Simplified diagrams illustrating competitive and non-competitive enzyme inhibition mechanisms.

Case Studies: Where Validation Made a Difference

Numerous studies have demonstrated the power of combining molecular docking with experimental validation. For example, in the development of new kinase inhibitors, docking was used to identify compounds that could bind to the ATP-binding pocket. Subsequent enzymatic assays confirmed the inhibitory activity of these compounds and guided the optimization of their chemical structure to improve potency and selectivity.[20]

In another case, virtual screening identified novel inhibitors of HIV-1 protease.[21] The predicted binding modes were then validated by co-crystallization of the inhibitors with the enzyme, providing a detailed understanding of the structure-activity relationship and paving the way for the design of more effective drugs.

Conclusion: An Integrated Approach to Drug Discovery

The validation of in silico docking predictions with in vitro enzyme assays is a critical component of a successful drug discovery program. While docking provides a powerful engine for hypothesis generation, it is the experimental data that ultimately steers the project toward promising lead candidates. By embracing an integrated approach that leverages the strengths of both computational and experimental methods, researchers can navigate the complexities of drug discovery with greater confidence and efficiency, ultimately accelerating the development of new medicines.

References

  • Ahmed, A., et al. (2023). Experimental and docking evidence for black seed oil nanoemulsion as a natural antimicrobial material. BioResources. Available at: [Link]

  • Chand, S., et al. (2023). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. International Journal of Pharmaceutical Research & Allied Sciences. Available at: [Link]

  • ResearchGate. (2017). What would be the reasons of the unmatching between docking scores and IC50 values (with references please)?. Available at: [Link]

  • Zavodszky, M. I., & Kuhn, L. A. (n.d.). Lessons from Docking Validation. Michigan State University. Available at: [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Available at: [Link]

  • Ibrahim, T. M., et al. (2025). Standards for Computational Methods in Drug Design and Discovery: Simplified Guidance for Authors and Reviewers. Dove Medical Press. Available at: [Link]

  • Saleh, T., & Taha, M. O. (2023). A Guide to In Silico Drug Design. Pharmaceuticals. Available at: [Link]

  • Brown, A. S., & Patel, C. J. (2017). Validation approaches for computational drug repurposing: a review. Briefings in Bioinformatics. Available at: [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Available at: [Link]

  • Amar, S., et al. (2010). Evaluating Docking Methods for Prediction of Binding Affinities of Small Molecules to the G Protein βγ Subunits. Journal of Chemical Information and Modeling. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Biochemical Assays. Assay Guidance Manual. Available at: [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Available at: [Link]

  • Arsh, S., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. Available at: [Link]

  • ResearchGate. (2017). What's the relation between the IC50 value and the goldscore function (docking)?. Available at: [Link]

  • Johnson, K. (2021). Steady-state enzyme kinetics. The Biochemist. Available at: [Link]

  • ResearchGate. (2025). Enzyme Assay Design for High-Throughput Screening. Available at: [Link]

  • American Chemical Society. (2025). Computational chemistry evaluation strategies in early-stage drug discovery. Available at: [Link]

  • Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Available at: [Link]

  • Musuamba, F. T., et al. (2017). Good Practices in Model-Informed Drug Discovery and Development. CPT: Pharmacometrics & Systems Pharmacology. Available at: [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Available at: [Link]

  • MIT OpenCourseWare. (2013). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Available at: [Link]

  • ResearchGate. (2022). A correlation graph for docking predicted activity and IC50 values. Available at: [Link]

  • TeachMe Physiology. (2024). Enzyme Kinetics. Available at: [Link]

  • Oboh, G., et al. (2022). Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in rats. BMC Complementary Medicine and Therapies. Available at: [Link]

  • Stein, R. M., et al. (2025). A database for large-scale docking and experimental results. bioRxiv. Available at: [Link]

  • Shehata, M. G., et al. (2024). Experimental and docking evidence for black seed oil nanoemulsion as a natural antimicrobial material. BioResources. Available at: [Link]

  • ResearchGate. (2018). From where I can get the IC50 values of compounds to correlate docking scores?. Available at: [Link]

  • Valler, M. J., & Green, D. (n.d.). Case Studies of Docking in Drug Discovery. Available at: [Link]

  • Mehdipour, A. R., & Moosavi-Movahedi, A. A. (2012). Effect of Biomolecular Conformation on Docking Simulation: A Case Study on a Potent HIV-1 Protease Inhibitor. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Cox, C. D., et al. (2016). Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • MDPI. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Thiophene Carboxamides: Bridging DFT and Experiment for Enhanced Electronic Property Analysis

For Immediate Release Fremont, CA – January 22, 2026 – In the landscape of medicinal chemistry and materials science, thiophene carboxamides stand out for their significant therapeutic potential, including anticancer and...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Fremont, CA – January 22, 2026 – In the landscape of medicinal chemistry and materials science, thiophene carboxamides stand out for their significant therapeutic potential, including anticancer and antibacterial properties.[1][2][3] A deep understanding of their electronic structure is paramount for the rational design of novel derivatives with enhanced activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing a synergistic approach that combines Density Functional Theory (DFT) computations with experimental validation to elucidate and compare the electronic properties of these vital compounds.

As a Senior Application Scientist, my experience underscores the necessity of not just gathering data, but understanding the causality behind it. The protocols and analyses presented herein are designed to be self-validating, ensuring that computational predictions are rigorously tested against real-world experimental outcomes. This dual approach provides a robust and reliable characterization of thiophene carboxamide derivatives.

Part 1: The Computational Lens: Predicting Electronic Behavior with DFT

Density Functional Theory has proven to be an exceptionally successful method for describing the ground-state properties of a wide range of molecules, including metals, semiconductors, and insulators.[4] For thiophene carboxamides, DFT allows us to predict key electronic descriptors that govern their reactivity and potential biological activity.

The Significance of Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's electronic properties and reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity.[5] A smaller gap suggests higher reactivity and lower kinetic stability.[5][6]

Computational Protocol: A Step-by-Step Workflow

This protocol outlines the essential steps for performing DFT calculations on thiophene carboxamide derivatives using a widely accepted methodology.

  • Molecular Modeling and Geometry Optimization:

    • Construct the 3D structure of the thiophene carboxamide molecule using software such as GaussView.

    • Perform a full geometry optimization to find the lowest energy conformation. This is a critical step as the electronic properties are highly dependent on the molecular geometry.

  • Selection of Functional and Basis Set:

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice that has been shown to provide accurate results for organic molecules.[4][7]

    • Basis Set: The 6-311++G(d,p) basis set provides a good balance between computational cost and accuracy for this class of molecules. The inclusion of diffuse functions (++) is important for accurately describing anions and systems with lone pairs, while the polarization functions (d,p) allow for more flexibility in describing bonding.

  • Calculation of Electronic Properties:

    • Using the optimized geometry, perform a single-point energy calculation to determine the HOMO and LUMO energies and, consequently, the HOMO-LUMO energy gap.

    • Calculate the Molecular Electrostatic Potential (MEP) to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

    • Perform a Mulliken population analysis to obtain the partial atomic charges on each atom in the molecule.[8] This provides insight into the local electronic environment.[9][10]

  • Data Analysis and Visualization:

    • Visualize the HOMO and LUMO orbitals to understand their spatial distribution. For example, in some thiophene carboxamides, the HOMO may be localized on the thiophene ring, while the LUMO is distributed over the carboxamide moiety.[6]

    • Generate an MEP map, where red regions indicate negative electrostatic potential (electron-rich) and blue regions indicate positive electrostatic potential (electron-poor).

Computational_Workflow cluster_DFT DFT Calculation cluster_Properties Calculated Electronic Properties Input Thiophene Carboxamide Structure Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Initial Geometry SP Single-Point Energy (B3LYP/6-311++G(d,p)) Opt->SP Optimized Geometry Analysis Property Calculation SP->Analysis HOMO_LUMO HOMO/LUMO Energies Energy Gap (ΔE) Analysis->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) Analysis->MEP Charges Mulliken Atomic Charges Analysis->Charges

Caption: A schematic of the DFT computational workflow.

Part 2: Experimental Ground Truth: Synthesis and Spectroscopic Validation

Computational results, while powerful, must be anchored in experimental reality.[11][12][13] This section details the synthesis of a representative thiophene carboxamide and the spectroscopic techniques used to validate the computational predictions.

Synthesis Protocol: Amide Coupling

A common and effective method for synthesizing thiophene carboxamides is through the coupling of a thiophene carboxylic acid with an appropriate amine using a coupling agent.[6]

  • Reactant Preparation: Dissolve 5-(4-fluorophenyl)thiophene-2-carboxylic acid (1 equivalent) in dichloromethane (DCM).

  • Activation: Add 4-dimethylaminopyridine (DMAP) (0.33 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.33 equivalents) to the solution and stir under an inert atmosphere (e.g., argon) at room temperature for 30 minutes.[6]

  • Amine Addition: Add the desired aniline derivative (1 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction for 48 hours, monitoring its progress using Thin Layer Chromatography (TLC).[6]

  • Workup and Purification: Upon completion, perform an acidic workup to remove excess aniline, followed by extraction and drying. Purify the crude product using column chromatography.[6]

Experimental_Workflow cluster_Synthesis Synthesis cluster_Analysis Characterization & Validation Reactants Thiophene Carboxylic Acid + Amine Coupling Amide Coupling (EDC, DMAP in DCM) Reactants->Coupling Purification Workup & Column Chromatography Coupling->Purification Structure NMR & Mass Spectrometry Purification->Structure Pure Product Electronic UV-Vis Spectroscopy Structure->Electronic

Caption: The experimental workflow for synthesis and validation.

Spectroscopic Validation
  • Structural Characterization: The synthesized compounds are characterized using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) to confirm their chemical structure and purity.[2][6]

  • UV-Vis Spectroscopy: The electronic absorption spectrum of the synthesized compound is recorded using a UV-Vis spectrophotometer. The wavelength of maximum absorption (λmax) can be used to experimentally estimate the HOMO-LUMO gap and compare it with the value obtained from DFT calculations.[14][15] The onset of the absorption band provides a reasonable experimental approximation of the energy gap.

Part 3: A Comparative Case Study: The Impact of Substituents

To illustrate the power of this combined approach, let's consider a comparative study of three hypothetical thiophene carboxamide derivatives: a parent compound (TC-H), an electron-donating methoxy-substituted derivative (TC-OCH3), and an electron-withdrawing nitro-substituted derivative (TC-NO2).

CompoundSubstituent (R)Calculated EHOMO (eV)Calculated ELUMO (eV)Calculated ΔE (eV)Experimental λmax (nm)Experimental ΔE (eV)
TC-H -H-6.2-1.84.43203.87
TC-OCH3 -OCH3-5.8-1.64.23403.65
TC-NO2 -NO2-6.8-2.54.33104.00

Analysis of the Data:

  • Electron-Donating Group (-OCH3): The methoxy group increases the HOMO energy level, making it easier to remove an electron. This leads to a smaller HOMO-LUMO gap, which is consistent with the red-shift (longer wavelength) observed in the experimental UV-Vis spectrum.

  • Electron-Withdrawing Group (-NO2): The nitro group lowers both the HOMO and LUMO energy levels, with a more pronounced effect on the LUMO. This results in a slightly smaller calculated energy gap compared to the parent compound. The experimental data shows a blue-shift (shorter wavelength), indicating a larger energy gap. This highlights the importance of experimental validation, as computational models may not perfectly capture all electronic effects.

The molecular electrostatic potential maps would further reveal that the electron-donating group increases the negative potential around the thiophene ring, while the electron-withdrawing group decreases it. These electronic modifications have direct implications for how these molecules might interact with biological targets.

Structure_Property Substituent Substituent Type (e.g., -OCH3, -NO2) HOMO_LUMO HOMO/LUMO Energy Levels Substituent->HOMO_LUMO Modifies Energy_Gap HOMO-LUMO Gap (ΔE) HOMO_LUMO->Energy_Gap Determines Reactivity Molecular Reactivity Energy_Gap->Reactivity Influences Biological_Activity Potential Biological Activity Reactivity->Biological_Activity Impacts

Caption: The relationship between substituent, electronic properties, and activity.

Conclusion

The integrated approach of combining DFT calculations with experimental synthesis and spectroscopic analysis provides a powerful and reliable strategy for investigating the electronic properties of thiophene carboxamides. This guide offers a robust framework for researchers to not only predict but also validate the electronic behavior of these promising molecules. By understanding the structure-property relationships at a fundamental level, we can accelerate the design and development of new thiophene carboxamide derivatives with tailored properties for a wide range of applications, from novel therapeutics to advanced electronic materials.

References

  • Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. Available at: [Link]

  • Arshad, N., et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Semantic Scholar. Available at: [Link]

  • Metwally, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed. Available at: [Link]

  • Biris, M.-B., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

  • Wang, J., et al. (2017). The atomic Mulliken charge distribution of thiophene molecule. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. National Institutes of Health. Available at: [Link]

  • Li, D., et al. (2022). A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Take the Ethyl Acetate Synthesis Experiment as an Example. ACS Publications. Available at: [Link]

  • Arshad, N., et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI. Available at: [Link]

  • Arshad, N., et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. ResearchGate. Available at: [Link]

  • Ramachandran, D., et al. (2023). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. ResearchGate. Available at: [Link]

  • Bin Muhsinah, A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. ResearchGate. Available at: [Link]

  • van de Streek, J., & Neumann, M. A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. National Institutes of Health. Available at: [Link]

  • Metwally, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. Available at: [Link]

  • Kristóf, T. (2012). Validation of Density Functional (DFT) Methods to Calculating the Solvent Effect for Biologically Important Molecules. ResearchGate. Available at: [Link]

  • Metwally, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. Available at: [Link]

  • Kumar, A., & Kumar, V. (2016). One-Pot Two-Component [3 + 2] Cycloaddition/Annulation Protocol for the Synthesis of Highly Functionalized Thiophene Derivatives. ACS Publications. Available at: [Link]

  • Chen, Y., et al. (2023). Two excited-state datasets for quantum chemical UV-vis spectra of organic molecules. National Institutes of Health. Available at: [Link]

  • Jappor, H. R., & Al-Bayati, Y. K. (2017). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Napolitano, F., & de Gironcoli, S. (2011). DFT and GW Calculations of the Electronic Structure for Thiophenes on TiO2. SBPMat. Available at: [Link]

  • National Institute of Standards and Technology. (2013). Validation of Density Functional Theory for Materials. NIST. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. MDPI. Available at: [Link]

  • Kumar, S., et al. (2021). Facile synthesis of some 5-(3-substituted-thiophene)- pyrimidine derivatives and their pharmacological and computational. Chimica Techno Acta. Available at: [Link]

  • Zgou, H., et al. (2022). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences. Available at: [Link]

  • Grzelak, A., et al. (2022). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. MDPI. Available at: [Link]

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Comparative

A Comparative Guide to the Bioactivity of 2-Amino-5-isopropyl- vs. 2-Amino-5-phenylthiophene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the 2-aminothiophene-3-carboxamide scaffold is a privileged structure, serving as a versatile building block for th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 2-aminothiophene-3-carboxamide scaffold is a privileged structure, serving as a versatile building block for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial and anticancer properties. This guide provides a comparative analysis of the bioactivity of two specific analogs: 2-amino-5-isopropylthiophene-3-carboxamide and 2-amino-5-phenylthiophene-3-carboxamide. The seemingly subtle difference in the substituent at the 5-position—an aliphatic isopropyl group versus an aromatic phenyl group—can significantly influence the biological profile of the molecule. This document aims to dissect these differences by examining their synthesis, and exploring their potential antimicrobial and anticancer activities through a review of available data and established experimental protocols.

The 2-Aminothiophene-3-carboxamide Scaffold: A Foundation for Bioactivity

The 2-aminothiophene-3-carboxamide core is a key pharmacophore in numerous biologically active compounds. The arrangement of the amino and carboxamide groups on the thiophene ring provides multiple points for hydrogen bonding and further chemical modification, making it an attractive starting point for drug discovery campaigns. The inherent aromaticity of the thiophene ring, coupled with the electronic nature of its substituents, dictates the molecule's interaction with biological targets.

Synthesis via the Gewald Reaction: A Versatile Approach

The most common and efficient method for synthesizing 2-aminothiophene-3-carboxamides is the Gewald multicomponent reaction. This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as cyanoacetamide), and elemental sulfur in the presence of a base.

For the synthesis of the two compounds of interest:

  • 2-amino-5-isopropylthiophene-3-carboxamide: The Gewald reaction would utilize 3-methyl-2-butanone (isopropyl methyl ketone) as the ketone component.

  • 2-amino-5-phenylthiophene-3-carboxamide: This analog is synthesized using acetophenone as the ketone starting material.

The general mechanism of the Gewald reaction is initiated by the Knoevenagel condensation of the ketone and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.

Gewald Reaction Ketone Ketone/Aldehyde Intermediate1 Knoevenagel Adduct Ketone->Intermediate1 Nitrile Active Methylene Nitrile Nitrile->Intermediate1 Sulfur Elemental Sulfur Intermediate2 Thiolated Intermediate Sulfur->Intermediate2 Base Base Base->Intermediate1 Catalyst Intermediate1->Intermediate2 Product 2-Aminothiophene Derivative Intermediate2->Product Cyclization

Caption: Generalized workflow of the Gewald reaction.

Comparative Bioactivity: A Tale of Two Substituents

The substitution at the 5-position of the thiophene ring is known to significantly impact the biological activity. The isopropyl group is an aliphatic, electron-donating substituent, while the phenyl group is an aromatic, more sterically demanding substituent that can engage in π-π stacking interactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-aminothiophene-3-carboxamide derivatives. Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.

While specific IC50 values for the isopropyl derivative are not prominently reported, studies on 5-alkyl-substituted 2-aminothiophene derivatives suggest that the lipophilicity and chain length of the alkyl group can influence anticancer potency. For instance, some 5-alkyl derivatives have shown pronounced anti-proliferative activity.

On the other hand, various 5-phenylthiophene derivatives have been synthesized and evaluated for their anticancer effects. For example, certain 5-phenylthiophene-2-carboxamide derivatives have demonstrated significant cytotoxicity against cancer cell lines like Hep3B. In one study, a series of 5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide derivatives were synthesized and showed promising anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range against the Hep3B cell line[1]. Another study on ortho-amino thiophene carboxamide derivatives reported IC50 values against HepG-2 and HCT-116 cell lines, with some phenyl-substituted analogs showing potent activity[2].

Table 1: Representative Anticancer Activity of 5-Phenylthiophene Derivatives

Compound DerivativeCancer Cell LineIC50 (µM)Reference
5-(4-fluorophenyl)-N-(substituted phenyl)thiophene-2-carboxamideHep3B5.46 - 12.58[1]
ortho-amino-N-aryl-5-phenylthiophene-3-carboxamideHepG-22.3 - 10.1[2]
ortho-amino-N-aryl-5-phenylthiophene-3-carboxamideHCT-1164.1 - 12.5[2]

Note: The data presented are for derivatives of 2-amino-5-phenylthiophene-3-carboxamide and not the parent compound itself. Direct comparison is challenging due to variations in the full chemical structures and experimental conditions.

The presence of the phenyl group offers opportunities for further functionalization, which can be exploited to enhance potency and selectivity. The aromatic ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule and its interaction with biological targets.

Antimicrobial Activity

The 2-aminothiophene scaffold is also a well-established framework for the development of antimicrobial agents. The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Again, direct comparative MIC (Minimum Inhibitory Concentration) data for the isopropyl and phenyl derivatives are scarce. However, the nature of the 5-substituent is crucial for antimicrobial efficacy. Aromatic and heteroaromatic substituents at the 5-position have been shown to confer potent antibacterial and antifungal activity in many thiophene derivatives. The phenyl group, with its potential for diverse substitutions, allows for the fine-tuning of the antimicrobial spectrum and potency.

For instance, a study on various 3-aminothiophene-2-carboxylates reported that derivatives with certain functionalities showed excellent to moderate antibacterial activities against Escherichia coli and Staphylococcus aureus with MIC values in the range of 10-20 µg/mL. While this study does not include the exact compounds of interest, it highlights the potential of this scaffold. Another study on thiophene derivatives reported MIC50 values between 16 and 32 mg/L for some 5-phenyl substituted compounds against colistin-resistant Acinetobacter baumannii and between 8 and 32 mg/L for colistin-resistant E. coli[3].

Table 2: Representative Antimicrobial Activity of 5-Phenylthiophene Derivatives

Compound DerivativeBacterial StrainMIC RangeReference
5-Phenylthiophene derivativesColistin-resistant A. baumannii16 - 32 mg/L (MIC50)[3]
5-Phenylthiophene derivativesColistin-resistant E. coli8 - 32 mg/L (MIC50)[3]

Note: The data presented are for derivatives and not the parent 2-amino-5-phenylthiophene-3-carboxamide.

The aliphatic nature of the isopropyl group might lead to a different spectrum of activity, potentially influencing the compound's ability to penetrate bacterial cell membranes.

Experimental Protocols for Bioactivity Assessment

To enable researchers to conduct their own comparative studies, detailed protocols for assessing anticancer and antimicrobial activities are provided below.

Protocol: Anticancer Activity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases of viable cells to form a purple formazan product.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2-amino-5-isopropylthiophene-3-carboxamide and 2-amino-5-phenylthiophene-3-carboxamide

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cell viability assay.

Protocol: Antimicrobial Activity Assessment using Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • 2-amino-5-isopropylthiophene-3-carboxamide and 2-amino-5-phenylthiophene-3-carboxamide

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the compounds in the broth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a suspension of the microorganism and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the serially diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Broth Microdilution Workflow A Prepare serial dilutions of compounds C Inoculate wells A->C B Prepare microbial inoculum B->C D Incubate for 18-24h C->D E Determine MIC (visual or absorbance reading) D->E

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The 2-aminothiophene-3-carboxamide scaffold remains a fertile ground for the discovery of new bioactive molecules. While this guide highlights the potential differences in bioactivity between the 5-isopropyl and 5-phenyl substituted analogs, it also underscores the need for direct comparative studies. The presence of an aromatic phenyl ring at the 5-position appears to be a favorable feature for both anticancer and antimicrobial activities, likely due to its ability to engage in additional binding interactions and serve as a handle for further structural modifications. However, the potential of the simpler isopropyl-substituted analog should not be dismissed without direct experimental evidence.

Future research should focus on the synthesis and parallel screening of both 2-amino-5-isopropylthiophene-3-carboxamide and 2-amino-5-phenylthiophene-3-carboxamide, along with a wider range of 5-substituted derivatives, against a diverse panel of cancer cell lines and microbial strains. Such studies will provide a clearer understanding of the structure-activity relationships and guide the rational design of more potent and selective therapeutic agents based on the versatile 2-aminothiophene-3-carboxamide scaffold.

References

  • Gewald, K. (1966). Heterocyclic compounds from CH-acidic nitriles, VII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(3), 1002-1007.
  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
  • Gil, C., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. International Journal of Molecular Sciences, 23(24), 16053.
  • Organic Chemistry Portal. Gewald Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1354-1367.
  • El-Sayed, N. N. E., et al. (2021). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 26(16), 4983.
  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Retrieved from [Link]

  • Chavan, S. M., et al. (2015). In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. Journal of Chemical and Pharmaceutical Research, 7(10), 65-69.
  • Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 132(2), 279-293.
  • Wikipedia. (n.d.). Gewald reaction. Wikipedia. Retrieved from [Link]

  • Sabnis, R. W. (2010). ChemInform Abstract: Gewald Reaction: Synthesis, Properties and Applications of Substituted 2-Aminothiophenes. ChemInform, 41(32).
  • El-Gaby, M. S. A., et al. (2000). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Bioorganic & Medicinal Chemistry, 8(5), 1023-1031.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives. European Journal of Medicinal Chemistry, 58, 457-464.
  • Mahmoud, N. A. (2016). Synthesis and anticancer activity of novel 2-(4-amino-5-isocyano- methyl-2,3-dihydro-thiophen-2-yl). Der Pharma Chemica, 8(19), 415-423.
  • World Organisation for Animal Health. Antimicrobial susceptibility testing (Broth microdilution method). WOAH. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI.
  • Lee, J. H., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
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Validation

A Comparative Guide to Target Deconvolution Strategies for Novel Bioactive 2-Aminothiophene Compounds

Introduction: The Challenge of Phenotypic Screening and the Imperative of Target Deconvolution The paradigm of drug discovery has seen a resurgence of phenotypic screening, a powerful approach that identifies compounds b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Phenotypic Screening and the Imperative of Target Deconvolution

The paradigm of drug discovery has seen a resurgence of phenotypic screening, a powerful approach that identifies compounds based on their effect on cellular or organismal behavior, without a priori knowledge of the molecular target.[1] This method has proven highly effective in discovering first-in-class drugs.[1] However, the success of phenotypic screening presents a significant challenge: the "black box" problem. A compound may show profound and desirable bioactivity, but without knowing its molecular mechanism of action (MMoA), advancing it through the development pipeline is fraught with peril. Identifying the specific protein(s) a compound interacts with to elicit its effect—a process known as target deconvolution or target identification—is therefore a critical step.[1][2]

Among the myriad of scaffolds in medicinal chemistry, 2-aminothiophenes have emerged as "privileged structures" due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Their synthetic tractability, often via the efficient Gewald reaction, makes them attractive for creating diverse chemical libraries.[6][7] When a novel 2-aminothiophene derivative displays compelling activity in a phenotypic screen, the subsequent deconvolution of its target is paramount for rational lead optimization, understanding potential off-target effects, and designing effective clinical trials.

This guide provides a comparative overview of modern target deconvolution strategies, offering insights into their principles, experimental considerations, and relative merits. We will explore direct, indirect, and computational approaches, providing researchers, scientists, and drug development professionals with the necessary framework to design a robust strategy for elucidating the targets of novel bioactive 2-aminothiophene compounds. The core principle underpinning any successful deconvolution effort is the use of multiple, orthogonal methods to build a confident and validated case for a specific drug-target interaction.[8][9][10]

Overview of Target Deconvolution Strategies

Target deconvolution methodologies can be broadly categorized into three main classes: direct, indirect, and computational.

  • Direct (Affinity-Based) Methods: These techniques aim to physically isolate the target protein from a complex biological mixture based on its direct binding to the bioactive small molecule. Affinity chromatography is the archetypal example.[1][11]

  • Indirect (Response-Based) Methods: These approaches identify the target by observing the cellular or systems-level response to the compound. Genetic methods like CRISPR screens, which identify genes that modulate drug sensitivity, fall into this category.[2][12]

  • Computational (In Silico) Methods: These predictive approaches use the structure of the small molecule or known ligand-target interactions to forecast potential targets, helping to prioritize experimental efforts.[13][14][15]

A successful target deconvolution campaign rarely relies on a single method. Instead, it integrates findings from multiple orthogonal approaches to build a compelling and validated case for a target.[8][9]

Target_Deconvolution_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Hit Validation & Confirmation Phenotypic_Hit Bioactive 2-Aminothiophene (Phenotypic Hit) In_Silico In Silico Prediction (e.g., SwissTargetPrediction, ChEMBL) Phenotypic_Hit->In_Silico Compound Structure Affinity_Methods Direct Methods (e.g., AC-MS, CETSA) Phenotypic_Hit->Affinity_Methods Genetic_Methods Indirect Methods (e.g., CRISPR Screen) Phenotypic_Hit->Genetic_Methods In_Silico->Affinity_Methods Prioritize Assays In_Silico->Genetic_Methods Guide Library Design Candidate_Targets Putative Target(s) Affinity_Methods->Candidate_Targets Genetic_Methods->Candidate_Targets Orthogonal_Validation Orthogonal Validation (e.g., Enzymatic Assays, SPR, Western Blot) Candidate_Targets->Orthogonal_Validation Confirm Interaction Validated_Target Validated Target Orthogonal_Validation->Validated_Target

Caption: A generalized workflow for target deconvolution.

Direct Target Identification Methods: Fishing for the Target

Direct methods are predicated on the physical interaction between the compound and its protein target. They offer the most direct evidence of a binding event.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This classic technique remains a workhorse for target identification.[1][11] The principle is straightforward: the bioactive 2-aminothiophene (the "bait") is immobilized on a solid support (e.g., beads), which is then used to "fish" for its binding partners ("prey") from a cell or tissue lysate.[16] After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry (MS).[11][16]

Causality Behind Experimental Choices:

  • Immobilization Strategy: The point of attachment of the linker on the 2-aminothiophene scaffold is critical. It must be at a position that does not disrupt the key interactions with the target protein. A structure-activity relationship (SAR) study can inform this decision.

  • Control Experiments: The most crucial aspect of AC-MS is distinguishing true binders from non-specific interactors. A key control is a competition experiment, where the lysate is pre-incubated with an excess of the free, unmodified 2-aminothiophene compound. A true target's binding to the beads will be significantly reduced, while non-specific binders will be unaffected.[17] Another essential control is using beads derivatized only with the linker or with a structurally similar but inactive analog of the compound.

This protocol enhances standard AC-MS by incorporating a photoreactive group, allowing for covalent crosslinking of the compound to its target upon UV light exposure, which helps to capture even transient interactions.[17]

  • Probe Synthesis: Synthesize an affinity probe by modifying the 2-aminothiophene with a linker, a photoreactive group (e.g., benzophenone, diazirine), and a biotin tag.[17]

  • Lysate Preparation: Prepare a protein lysate from the relevant cells or tissues under non-denaturing conditions. Determine protein concentration.

  • Incubation: Incubate the cell lysate with the photo-affinity probe for a predetermined time to allow for binding. For competition experiments, pre-incubate the lysate with excess free compound before adding the probe.

  • UV Crosslinking: Expose the mixture to UV light (e.g., 365 nm) to covalently link the probe to its binding partners.[17]

  • Capture: Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated probe-protein complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This is a critical step to reduce background.[17]

  • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Visualize proteins (e.g., with silver stain). Excise bands that are unique to the experimental sample or diminished in the competition control.

  • Identification: Identify the proteins in the excised bands using LC-MS/MS analysis.[18]

  • Validation: Confirm the identity of the target protein by performing a Western blot on the eluate using a specific antibody for the candidate protein.[17]

Chemical Proteomics: Probing Target Engagement in a Cellular Context

These methods assess target engagement within a more physiological environment, often in intact cells or fresh lysates, providing valuable context that can be lost in traditional affinity chromatography.

CETSA is based on the principle of ligand-induced thermal stabilization.[19] When a small molecule binds to its target protein, it generally increases the protein's stability and resistance to heat-induced unfolding and aggregation.[19][20] By heating cell lysates or intact cells treated with the compound to various temperatures, one can observe a "shift" in the melting temperature (Tm) of the target protein, which indicates a direct binding event.[20]

Advantages:

  • Label-free: Does not require modification of the compound, eliminating the risk of altering its binding properties.

  • In-cell/In-vivo: Can be performed in intact cells and even tissues, confirming target engagement in a native environment.[20]

  • Cell Lysis: Harvest cells and prepare a lysate using freeze-thaw cycles in a suitable buffer. Clarify the lysate by high-speed centrifugation.[21]

  • Compound Treatment: Aliquot the cell lysate. Treat aliquots with the 2-aminothiophene compound at the desired concentration or with a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.[21]

  • Heating Step: Place the treated lysate aliquots in a PCR thermocycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step.[20]

  • Separation of Soluble Fraction: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[21]

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific protein of interest remaining in the supernatant at each temperature using Western blotting with a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples to generate melting curves. A shift in the curve to the right for the compound-treated sample indicates stabilization and target engagement.[19]

ABPP uses chemical probes that covalently bind to the active sites of specific enzyme families, such as kinases. The KiNativ™ platform is a prominent example used for kinase profiling.[22][23] It employs biotin-tagged, irreversible ATP or ADP probes that covalently label a conserved lysine in the ATP-binding site of active kinases.[22]

Principle: When a cell lysate is treated with a 2-aminothiophene compound that targets a kinase, the compound will compete with the KiNativ™ probe for binding to the active site. This competition reduces the amount of probe that can covalently label the target kinase. By using quantitative mass spectrometry (often with isotopic labeling), one can measure the degree of labeling for hundreds of kinases simultaneously, thus revealing the potency and selectivity of the inhibitor across the kinome.[22] This is particularly relevant as many 2-aminothiophene derivatives are known kinase inhibitors.[4]

Indirect Target Identification Methods: Observing the Cellular Response

Indirect methods do not rely on the physical capture of the target. Instead, they infer the target's identity by analyzing how its perturbation alters the cellular response to the compound.

Genetic Approaches: CRISPR-Cas9 Screens

CRISPR-Cas9 technology has revolutionized functional genomics and target identification.[24][25] Genome-wide loss-of-function screens can identify genes whose knockout confers either resistance or sensitivity to a drug.[12][26]

  • Resistance Screen: If knocking out a specific gene prevents a cytotoxic 2-aminothiophene compound from killing the cell, that gene likely encodes the direct target of the compound or a critical downstream effector.

  • Sensitizer Screen: If knocking out a gene makes the cell more sensitive to the compound, it may be part of a parallel survival pathway or involved in drug metabolism/efflux.

Causality Behind Experimental Choices: The key to a successful CRISPR screen is a well-defined phenotypic readout. For a 2-aminothiophene that inhibits cell proliferation, the screen involves treating a pooled population of cells, each with a different gene knocked out, with the compound. Over time, cells with knockouts that confer resistance will survive and proliferate, becoming enriched in the population. Deep sequencing of the single-guide RNAs (sgRNAs) present in the surviving population versus a control population reveals the "hits."[24][26]

CRISPR_Screen_Workflow Library Pooled sgRNA Library (Lentiviral) Transduction Transduce Cas9-expressing cell population at low MOI Library->Transduction Selection Puromycin Selection Transduction->Selection Split Split Population Selection->Split Control Control (Vehicle) Split->Control T=0 & Final Treatment Treatment (2-Aminothiophene Cmpd) Split->Treatment Final Harvest Harvest Cells & Extract Genomic DNA Control->Harvest Treatment->Harvest Sequencing Amplify & Deep Sequence sgRNAs Harvest->Sequencing Analysis Computational Analysis (Identify enriched/depleted sgRNAs) Sequencing->Analysis Hits Candidate Genes Analysis->Hits

Caption: Workflow for a pooled CRISPR-Cas9 loss-of-function screen.

In Silico and Computational Approaches: Predicting and Prioritizing

Computational methods are invaluable for generating initial hypotheses and prioritizing targets for experimental validation, saving considerable time and resources.[14][27]

  • Ligand-Based Methods: These approaches operate on the principle of "guilt by association." If the novel 2-aminothiophene is structurally similar to known compounds in databases like ChEMBL or PubChem, it may share the same targets. Tools like SwissTargetPrediction and TargetHunter use 2D and 3D similarity to predict targets.[13]

  • Structure-Based Methods: If a high-quality 3D structure of a potential target protein is available, molecular docking can be used to predict whether the 2-aminothiophene compound can bind to it with favorable energy.[13]

In Silico Tool/Database Principle Application for 2-Aminothiophenes URL
SwissTargetPrediction 2D/3D Shape SimilarityRapidly predicts potential targets based on structural similarity to known ligands.[Link]
ChEMBL Database of Bioactivity DataSearch for 2-aminothiophene substructures to find known targets and bioactivity data.[Link]
PubChem Database of Compounds & BioassaysIdentify similar compounds and linked bioassay data that can suggest potential targets.[Link]
TarFisDock Molecular DockingDocks the compound against a panel of protein structures to predict binding partners.[Link]

Comparison of Target Deconvolution Methods

Method Principle Pros Cons Best For...
AC-MS Affinity CaptureDirect evidence of binding; can identify novel targets.Requires compound immobilization; high background of non-specific binders.Initial, unbiased screening for direct binding partners.[1][16]
CETSA Thermal StabilizationLabel-free; confirms target engagement in cells.[20]Target must be thermally stabilized by ligand; requires specific antibodies.Validating direct target engagement of hits from other methods.[28]
KiNativ™/ABPP Activity-Based ProbesProfiles engagement across an entire enzyme family (e.g., kinases); quantitative.Requires a suitable covalent probe; limited to specific enzyme classes.Assessing the selectivity of kinase-targeting 2-aminothiophenes.[23]
CRISPR Screen Genetic PerturbationUnbiased, genome-wide; identifies functionally relevant targets.[26][29]Indirect; hits may not be the direct binding target; complex workflow.Identifying genes essential for the compound's mechanism of action.[12]
In Silico Prediction Computational Similarity/DockingFast and inexpensive; generates hypotheses.[15]Predictive, not definitive; accuracy depends on available data and algorithms.Prioritizing experimental approaches and generating initial hypotheses.[27]

A Multi-pronged Approach: A Proposed Strategy for 2-Aminothiophene Deconvolution

No single method is sufficient. A robust strategy integrates computational, direct, and indirect approaches for discovery and orthogonal validation.

  • Hypothesis Generation (In Silico): Begin by submitting the 2-aminothiophene structure to predictive tools like SwissTargetPrediction to generate a preliminary list of potential target classes (e.g., kinases, GPCRs).

  • Initial Experimental Screen (Direct & Indirect):

    • If kinases are predicted, perform a broad kinase screen using a platform like KiNativ™ to assess selectivity and identify high-affinity targets.

    • Concurrently, perform a CRISPR-Cas9 resistance screen to identify genes functionally essential for the compound's activity.

  • Hit Convergence & Prioritization: Compare the hit lists from the computational, kinase profiling, and CRISPR screens. Targets that appear in multiple, orthogonal screens are the highest priority candidates.

  • Direct Validation (CETSA): For the top 2-3 candidate targets for which good antibodies are available, perform CETSA to confirm direct target engagement in intact cells. A positive thermal shift provides strong evidence of a direct physical interaction in a physiological context.

  • Biochemical Confirmation: Validate the interaction using an orthogonal biochemical or biophysical assay, such as an in vitro enzymatic assay (if the target is an enzyme) or Surface Plasmon Resonance (SPR) to determine binding kinetics (Kd).

This integrated workflow provides multiple layers of evidence, from computational prediction to direct binding in cells and functional genetic relevance, building a highly confident case for the identified target.

References

  • Hardy, L. W., & Peet, N. P. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today. [Link]

  • Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Methods in Molecular Biology. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. [Link]

  • Creative Biolabs. (n.d.). Target Deconvolution. [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. [Link]

  • Basith, S., et al. (2022). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

  • Lee, M. L., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. [Link]

  • Shibue, T., & Takeda, H. (2018). CRISPR/Cas9 library screening for drug target discovery. Journal of Human Genetics. [Link]

  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification. [Link]

  • van der Wouden, P. E., et al. (2007). Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Uddin, M. H., et al. (2022). CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives. Molecular Biomedicine. [Link]

  • Karaman, B., & Sippl, W. (2022). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]

  • Zuber, J., & Lowe, S. W. (2017). A Pipeline for Drug Target Identification and Validation. Cold Spring Harbor Symposia on Quantitative Biology. [Link]

  • Luna, G., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]

  • ResearchGate. (2019). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]

  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. [Link]

  • Ha, J. H., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF. [Link]

  • Gomaa, A. M., et al. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. European Journal of Medicinal Chemistry. [Link]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Shi, J., et al. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology. [Link]

  • Bio-protocol. (n.d.). Cancer Biology - Protein. [Link]

  • Sage Bionetworks. (n.d.). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. [Link]

  • Van Vleet, T. R., et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. [Link]

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  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance. [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Cell Chemical Biology. [Link]

  • Johnson, C. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. [Link]

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Comparative

A Comparative Guide to Hirshfeld Surface Analysis for Elucidating Intermolecular Interactions in Thiophene Crystals

For researchers, medicinal chemists, and materials scientists, understanding the intricate web of non-covalent interactions within a crystal lattice is paramount. These subtle forces dictate crucial solid-state propertie...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, understanding the intricate web of non-covalent interactions within a crystal lattice is paramount. These subtle forces dictate crucial solid-state properties, including polymorphism, solubility, stability, and bioavailability. Thiophene and its derivatives, cornerstone moieties in pharmaceuticals and organic electronics, present a fascinating case study due to their rich interplay of π-π stacking, hydrogen bonding, and sulfur-involved contacts. This guide provides an in-depth exploration of Hirshfeld surface analysis as a primary tool for visualizing and quantifying these interactions, comparing its utility against other established computational methods.

The Conceptual Framework: What is Hirshfeld Surface Analysis?

At its core, Hirshfeld surface analysis is a method for partitioning crystal space to define a unique volume for each molecule within a crystal lattice.[1] The Hirshfeld surface itself is an isosurface defined at a point where the contribution to the electron density from the molecule of interest (the "promolecule") is equal to the contribution from all other molecules in the crystal (the "procrystal").[2][3]

This partitioning is powerful because the shape and properties of the resulting surface are intrinsically linked to the intermolecular environment.[2] By mapping various properties onto this surface, we can generate a visually intuitive and quantitative picture of how a molecule interacts with its neighbors. The most common software for this analysis is CrystalExplorer, which provides a comprehensive suite of tools for this purpose.[4][5]

The Workflow: A Step-by-Step Protocol for Analyzing Thiophene Crystals

The practical application of Hirshfeld surface analysis is a streamlined process, transforming raw crystallographic data into actionable chemical insight. The only prerequisite is a Crystallographic Information File (CIF) of the thiophene-containing crystal, which can be obtained from experimental X-ray diffraction or from databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[6]

G cluster_0 Hirshfeld Surface Analysis Workflow A 1. Obtain CIF File (e.g., from X-ray Diffraction) B 2. Import into CrystalExplorer A->B C 3. Generate Hirshfeld Surface for the thiophene molecule B->C D 4. Map Surface Properties (d_norm, Shape Index, ESP) C->D E 5. Generate 2D Fingerprint Plot C->E G 7. Interpret & Compare D->G F 6. Decompose Fingerprint Plot (Quantify contact contributions) E->F F->G

Caption: Experimental workflow for Hirshfeld surface analysis.

Experimental Protocol:

  • Import CIF: Launch CrystalExplorer and open the CIF file of the thiophene crystal. The software will display the unit cell and packing.

  • Select Molecule: Identify a single, complete thiophene molecule of interest within the crystal lattice and select it (typically by double-clicking on one of its atoms).[7]

  • Generate Hirshfeld Surface: Navigate to the surface generation dialog. Ensure "Hirshfeld" is the selected surface type and set the resolution to "High" for accurate fingerprint plots.[8] Click "OK" to generate the 3D surface around your selected molecule.

  • Analyze 3D Surfaces:

    • Normalized Contact Distance (dnorm): This is the most common property to map. It is a normalized ratio considering the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, relative to their van der Waals radii. Intense red spots on the dnorm surface highlight close intermolecular contacts that are shorter than the sum of van der Waals radii, indicating strong interactions like hydrogen bonds or halogen bonds.[3][9]

    • Shape Index: This property reveals the shape of the surface. It is particularly powerful for identifying π-π stacking interactions, which appear as adjacent red (concave) and blue (convex) patches, indicating where the surfaces of neighboring aromatic rings nestle together.[3]

    • Electrostatic Potential (ESP): Mapping the calculated ESP onto the surface visualizes charge distribution. Blue regions represent positive potential (electrophilic, potential H-bond donors), while red regions indicate negative potential (nucleophilic, potential H-bond acceptors).[3][9] This is crucial for understanding electrostatic complementarity in interactions.

  • Generate 2D Fingerprint Plot: With the Hirshfeld surface selected, click the "Display Fingerprint Plot" button.[10][11] This generates a 2D histogram plotting de against di for every point on the surface.[10] The color of each point indicates the relative frequency of that specific (de, di) pair.[10]

  • Decompose Fingerprint Plot: Use the filtering options to "decompose" the full fingerprint plot into contributions from specific atom···atom contact pairs (e.g., H···H, C···H, S···H). This provides a quantitative percentage breakdown of all intermolecular contacts, allowing for a precise assessment of their relative importance to the overall crystal packing.[3][12]

Interpreting the Data: A Thiophene Case Study

In thiophene crystals, several key interactions are typically observed. A Hirshfeld analysis of a hypothetical substituted thiophene might yield the following quantitative data.

Table 1: Quantitative Contributions of Intermolecular Contacts

Intermolecular Contact Type Contribution to Hirshfeld Surface Key Features on Fingerprint Plot Implication for Crystal Packing
H···H ~50-60% Large, diffuse region in the center of the plot.[12] Represents the dominant, albeit weak, van der Waals forces.
C···H / H···C ~25-35% Distinct "wing-like" features on the sides of the plot.[12] Indicates the presence of C-H···π interactions, crucial for packing.
S···H / H···S ~5-10% Sharp "spikes" at lower de + di values.[12] Highlights specific, directional interactions involving the sulfur heteroatom.

| C···C | ~1-5% | Appears at the periphery, often associated with π-π stacking.[13] | Indicates face-to-face stacking of thiophene rings. |

The 2D fingerprint plot provides a unique "fingerprint" of the crystal's intermolecular interactions.[10] The sharp spikes corresponding to S···H contacts signify specific, directional interactions, while the broad region of H···H contacts reflects the more isotropic van der Waals forces that fill the remaining space.[13] The characteristic "wings" are a hallmark of C-H···π interactions, where a C-H bond from one molecule points towards the π-system of a neighboring thiophene ring.[10]

G cluster_interactions Intermolecular Interactions in Thiophene Crystals cluster_hirshfeld Hirshfeld Surface & Fingerprint Plot Features H...H Contacts H...H Contacts FP_Center FP: Central Diffuse Region H...H Contacts->FP_Center visualized as C-H...π Stacking C-H...π Stacking FP_Wings FP: 'Wing' Features C-H...π Stacking->FP_Wings visualized as S...H Contacts S...H Contacts HS_dnorm d_norm Surface (Red Spots) S...H Contacts->HS_dnorm identified by FP_Spikes FP: Sharp Spikes S...H Contacts->FP_Spikes visualized as π-π Stacking π-π Stacking HS_ShapeIndex Shape Index (Red/Blue Patches) π-π Stacking->HS_ShapeIndex identified by

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity and Selectivity Profiling of 2-Aminothiophene-Based Inhibitors

Introduction: The 2-Aminothiophene Scaffold and the Imperative of Selectivity The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Aminothiophene Scaffold and the Imperative of Selectivity

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] Its versatility allows for substitutions that can be tailored to target the ATP-binding pocket of specific kinases.[3] However, the high degree of conservation in the ATP-binding site across the human kinome—comprising over 500 members—presents a significant challenge: achieving inhibitor selectivity.[4][5]

A lack of selectivity, often termed cross-reactivity or off-target activity, can lead to unforeseen toxicities or confound experimental results when these compounds are used as chemical probes to interrogate biological pathways.[4][6] Therefore, rigorous, early-stage selectivity profiling is not merely a characterization step but a cornerstone of successful drug discovery. It allows for the objective comparison of lead candidates and provides a rational basis for structure-activity relationship (SAR) optimization.[1][7]

This guide will compare and contrast the primary methodologies used to profile these inhibitors, focusing on the causality behind experimental choices and providing actionable protocols for implementation in your research.

The Strategic Landscape of Selectivity Profiling

Choosing the right profiling strategy depends on the stage of your research and the specific questions you are asking. A comprehensive approach often involves a tiered workflow, starting with broad, cell-free screening and progressing to more physiologically relevant, cell-based assays for promising candidates.

G cluster_0 Profiling Strategy cluster_1 Tier 1: Broad Screening (Binding Affinity) cluster_2 Tier 2: Cellular Validation (Target Engagement) Inhibitor 2-Aminothiophene Inhibitor Candidate Profiling_Decision Profiling_Decision Inhibitor->Profiling_Decision Select Profiling Method Biochemical_Assays Large-Panel Binding Assays (e.g., KINOMEscan®) Profiling_Decision->Biochemical_Assays High-Throughput Primary Screen Cell_Assays Live-Cell Target Engagement (e.g., NanoBRET™) Profiling_Decision->Cell_Assays Physiological Relevance Secondary Screen Kd_Data Quantitative Binding Data (Kd, Ki) Biochemical_Assays->Kd_Data Generates Kd or % Inhibition SAR_Optimization Structure-Activity Relationship (SAR) & Lead Selection Kd_Data->SAR_Optimization IC50_Data Cellular Potency & Occupancy (IC50) Cell_Assays->IC50_Data Generates Cellular IC50 IC50_Data->SAR_Optimization

Caption: Tiered workflow for inhibitor selectivity profiling.

Comparative Analysis of Key Profiling Platforms

No single assay can provide a complete picture of an inhibitor's selectivity. An effective strategy leverages the strengths of different platforms. Here, we compare three orthogonal approaches: large-panel competitive binding assays, live-cell target engagement assays, and traditional enzymatic activity assays.

Parameter Large-Panel Binding Assay (e.g., KINOMEscan®) Live-Cell Target Engagement (e.g., NanoBRET™) Biochemical Enzymatic Assay (e.g., ADP-Glo™)
Principle ATP-independent, active site-directed competition binding between an immobilized ligand and the test inhibitor for a DNA-tagged kinase.[8]Bioluminescence Resonance Energy Transfer (BRET) measures competitive displacement of a fluorescent tracer from a NanoLuc®-tagged kinase in live cells.[9]Measures the enzymatic conversion of a substrate to a product (e.g., ADP formation) in the presence of varying inhibitor concentrations.[10][11]
Key Output Dissociation constant (Kd) or Percent of Control (%Ctrl).[8][12]Cellular half-maximal inhibitory concentration (IC50) and target residence time.[13][14]Half-maximal inhibitory concentration (IC50).[15]
Primary Advantage Breadth: Screens against the largest commercially available panels (>450 kinases), providing a comprehensive kinome-wide view.[12][16][17]Physiological Relevance: Measures target binding in a native cellular environment, accounting for cell permeability and intracellular ATP competition.[9]Functional Readout: Directly measures the inhibition of catalytic activity, which is the ultimate biological function of the kinase.
Key Limitation Biochemical Context: Performed in a cell-free system, which does not account for cell permeability or the competitive effects of high intracellular ATP concentrations.[18][19]Throughput & Availability: The number of available assays is more limited compared to binding assays. Requires genetic modification of cells.[18]Assay-Dependent: IC50 values are highly dependent on assay conditions (especially ATP concentration), making cross-study comparisons difficult.[15][20]
Best For... Initial, broad profiling of lead compounds to identify both on-targets and potential off-targets across the kinome.[7]Validating on-target activity in a cellular context, assessing cell permeability, and prioritizing compounds that show efficacy in live cells.[21][18]Orthogonal validation of hits from binding assays and detailed mechanistic studies (e.g., determining the mode of inhibition).[10]

Interpreting Selectivity Data: A Case Study

To illustrate how data from these platforms are integrated, consider the following hypothetical data for "Compound-2AT," a novel 2-aminothiophene derivative designed to inhibit Kinase A.

Kinase Target KINOMEscan® (% Ctrl @ 1µM) NanoBRET™ Cellular IC50 (nM) Biochemical IC50 (nM, @ Km ATP) Scientist's Interpretation
Kinase A (Target) 25015Potent On-Target Activity: Strong binding affinity confirmed by functional and cellular assays. The right-shift in IC50 from biochemical to cellular is expected due to intracellular ATP competition.
Kinase B (Related) 8850300Moderate Off-Target Binding: Shows binding in the cell-free assay, but potency is significantly reduced in cells, suggesting a potential selectivity window.
Kinase C (Unrelated) 45>10,000>10,000Selective: Weak binding and no significant cellular or functional inhibition. Not a concern.
Kinase D (Unrelated) 15>10,000>10,000Permeability Issue?: Binds in the cell-free assay but shows no activity in the live-cell assay. This strongly suggests the compound may not efficiently cross the cell membrane to engage this target.

This multi-assay view provides a much richer understanding than any single data point. It confirms on-target activity, quantifies selectivity against related kinases, and uncovers potential liabilities like poor cell permeability.

Experimental Protocols: A Self-Validating System

The trustworthiness of profiling data hinges on robust and well-controlled experimental design. Below are step-by-step protocols for the key assays discussed.

Protocol: Large-Panel Competition Binding Assay (KINOMEscan® Methodology)

This protocol describes the principle behind a high-throughput affinity binding assay.

Causality: The core principle is a competition for the kinase active site. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound. Quantification via qPCR provides a highly sensitive and precise readout.[8]

G cluster_0 Assay Components cluster_1 Scenario 1: No Inhibition cluster_2 Scenario 2: Inhibition K DNA-Tagged Kinase L Immobilized Ligand (on bead) I Test Inhibitor (Compound-2AT) K1 Kinase L1 Ligand K1->L1 Binds QPCR1 qPCR Detection L1->QPCR1 High Signal I1 Inhibitor (No Binding) K2 Kinase L2 Ligand K2->L2 Binding Blocked QPCR2 qPCR Detection L2->QPCR2 Low Signal I2 Inhibitor (Binds Kinase) I2->K2 Binds

Caption: Principle of competition binding assay.

Methodology:

  • Preparation: A panel of DNA-tagged human kinases is prepared. A broadly specific kinase ligand is immobilized on a solid support (e.g., beads).

  • Assay Plate Setup: In a multi-well plate, add the test compound (e.g., Compound-2AT at a fixed concentration like 1µM) or DMSO as a vehicle control.

  • Competition Reaction: Add the tagged kinase and the immobilized ligand to each well. Incubate to allow the system to reach equilibrium. The test compound will compete with the immobilized ligand for binding to the kinase's active site.

  • Capture & Wash: The solid support is washed to remove any unbound kinase. The amount of kinase remaining on the support is proportional to its binding to the immobilized ligand.

  • Quantification: The amount of captured kinase is measured by quantifying the attached DNA tag using qPCR.

  • Data Analysis: The qPCR signal from the test compound is compared to the DMSO control. Results are typically expressed as Percent of Control (%Ctrl), where a lower number indicates stronger binding of the test compound. For dose-response experiments, Kd values are calculated.

Protocol: Live-Cell Target Engagement Assay (NanoBRET™)

This protocol measures inhibitor binding directly within living cells.

Causality: This assay relies on the proximity-dependent energy transfer (BRET) from a NanoLuc® luciferase donor to a fluorescent tracer (acceptor) that binds the same kinase. A test compound that enters the cell and binds the kinase will displace the tracer, disrupting BRET and causing a measurable decrease in signal.[22][23] This provides a direct readout of target engagement in a physiological context.[9]

Methodology:

  • Cell Preparation: Use cells (e.g., HEK293) transiently or stably expressing the kinase of interest fused to NanoLuc® luciferase. Plate the cells in a white, 96-well assay plate and incubate.

  • Compound Treatment: Prepare serial dilutions of the test compound (Compound-2AT) in Opti-MEM. Add the diluted compound to the cells and incubate to allow for cell entry and target binding. Include a "no inhibitor" control.

  • Tracer & Substrate Addition: Prepare a solution containing the specific fluorescent NanoBRET™ tracer and the NanoLuc® substrate (furimazine). Add this solution to all wells.

  • Signal Detection: Immediately measure luminescence and filtered fluorescence signals using a plate reader equipped for BRET measurements (e.g., detecting emissions at 460nm and >610nm).

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to the "no inhibitor" control.

    • Plot the normalized BRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the cellular IC50 value.

Protocol: Biochemical Kinase Activity Assay (ADP-Glo™)

This protocol measures the direct inhibition of kinase catalytic function.

Causality: Kinase activity is directly proportional to the amount of ATP consumed and ADP produced. This assay quantifies ADP production by converting it back to ATP in a first step, then using the newly synthesized ATP to drive a luciferase-luciferin reaction in a second step. The resulting luminescence is directly proportional to kinase activity.

Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a generic peptide), and ATP. The ATP concentration should be carefully chosen, typically at or near the Michaelis constant (Km), to ensure sensitivity to ATP-competitive inhibitors.[10][20]

  • Kinase Reaction:

    • In a 96-well plate, add serial dilutions of the test compound (Compound-2AT).

    • Add the kinase and substrate mixture to each well and incubate briefly.

    • Initiate the reaction by adding ATP. Incubate at room temperature (e.g., for 60 minutes). Include controls for no kinase (background) and no inhibitor (maximum activity).

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP.

  • ATP Generation & Luminescence (Step 2): Add Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP and provides the luciferase/luciferin needed for the light-producing reaction.

  • Signal Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus the log of inhibitor concentration. Fit the curve to determine the biochemical IC50.

Conclusion: Building a Holistic Selectivity Profile

The development of potent and selective 2-aminothiophene-based inhibitors requires a multi-faceted profiling approach. Relying on a single assay format can be misleading.

  • Large-panel binding assays are unparalleled for initial, broad-stroke identification of on- and off-targets.[17]

  • Biochemical activity assays provide essential validation of functional inhibition.

  • Live-cell target engagement assays offer the most physiologically relevant data, confirming that a compound can enter a cell and bind its intended target in the presence of endogenous competitors.[21][18]

By strategically combining these methods, researchers can build a comprehensive and reliable selectivity profile. This enables the confident selection of high-quality lead compounds, minimizes the risk of late-stage failure due to off-target toxicity, and ultimately accelerates the path toward novel therapeutics.

References

  • Title: Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors Source: PubMed URL: [Link]

  • Title: KINOMEscan Technology Source: Eurofins Discovery URL: [Link]

  • Title: Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors Source: PMC - PubMed Central URL: [Link]

  • Title: KINOMEscan® Kinase Screening & Profiling Services Source: Technology Networks URL: [Link]

  • Title: KINOMEscan® Kinase Profiling Platform Source: Eurofins Discovery PDF URL: [Link]

  • Title: KINOMEscan – High-Throughput Kinase Selectivity Profiling Source: Ambit Biosciences Inc. (archived) URL: [Link]

  • Title: NanoBRET Assay Services Source: Reaction Biology URL: [Link]

  • Title: Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective Source: Taylor & Francis Online URL: [Link]

  • Title: NanoBRET™ Target Engagement for drug development Source: News-Medical.Net URL: [Link]

  • Title: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors Source: PubMed Central URL: [Link]

  • Title: Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery Source: BiochemSphere URL: [Link]

  • Title: Accelerating kinase drug discovery with validated kinase activity assay kits Source: Eurofins Discovery URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC - NIH URL: [Link]

  • Title: Strategy toward Kinase-Selective Drug Discovery Source: PMC - NIH URL: [Link]

  • Title: Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis Source: PubMed URL: [Link]

  • Title: Assay Development for Protein Kinase Enzymes Source: NCBI - NIH URL: [Link]

  • Title: Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Source: ACS Chemical Biology URL: [Link]

  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: PMC - PubMed Central URL: [Link]

  • Title: The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity Source: MDPI URL: [Link]

  • Title: Testing kinase inhibitors where it matters: Drug screening in intact cells Source: Reaction Biology URL: [Link]

  • Title: Tissue Cross-Reactivity Studies Source: Charles River Laboratories URL: [Link]

  • Title: IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities Source: MDPI URL: [Link]

  • Title: Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity Source: PubMed Central URL: [Link]

  • Title: Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors Source: bioRxiv URL: [Link]

  • Title: Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors Source: bioRxiv (same as 29, different link) URL: [Link]

  • Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets Source: British Journal of Pharmacology URL: [Link]

  • Title: Development of a 'mouse and human cross-reactive' affinity-matured exosite inhibitory human antibody specific to TACE (ADAM17) for cancer immunotherapy Source: Protein Engineering, Design and Selection | Oxford Academic URL: [Link]

  • Title: Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine- kinase inhibitors Source: ChemRxiv URL: [Link]

  • Title: Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data Source: PubMed URL: [Link]

  • Title: Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase Source: PubMed URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 2-amino-5-isopropyl-N-phenylthiop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes safety protocols based on the known hazards of structurally related thiophene and carboxamide derivatives. This approach ensures a high degree of caution, treating the compound as potentially hazardous until its toxicological properties are fully investigated.

Hazard Assessment: Understanding the Risks

The core structure of this molecule, a 2-aminothiophene-3-carboxamide scaffold, is featured in various biologically active compounds.[1] While specific toxicological data for the title compound is not available, information on analogous compounds, such as 2-amino-5-phenylthiophene-3-carboxamide, indicates several potential hazards.[2]

Based on available data for related compounds, 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide should be handled as a substance that is:

  • Harmful if swallowed: Acute oral toxicity is a potential concern.[2]

  • A skin and eye irritant: Direct contact may cause skin irritation and serious eye irritation or damage.[2]

  • A potential respiratory irritant: Inhalation of dust or aerosols may irritate the respiratory tract.[2]

Table 1: Hazard Profile and Physical/Chemical Properties of Related Thiophene Derivatives

Property Information (extrapolated from related compounds) Source
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH318/H319: Causes serious eye damage/irritationH335: May cause respiratory irritation [2]
Molecular Formula C20H22N2OS (for the title compound) N/A
Appearance Likely a solid powder [1]
Storage Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. [3][4][5]

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, acid chlorides. |[4][5] |

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is crucial to minimize exposure. The following PPE is mandatory when handling 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide.

  • Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves.[6] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[7] For prolonged or frequently repeated contact, gloves with a higher protection class are recommended.[8]

  • Eye and Face Protection: Use chemical safety goggles or a face shield to protect against splashes and airborne particles.[6] Standard safety glasses are not sufficient.[7][8]

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect street clothing.[6][9] For larger quantities or situations with a higher potential for exposure, a chemical-resistant suit may be necessary.[6][9]

  • Respiratory Protection: If handling the compound as a powder or if aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[6] All work with this compound should be conducted in a well-ventilated area, preferably a chemical fume hood.[6][10]

Operational Plan: From Handling to Disposal

The following procedural flowchart outlines the essential steps for safely managing 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Waste Disposal cluster_final Final Steps prep_area Work in a designated area (fume hood). don_ppe Don appropriate PPE. gather_materials Gather all necessary equipment and reagents. weigh_handle Weigh and handle the solid compound with care to avoid dust generation. gather_materials->weigh_handle Proceed to handling dissolve If making a solution, add solid to the solvent slowly. weigh_handle->dissolve decontaminate Decontaminate surfaces with an appropriate solvent. dissolve->decontaminate Proceed to cleanup dispose_solid Dispose of solid waste in a labeled hazardous waste container. dispose_liquid Dispose of liquid waste in a labeled hazardous waste container. dispose_ppe Dispose of contaminated PPE as hazardous waste. remove_ppe Remove PPE correctly. dispose_ppe->remove_ppe Proceed to final steps wash_hands Wash hands thoroughly.

Caption: Workflow for the safe handling and disposal of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide.

Step-by-Step Handling Procedures:

  • Preparation:

    • Always work within a certified chemical fume hood to ensure adequate ventilation.[6][10]

    • Before handling the compound, put on all required PPE as detailed in the section above.

    • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Handling:

    • When weighing and transferring the solid, use techniques that minimize dust formation.

    • Avoid all personal contact with the compound, including inhalation.[11]

    • Do not eat, drink, or smoke in the handling area.[10]

  • In Case of Exposure:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[10]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[10]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor if you feel unwell.[10]

Decontamination and Waste Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety. All waste containing this compound must be treated as hazardous chemical waste.[12]

Waste Segregation and Collection:

  • Solid Waste: Collect unreacted compound and any contaminated disposable labware (e.g., weigh boats, pipette tips) in a clearly labeled, sealed, and compatible hazardous waste container.[12]

  • Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof hazardous waste container.[12] Do not mix with incompatible waste streams.[12]

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[12]

Disposal Method:

  • All waste must be disposed of through a licensed hazardous waste disposal company.[12]

  • Consult your institution's environmental health and safety (EHS) office for specific procedures and to arrange for waste pickup.

  • Never dispose of this compound down the drain or in the regular trash.[13]

By adhering to these guidelines, you can mitigate the potential risks associated with handling 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide and maintain a safe laboratory environment.

References

  • PubChem. (n.d.). 2-Amino-5-phenylthiophene-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiophene. Retrieved from [Link]

  • PubChem. (n.d.). 3-{isopropyl[(Trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-(2-methoxyethyl)-5-phenylthiophene-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-aminopropyl)-5-phenylthiophene-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-butyl-5-phenylthiophene-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

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